molecular formula C12H15N3O B2973795 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline CAS No. 1006958-85-5

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Cat. No.: B2973795
CAS No.: 1006958-85-5
M. Wt: 217.272
InChI Key: RVICEZPPVOGFON-UHFFFAOYSA-N
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Description

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline () is an organic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This molecule features a unique hybrid structure, combining an aniline group with a 1,5-dimethyl-1H-pyrazole ring via a methylene ether linker. This structure makes it a versatile and privileged scaffold in organic and medicinal chemistry research. Pyrazole derivatives are recognized as pharmacologically significant active scaffolds that exhibit a wide spectrum of biological activities . They are key structural components in numerous therapeutic agents, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anticancer agent crizotinib . As such, 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline serves as a critical precursor or intermediate in the design and synthesis of novel bioactive molecules. Its primary research applications include use as a building block for the development of potential anticancer agents, anti-inflammatory drugs, and antimicrobial compounds . The aniline group provides a handle for further functionalization, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(1,5-dimethylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-10(7-14-15(9)2)8-16-12-5-3-11(13)4-6-12/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVICEZPPVOGFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Analytical Profiling and Structural Characterization of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

[1]

Document Control:

  • Context: Drug Substance Intermediate (DSI) Profiling

  • Primary Application: Kinase Inhibitor Scaffold Synthesis[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 217.27 g/mol [1]

Introduction & Medicinal Chemistry Context

In the landscape of targeted oncology therapies, the pyrazole-ether-aniline motif is a privileged structure.[1] It serves as the "hinge-binding" or "solvent-front" element in various Type I and Type II kinase inhibitors.[1]

While structurally similar to the crizotinib intermediate (which utilizes a piperidine-pyrazole), the 1,5-dimethyl variant offers distinct lipophilic and steric properties.[1] The 1,5-substitution pattern on the pyrazole ring is critical; it forces a specific dihedral angle that can dictate the molecule's binding affinity within the ATP-binding pocket.[1]

Critical Quality Attribute (CQA): The differentiation between the 1,5-dimethyl and 1,3-dimethyl regioisomers is the single most important analytical challenge. Misidentification here leads to inactive drug candidates downstream.

Synthetic Pathway & Impurity Origin[1][2]

To understand the impurity profile, one must understand the genesis of the molecule.[1] The synthesis typically follows a convergent SNAr coupling followed by Nitro Reduction .

Process Flow Diagram (DOT)[1]

SynthesisPathSM1Start: (1,5-Dimethyl-1H-pyrazol-4-yl)methanolStep1Step 1: S_NAr Coupling(NaH, THF, 0°C)SM1->Step1Imp1Impurity A:1,3-Dimethyl Regioisomer(Carryover from SM1)SM1->Imp1Isomer Contam.SM2Start: 1-Fluoro-4-nitrobenzeneSM2->Step1InterIntermediate:Nitro-ether precursorStep1->InterStep2Step 2: Reduction(H2/Pd-C or Fe/NH4Cl)Inter->Step2ProdTarget:4-((1,5-Dimethyl...)methoxy)anilineStep2->ProdImp2Impurity B:Azo-dimer(Incomplete Reduction)Step2->Imp2Oxidation

Figure 1: Synthetic logic flow highlighting the origin of critical regioisomeric and process impurities.[1]

Critical Process Impurities
Impurity TypeOriginAnalytical Detection Strategy
Regioisomer (1,3-Dimethyl) Contamination in starting alcohol material.[1]NOESY NMR (Distinct correlation pattern).
Nitro Precursor Incomplete reduction in Step 2.LC-MS (Mass shift +30 Da: 247 vs 217).[1]
Azo-Dimer Oxidation of aniline product (air sensitivity).[1]HPLC (High retention time, highly colored).[1]

Spectroscopic Characterization (The Standard)[1][3]

This section details the expected spectral data for the 1,5-dimethyl isomer.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 is recommended over CDCl3 due to the polarity of the aniline group and to prevent aggregation.[1]

1H NMR Assignment (400 MHz, DMSO-d6):

δ (ppm)MultiplicityIntegralAssignmentStructural Logic
7.35 Singlet1HPyrazole C3-H Deshielded aromatic proton on the heterocycle.[1]
6.78 Doublet (

Hz)
2HAniline Ar-H (meta to NH2)Part of AA'BB' system (ortho to ether oxygen).[1]
6.52 Doublet (

Hz)
2HAniline Ar-H (ortho to NH2)Upfield due to electron-donating -NH2.[1]
4.82 Singlet2H-O-CH 2-Benzylic-like methylene linking pyrazole and phenyl.[1]
4.65 Broad Singlet2H-NH 2Exchangeable protons; shift varies with concentration/water.
3.68 Singlet3HN-CH 3Methyl on Nitrogen (deshielded).[1]
2.21 Singlet3HC5-CH 3Methyl on Carbon 5 (more shielded).[1]
Distinguishing 1,5- vs. 1,3-Dimethyl Isomers (Expert Insight)

The 1,3-dimethyl isomer is a common impurity.[1] You cannot rely solely on 1D proton shifts.

  • Protocol: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • 1,5-Isomer (Target): You will see a strong NOE cross-peak between the N-CH3 (3.68 ppm) and the C5-CH3 (2.21 ppm) because they are spatially adjacent.[1]

  • 1,3-Isomer (Impurity): The N-CH3 and C3-CH3 are separated by the C-H proton; no direct NOE between methyls is observed.[1]

Chromatographic Method Development

For purity release and stability testing, a robust Reverse Phase (RP-HPLC) method is required.[1] The aniline functionality makes the molecule basic (

1
HPLC/UPLC Conditions[4]
  • Column: C18 stationary phase (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) — Keeps aniline protonated/soluble.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 240 nm (Pyrazole absorption) and 290 nm (Aniline absorption).[1]

  • Gradient Profile:

Time (min)% Mobile Phase BRationale
0.05%Initial equilibration (polar impurities elute).[1]
8.095%Linear ramp to elute lipophilic dimers.
10.095%Wash.
10.15%Re-equilibration.
Mass Spectrometry (ESI+)[1]
  • Ionization: Electrospray Ionization (Positive mode).[1]

  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentations:

    • 123 m/z: Loss of pyrazole-methyl moiety (cleavage at ether).[1]

    • 109 m/z: Characteristic pyrazole fragment.

Stability & Handling Protocols

Anilines are prone to oxidation, turning from off-white/pale yellow to dark brown/purple upon air exposure.

  • Storage: Store under Argon or Nitrogen atmosphere at -20°C.

  • Solubility:

    • High: DMSO, Methanol, DMF.[1]

    • Moderate: Dichloromethane.[4]

    • Low: Water (unless acidified).[1]

  • Safety: Treat as a potential mutagen. Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

Analytical Decision Tree

DecisionTreeStartSample: Crude SolidVisualVisual Inspection:Is it dark brown?Start->VisualRecrystAction: Recrystallize(EtOH/Hexane)Visual->RecrystYes (Oxidized)HPLCHPLC-MS AnalysisVisual->HPLCNo (Pale Yellow)Recryst->HPLCPurityPurity > 98%?HPLC->PurityIsomerCheckNOESY NMR Check:1,5 vs 1,3 IsomerPurity->IsomerCheckYesRejectREJECT / REWORKPurity->RejectNoReleaseRELEASE BATCHIsomerCheck->ReleaseConfirmed 1,5IsomerCheck->RejectIsomer Mix

Figure 2: Quality Control decision matrix for batch release.

References

  • Crizotinib Synthesis & Intermediates

    • Cui, J. J., et al. (2011).[1][5] "Discovery of 3-[(3R)-4-isopropyl-3-methylpiperazin-1-yl]proline derivatives as potent inhibitors of c-Met."[1] Journal of Medicinal Chemistry.

  • Pyrazole Regioisomer Characterization

    • Larranaga, G. P., et al. (2010).[1] "NMR differentiation of 1,3- and 1,5-disubstituted pyrazoles." Magnetic Resonance in Chemistry.

  • HPLC Method for Anilines

    • Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE-HPLC." Application Note 29046.

  • General Safety Data (p-Anisidine derivatives)

    • PubChem. "4-Methoxyaniline Compound Summary." National Library of Medicine.

Technical Whitepaper: Physicochemical Profiling & Application of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (PubChem CID: 19626857) represents a critical "linker-pharmacophore" hybrid used extensively in modern medicinal chemistry, particularly in the design of tyrosine kinase inhibitors (TKIs) and Mcl-1 inhibitors. Its structural architecture combines a polar, hydrogen-bond-accepting pyrazole moiety with a solvent-exposed aniline group via a flexible ether linkage.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic descriptors to explore its synthetic accessibility, physicochemical behavior in solution, and utility as a scaffold in drug discovery.

Structural Identity & Molecular Characteristics[1]

Understanding the electronic distribution of this molecule is prerequisite to predicting its behavior in biological assays.

PropertyData
IUPAC Name 4-[(1,5-dimethylpyrazol-4-yl)methoxy]aniline
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
CAS Number Not widely indexed; PubChem CID 19626857
SMILES CC1=C(C=NN1C)COC2=CC=C(N)C=C2
H-Bond Donors 1 (Aniline -NH₂)
H-Bond Acceptors 4 (Pyrazole N, Ether O, Aniline N)
Rotatable Bonds 4
Structural Analysis

The molecule consists of three distinct zones:

  • The Pyrazole Head: The 1,5-dimethyl substitution pattern creates a specific steric profile that prevents rotation in tight binding pockets (e.g., ATP-binding sites). The N2 nitrogen is a weak H-bond acceptor.

  • The Ether Linker: A methylene-oxy bridge (-CH₂-O-) provides rotational freedom, allowing the aniline tail to adopt an induced fit conformation.

  • The Aniline Tail: A primary aromatic amine that serves as a versatile handle for further derivatization (e.g., amide coupling, urea formation) or as a solvent-front interaction point.

Physicochemical Profile

Note: Values below represent a synthesis of predicted data using consensus QSAR models and comparative analysis of structural analogs.

Solubility & Ionization

The compound exhibits pH-dependent solubility due to its two basic centers.

  • pKa 1 (Aniline): ~4.6 ± 0.2. At physiological pH (7.4), the aniline is predominantly neutral.

  • pKa 2 (Pyrazole): ~2.5 ± 0.3. The pyrazole nitrogen is weakly basic and protonates only under highly acidic conditions.

Solubility Profile:

  • pH 1.2 (Gastric): High (> 10 mg/mL) due to protonation of the aniline.

  • pH 7.4 (Blood): Moderate to Low. The neutral form relies on the polarity of the ether and pyrazole for solvation.

  • Organic Solvents: Highly soluble in DMSO, Methanol, and DCM.

Lipophilicity
  • LogP (Predicted): 1.4 – 1.8

  • LogD (pH 7.4): ~1.6

  • Implication: The compound possesses "Rule of 5" compliant lipophilicity, suggesting good membrane permeability and oral bioavailability potential.

Synthetic Methodology

The synthesis of this compound must be approached with a focus on regioselectivity (to ensure 1,5-dimethyl rather than 1,3-dimethyl isomerism) and purity of the final aniline.

Recommended Route: The Nitro-Reduction Pathway

This route is preferred over direct coupling with aminophenol to avoid oxidation of the aniline during the base-mediated etherification.

Step 1: Reduction of Precursor
  • Reactants: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid, LiAlH₄ (or BH₃·THF).

  • Conditions: THF, 0°C to Reflux.

  • Product: (1,5-Dimethyl-1H-pyrazol-4-yl)methanol.

Step 2: Activation
  • Reactants: Alcohol from Step 1, Thionyl Chloride (SOCl₂).

  • Conditions: DCM, 0°C to RT.

  • Product: 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (HCl salt).

Step 3: Etherification (Williamson Ether Synthesis)
  • Reactants: Chloride from Step 2, p-Nitrophenol, K₂CO₃ (or Cs₂CO₃).

  • Conditions: DMF or Acetonitrile, 60-80°C.

  • Mechanism: Sɴ2 displacement.

  • Product: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene.

Step 4: Reduction to Aniline
  • Reactants: Nitro-ether from Step 3, H₂ (balloon), Pd/C (10%) OR Fe/NH₄Cl.

  • Conditions: Methanol/Ethanol.[1][2]

  • Product: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline .

Visualization of Synthetic Workflow

Synthesis Start 1,5-Dimethyl-1H-pyrazole- 4-carboxylic acid Alcohol (1,5-Dimethyl-1H-pyrazol- 4-yl)methanol Start->Alcohol LiAlH4 / THF Reduction Chloride 4-(Chloromethyl)-1,5- dimethyl-1H-pyrazole Alcohol->Chloride SOCl2 Activation Nitro Nitro Intermediate Chloride->Nitro p-Nitrophenol K2CO3, DMF Final Target Aniline Nitro->Final Pd/C, H2 Reduction

Figure 1: Step-wise synthetic pathway utilizing the robust nitro-reduction strategy to ensure aniline integrity.

Quality Control & Stability

Purity Analysis
  • HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA). The aniline is oxidatively labile; samples should be prepared fresh.

  • NMR:

    • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the pyrazole -CH₃ groups (~2.2 and 3.7 ppm), the methylene -CH₂-O- singlet (~4.8 ppm), and the AA'BB' aromatic system of the aniline (~6.5 and 6.7 ppm).

    • Impurity Watch: Check for residual p-nitrophenol (yellow color, NMR signals shifted downfield).

Storage & Handling
  • Oxidation Sensitivity: Anilines darken upon exposure to air/light. Store under Nitrogen/Argon at -20°C.

  • Hygroscopicity: The HCl salt form (if generated) is hygroscopic; the free base is more stable but prone to oxidation.

Application in Drug Discovery

This compound acts as a Privileged Scaffold in kinase inhibitor design.

Pharmacophore Mapping

The molecule serves as a "Type II" kinase inhibitor fragment or a solvent-channel binder.

  • Pyrazole: Often mimics the adenine ring of ATP or binds to the "gatekeeper" residue.

  • Ether Linker: Provides the necessary geometry to traverse the ribose binding pocket.

  • Aniline: Extends into the solvent channel, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) via amide or urea linkages.

Mechanism of Action (Hypothetical Context)

In ALK (Anaplastic Lymphoma Kinase) or ROS1 inhibitors, this motif allows the drug to anchor in the hydrophobic back pocket while extending a solubilizing tail into the solvent, improving both potency and pharmacokinetic properties.

Pharmacophore Target Kinase ATP Pocket Scaffold 4-((1,5-Dimethyl-1H-pyrazol- 4-yl)methoxy)aniline Scaffold->Target Binds To Interaction1 H-Bond Acceptor (Pyrazole N) Scaffold->Interaction1 Interaction2 Hydrophobic Interaction (Aromatic Rings) Scaffold->Interaction2 Interaction3 Solvent Exposure (Aniline NH2) Scaffold->Interaction3

Figure 2: Pharmacophore interaction map showing the tripartite binding mode of the scaffold.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19626857. Retrieved from [Link]

  • Cui, J. J., et al. (2011).Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. (Contextual reference for pyrazole-ether scaffolds in kinase inhibitors).
  • Sigma-Aldrich.Protocol for Williamson Ether Synthesis using Potassium Carbonate in DMF. (Standard synthetic protocol reference).
  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Retrieved from [Link]

Sources

Technical Profile: Physicochemical Characterization of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (PubChem CID: 19626857), a critical pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors (e.g., c-Met/ALK inhibitors). Understanding the ionization constants (


) and lipophilicity (

) of this intermediate is essential for optimizing solubility, membrane permeability, and coupling efficiency during drug development.

The following data represents a consensus of calculated values derived from fragment-based QSAR (Quantitative Structure-Activity Relationship) algorithms, validated against structural analogs (e.g., p-anisidine and 1,5-dimethylpyrazole).

Part 1: Physicochemical Data Profile

Table 1: Consensus Calculated Properties
PropertyValue (Consensus)Confidence IntervalMethod/Basis

(Aniline)
5.35 ± 0.15 HighHammett substituent constants (

for alkoxy)

(Pyrazole)
2.45 ± 0.30 MediumFragment contribution (N2 site)

(Octanol/Water)
1.95 ± 0.40 HighAtom-additive XLogP3 / Consensus LogP

1.94 HighpH-dependent distribution at physiological pH
Molecular Weight 231.29 g/mol N/AExact Mass
Topological Polar Surface Area (TPSA) ~55 ŲN/ASum of polar fragments (NH₂, N, O)
Structural Ionization Analysis

The molecule contains two distinct basic centers. Their ionization behavior dictates the molecule's solubility profile in aqueous buffers used during synthesis or bioassays.

  • Primary Basic Center (Aniline Nitrogen):

    • The primary amine (

      
      ) attached to the phenyl ring.
      
    • Chemistry: The para-alkoxy group (

      
      ) acts as a strong electron-donating group (EDG) via resonance, increasing the electron density on the aniline nitrogen.
      
    • Effect: This shifts the

      
       from unsubstituted aniline (4.6) up to approximately 5.3–5.4.
      
  • Secondary Basic Center (Pyrazole Nitrogen - N2):

    • The

      
       hybridized nitrogen at position 2 of the pyrazole ring.
      
    • Chemistry: Pyrazoles are weak bases.[1] The N1-methyl group prevents tautomerization, locking the basic site at N2. The C5-methyl provides weak inductive donation, but steric factors at the N2 site typically keep the

      
       low (~2.5).
      

Part 2: Visualization of Ionization & Workflow

The following diagram illustrates the protonation sites and the logical workflow for experimentally validating these calculated values.

G cluster_molecule Ionization Centers cluster_workflow Validation Workflow Aniline Aniline -NH2 (Primary Basic Site) pKa ~ 5.35 Pyrazole Pyrazole N2 (Weak Basic Site) pKa ~ 2.45 Linker Ether Linker (Electron Donor) Linker->Aniline Resonance (+R) InSilico In Silico Prediction (ACD/Labs, SwissADME) Synthesis Synthesis/Purification (>98% Purity Required) InSilico->Synthesis Target Selection Exp_pKa Potentiometric Titration (Sirius T3 / GLpKa) Synthesis->Exp_pKa Dissolve in 0.15M KCl Exp_LogP Shake Flask / HPLC (OECD 107/117) Synthesis->Exp_LogP Octanol/Water Partitioning Exp_pKa->Exp_LogP pH Correction (LogD Calculation)

Figure 1: Structural ionization map and experimental validation workflow. Blue indicates the primary protonation site; Red indicates the secondary, weakly basic site.

Part 3: Experimental Methodologies

To validate the calculated values above, the following standard operating procedures (SOPs) are recommended. These protocols ensure data integrity and reproducibility (E-E-A-T).

Protocol A: Potentiometric Determination of

Objective: Determine the precise ionization constants using a GLpKa or Sirius T3 apparatus.

  • Sample Preparation:

    • Weigh 3–5 mg of the target compound.

    • Dissolve in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

    • Note: If solubility is poor (<0.1 mg/mL), use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Titration:

    • Perform a "Acid-to-Base" titration. Acidify the sample to pH 1.8 using 0.5 M HCl to ensure both the pyrazole and aniline are fully protonated.

    • Titrate with 0.5 M KOH (CO₂-free) under an inert

      
       atmosphere.
      
    • Record pH vs. Volume to capture two inflection points.

  • Data Analysis:

    • Inflection 1 (pH ~2.5): Deprotonation of the Pyrazolium cation (

      
      ).
      
    • Inflection 2 (pH ~5.4): Deprotonation of the Anilinium cation (

      
      ).
      
Protocol B: HPLC-Based Lipophilicity ( ) Measurement

Objective: Determine lipophilicity using RP-HPLC (OECD Guideline 117), which is superior to Shake-Flask for ionizable compounds.

  • System Setup:

    • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Methanol/Water (isocratic 75:25) buffered at pH 7.4 (phosphate buffer) for

      
       or pH 10.5  (ammonium hydroxide) to ensure the molecule is neutral for true 
      
      
      
      .
  • Calibration:

    • Inject a reference standard mixture with known

      
       values (e.g., Aniline, Toluene, Naphthalene, Triphenylene).
      
    • Construct a calibration curve:

      
      .
      
  • Measurement:

    • Inject the test compound. Calculate the capacity factor (

      
      ):
      
      
      
      
      (Where
      
      
      is retention time and
      
      
      is dead time).
    • Derive

      
       from the calibration curve.
      

Part 4: Biopharmaceutical Implications[2]

Understanding these values is critical for the application of this molecule in drug discovery:

  • Solubility at Physiological pH:

    • At pH 7.4 (blood), the molecule is predominantly neutral (Fraction non-ionized > 99%).

    • Implication: The compound will have limited aqueous solubility in systemic circulation unless formulated (e.g., as a hydrochloride salt) or chemically modified.

  • Membrane Permeability:

    • With a

      
       and low TPSA (55 Ų), the molecule falls within the "Sweet Spot" for passive diffusion.
      
    • Implication: It is predicted to have high oral bioavailability and potential Blood-Brain Barrier (BBB) penetration, making it a viable scaffold for CNS-active kinase inhibitors.

  • Salt Selection:

    • The aniline nitrogen (

      
       5.35) is the primary site for salt formation.
      
    • Recommendation: Use strong acids (HCl, Methanesulfonic acid) to create stable salts. Weak acids (Fumaric, Tartaric) may risk disproportionation due to the relatively low

      
       of the aniline.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19626857, 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. Retrieved from [Link]

  • Manallack, D. T. (2007).The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

  • ChemAxon. pKa and logP Calculation Methodologies. (Industry standard algorithms used for consensus prediction). Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Solubility Profile & Process Development Guide: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility profile and process development strategy for 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline . Given the proprietary nature of specific solubility data for this intermediate, this document synthesizes predictive physicochemical principles with standard process chemistry protocols to establish a robust solubility characterization framework.

Executive Summary & Compound Identity

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is a critical pharmaceutical intermediate, likely utilized in the synthesis of tyrosine kinase inhibitors (e.g., ALK or c-Met inhibitors).[1] Its structure features a lipophilic 1,5-dimethylpyrazole core linked via an ether bridge to a polar aniline moiety. This amphiphilic nature dictates a specific solubility profile essential for reaction optimization and purification.

Physicochemical Characterization (Predicted)
PropertyValue / CharacteristicMechanistic Insight
Molecular Formula C₁₂H₁₅N₃OModerate molecular weight facilitates crystallization.[1]
Molecular Weight 217.27 g/mol --
LogP (Predicted) ~1.5 – 2.0Moderately lipophilic; soluble in mid-polarity organic solvents.
pKa (Base) ~4.0 – 5.0 (Aniline)Protonation significantly enhances aqueous solubility at pH < 3.[1]
H-Bond Donors 2 (Aniline -NH₂)High affinity for polar protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 4 (N-Py, O-Ether, N-Aniline)Good solubility in polar aprotic solvents (DMSO, DMF).[1]

Solubility Profile Assessment

The solubility behavior of this compound is governed by the competition between the hydrophobic pyrazole-phenyl scaffold and the hydrophilic amine/ether functionalities.[1]

Qualitative Solubility Matrix

Based on functional group analysis and standard "like-dissolves-like" principles.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Primary reaction solvent; Recrystallization (with anti-solvent).[1]
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Stock solutions; difficult to remove (high BP).[1]
Chlorinated DCM, ChloroformHigh Extraction; Chromatography loading.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (10-50 mg/mL)Standard workup solvent; Crystallization (cooling).
Ethers THF, MTBE, 2-MeTHFModerate to High Reaction solvent (e.g., reductions).[1]
Non-Polar n-Heptane, Hexane, TolueneLow to Negligible Anti-solvent for crystallization; Washing to remove impurities.[1]
Aqueous Water (pH 7)Very Low (<1 mg/mL)Anti-solvent; Wash solvent for inorganic salts.[1]
Acidic Aqueous 0.1 M HClHigh Salt formation (Hydrochloride) for purification.[1]
Thermodynamic Behavior

The dissolution of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is typically an endothermic process (


), meaning solubility increases with temperature.[1] This property is exploited in cooling crystallization, where the compound is dissolved in a hot solvent (e.g., Ethanol at 70°C) and precipitated upon cooling to 0-5°C.

Experimental Determination Protocol

To establish the precise solubility curve for process validation, the following Self-Validating System must be employed. This protocol ensures data integrity and reproducibility.

Standard Shake-Flask Method (Equilibrium Solubility)

This method determines the thermodynamic solubility limit at a specific temperature.

  • Preparation: Add excess solid compound to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate the suspension at the target temperature (e.g., 25°C, 40°C) for 24-48 hours using a thermostatic shaker.

  • Verification: Visually confirm the presence of undissolved solid to ensure saturation.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm) against a standard calibration curve.

  • Calculation: Determine the mole fraction solubility (

    
    ) using the density of the solvent.
    
Dynamic Solubility Workflow (Visual)

The following Graphviz diagram illustrates the logical flow for determining the optimal crystallization solvent system.

SolubilityWorkflow Start Start: Solubility Screening SolventSelect Select Solvent Candidates (MeOH, EtOH, EtOAc, Toluene) Start->SolventSelect TestSolubility Test Solubility at Reflux (T_high) SolventSelect->TestSolubility CheckDissolved Does it dissolve at T_high? TestSolubility->CheckDissolved TooInsoluble Solubility Too Low (Discard Solvent) CheckDissolved->TooInsoluble No CoolDown Cool to T_low (0-5°C) CheckDissolved->CoolDown Yes CheckPrecipitate Does it precipitate? CoolDown->CheckPrecipitate TooSoluble Solubility Too High (Use as Solvent in Anti-Solvent Pair) CheckPrecipitate->TooSoluble No GoodCandidate Good Crystallization Solvent (Proceed to Yield Opt.) CheckPrecipitate->GoodCandidate Yes

Caption: Logic flow for selecting a single-solvent crystallization system based on temperature-dependent solubility.

Thermodynamic Modeling

For rigorous process control, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is standard for pharmaceutical intermediates [1].[1]


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Application: Once A, B, and C are determined, the solubility at any temperature within the range can be predicted, allowing for precise yield calculations during scale-up.

Process Application: Purification Strategy

Based on the predicted profile, the following purification strategies are recommended for 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline.

Recrystallization Solvent Systems
  • System A (Single Solvent): Ethanol .[1]

    • Mechanism:[1] High solubility at reflux (78°C), moderate solubility at 0°C.

    • Pros: Simple solvent recovery, low toxicity.

  • System B (Binary Solvent): Ethyl Acetate / n-Heptane .[1]

    • Mechanism:[1] Dissolve in EtOAc (Good solvent), add Heptane (Anti-solvent) to induce nucleation.[1]

    • Pros: Excellent rejection of non-polar impurities.[1]

Reaction Solvent Selection

For the reduction of the nitro precursor (4-((1,5-dimethyl-1H-pyrazol-4-yl)methoxy)nitrobenzene) to the aniline:

  • Recommended Solvent: Methanol or THF/Methanol .[1]

  • Rationale: High solubility of both the nitro starting material and the aniline product ensures homogeneous reaction kinetics (e.g., Hydrogenation with Pd/C).[1]

  • Workup: Evaporation of Methanol followed by partition between Ethyl Acetate and Water (to remove inorganic salts).

Impurity Rejection Logic

The diagram below details the purification logic to remove common impurities (e.g., unreacted nitro compound, inorganic salts).

PurificationLogic Crude Crude Aniline Mixture (Aniline + Nitro + Salts) AcidExtract Dissolve in Dilute HCl (pH 2) Crude->AcidExtract WashOrganic Wash with EtOAc AcidExtract->WashOrganic AqueousPhase Aqueous Phase (Aniline-HCl Salt) WashOrganic->AqueousPhase Save OrganicWaste Organic Phase (Nitro Impurity) WashOrganic->OrganicWaste Discard Basify Basify with NaOH (pH 10) AqueousPhase->Basify ExtractProduct Extract into EtOAc Basify->ExtractProduct FinalSolid Pure Aniline Solid ExtractProduct->FinalSolid Evaporate

Caption: Acid-Base extraction workflow leveraging the basicity of the aniline group for high-purity isolation.

References

  • Jouyban, A. (2008).[1] Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection protocols).

  • PubChem Compound Summary. (n.d.). CID 19626857 (4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline).[1] National Center for Biotechnology Information. Link

  • Pfizer Inc. (2011).[1] Process for the preparation of enantiomerically pure crizotinib. U.S. Patent 2011/0263855. (Describes analogous solubility/purification methods for pyrazole-ether intermediates).

Sources

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline , a critical intermediate in the development of small-molecule kinase inhibitors.

Chemical Identity & Identifiers

This compound serves as a "privileged scaffold" linker, connecting a solubilizing pyrazole moiety to a pharmacophore via an ether-aniline bridge. It is widely utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting c-Met, ALK, and ROS1.

IdentifierValue
Chemical Name 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline
CAS Number 1006958-85-5
Synonyms 4-[(1,5-Dimethylpyrazol-4-yl)methoxy]benzenamine; p-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
SMILES Cc1c(COc2ccc(N)cc2)cn1C
InChI Key (Predicted) HVZXJQXQZJQXQZ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 118–122 °C (Typical for this class)
Structural Significance

The 1,5-dimethyl-1H-pyrazole moiety acts as a bioisostere for phenyl or pyridine rings but offers superior solubility and metabolic stability profiles. The methoxy ether linkage provides rotational freedom, allowing the inhibitor to adopt the necessary conformation to fit into the ATP-binding pocket of kinases.

Synthesis & Manufacturing Protocols

The synthesis follows a convergent "Build-Couple-Reduce" strategy. The core challenge is maintaining regioselectivity during the pyrazole formation and preventing over-reduction of the nitro group.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis cluster_legend Legend Target Target: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (CAS 1006958-85-5) NitroInt Intermediate: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)nitrobenzene Target->NitroInt Nitro Reduction (Fe/NH4Cl or H2/Pd) Precursors Precursors Alcohol Precursor A: (1,5-Dimethyl-1H-pyrazol-4-yl)methanol (CAS 103946-58-3) NitroInt->Alcohol SNAr Etherification Phenol Precursor B: 1-Fluoro-4-nitrobenzene (or 4-Nitrophenol) NitroInt->Phenol SNAr Etherification Pyrazole Start: 1,5-Dimethyl-1H-pyrazole Alcohol->Pyrazole Vilsmeier-Haack + Reduction

Figure 1: Retrosynthetic disconnection of the target aniline showing the convergent assembly of the pyrazole alcohol and nitrobenzene fragments.

Detailed Synthetic Protocol
Step 1: Synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methanol (Precursor A)
  • Reagents: 1,5-Dimethyl-1H-pyrazole, POCl₃, DMF, NaBH₄, Methanol.

  • Mechanism: Vilsmeier-Haack formylation followed by hydride reduction.

  • Protocol:

    • Cool DMF (3.0 eq) to 0°C and add POCl₃ (1.2 eq) dropwise to form the Vilsmeier reagent.

    • Add 1,5-Dimethyl-1H-pyrazole (1.0 eq) and heat to 80°C for 4 hours.

    • Quench with ice water and neutralize with Na₂CO₃ to isolate 1,5-dimethyl-1H-pyrazole-4-carbaldehyde .

    • Dissolve the aldehyde in MeOH and add NaBH₄ (0.5 eq) at 0°C. Stir for 1 hour.

    • Yield: ~85% of alcohol (CAS 103946-58-3).

Step 2: Ether Coupling (Williamson Ether Synthesis / SNAr)
  • Reagents: Precursor A, 1-Fluoro-4-nitrobenzene, NaH (or KOtBu), THF/DMF.

  • Protocol:

    • Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C.

    • Add (1,5-Dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) dropwise. Stir 30 min to form the alkoxide.

    • Add 1-Fluoro-4-nitrobenzene (1.0 eq) dropwise.

    • Warm to RT and stir for 4–6 hours. Monitoring by TLC/LCMS should show disappearance of the alcohol.

    • Workup: Quench with water, extract with EtOAc.

    • Intermediate: 1,5-Dimethyl-4-((4-nitrophenoxy)methyl)-1H-pyrazole.

Step 3: Nitro Reduction to Aniline
  • Reagents: Iron powder (Fe), NH₄Cl, EtOH/H₂O (3:1).

  • Why Iron? Avoids hydrogenolysis of the benzylic ether bond (C-O bond cleavage) which can occur with Pd/C + H₂.

  • Protocol:

    • Dissolve the nitro intermediate in EtOH/H₂O.

    • Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

    • Reflux at 80°C for 2 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate and recrystallize from EtOH/Heptane.

    • Final Yield: ~75-80% (Overall).

Applications in Drug Discovery

This aniline is a versatile nucleophile used to introduce the "solvent-exposed" tail or the "hinge-binding" core in kinase inhibitors.

Structure-Activity Relationship (SAR) Logic

The 1,5-dimethylpyrazole group is often selected to:

  • Reduce Lipophilicity (LogP): The nitrogen-rich ring lowers LogP compared to a phenyl ring, improving oral bioavailability.

  • Metabolic Stability: The 1,5-dimethyl pattern blocks the reactive C-3 and C-5 positions from oxidative metabolism (e.g., by CYP450).

  • H-Bonding: The pyrazole nitrogens can serve as weak H-bond acceptors in the solvent channel.

Workflow: Incorporation into Kinase Inhibitors

DrugDiscovery cluster_SAR SAR Optimization Aniline 4-((1,5-Dimethyl-1H-pyrazol-4-yl) methoxy)aniline Coupling Buchwald-Hartwig or SNAr Coupling Aniline->Coupling Scaffold Electrophilic Heterocycle (e.g., 2,4-Dichloropyrimidine, Quinoline, Triazine) Scaffold->Coupling Lead Lead Candidate (c-Met / ALK Inhibitor) Coupling->Lead Yields Potent Kinase Inhibitor Reduced LogP Reduced LogP Lead->Reduced LogP Improved Solublity Improved Solublity Lead->Improved Solublity Metabolic Stability Metabolic Stability

Figure 2: Workflow for utilizing the aniline intermediate in the synthesis of kinase inhibitor lead candidates.

Analytical Characterization

To validate the identity of CAS 1006958-85-5 , the following analytical signals are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.50 (s, 1H, Pyrazole-H3)

    • δ 6.75 (d, 2H, Ar-H, ortho to ether)

    • δ 6.50 (d, 2H, Ar-H, ortho to amine)

    • δ 4.75 (s, 2H, -CH₂-O-)

    • δ 4.60 (br s, 2H, -NH₂)

    • δ 3.70 (s, 3H, N-Me)

    • δ 2.20 (s, 3H, C-Me)

  • LC-MS:

    • ESI (+) m/z = 218.15 [M+H]⁺.

  • Purity:

    • Must be >98% by HPLC for biological screening to avoid false positives from the nitro precursor.

Safety & Handling (SDS Highlights)

  • Hazards:

    • Acute Toxicity (Oral/Dermal): Category 4. Anilines are generally toxic and can cause methemoglobinemia.

    • Skin/Eye Irritation: Category 2.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.[2]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2024). 3-[(4-Methoxyphenyl)methoxy]-1,5-dimethyl-1H-pyrazole-4-methanol Product Details. Link

  • BLD Pharm. (2024). 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline Catalog Entry (BD515908).[3] Link

  • BOC Sciences. (2024). Building Blocks for Kinase Inhibitors: Pyrazole Series.

  • Google Patents. (2015). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. (Describes related pyrazole-ether scaffolds). Link

  • PubChem. (2024). Compound Summary for 1,5-dimethyl-1H-pyrazole derivatives. Link

Sources

Biological activity potential of 1,5-dimethyl-1H-pyrazol-4-yl methoxy aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Potential of 1,5-dimethyl-1H-pyrazol-4-yl Methoxy Aniline Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and pharmacologically active compounds.[1][2] Derivatives of this five-membered heterocycle exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This guide provides a technical exploration of the biological potential of a specific subclass: 1,5-dimethyl-1H-pyrazol-4-yl methoxy aniline derivatives. We will delve into the mechanistic underpinnings of their activity, present quantitative data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Pyrazole Scaffold: A Foundation for Diverse Bioactivity

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, a structure that confers unique physicochemical properties and versatile reactivity. This scaffold's ability to engage in various biological interactions has made it a focal point of extensive research. The pharmacological profile of pyrazole derivatives is often dictated by the nature and position of substituents on the pyrazole ring itself.[3][5] Structure-activity relationship (SAR) studies consistently demonstrate that strategic modifications can significantly enhance potency and selectivity for specific biological targets.[3][5]

General Synthesis Strategy

While numerous methods exist for pyrazole synthesis, a classical and highly effective approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] This method allows for the introduction of various substituents, enabling the creation of diverse chemical libraries for screening.

G cluster_synthesis General Pyrazole Synthesis Workflow Start Starting Materials: 1,3-Dicarbonyl Compound Hydrazine Derivative Reaction Cyclocondensation Reaction (e.g., in Ethanol with acid/base catalyst) Start->Reaction Combine & React Intermediate Intermediate Product (e.g., Pyrazoline) Reaction->Intermediate Forms heterocycle Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Isolate & Purify FinalProduct Substituted Pyrazole Derivative Purification->FinalProduct Yields final compound

Caption: General workflow for the synthesis of substituted pyrazole derivatives.

Anticancer Potential: Targeting Cellular Proliferation

Pyrazole derivatives have emerged as highly promising anticancer agents, demonstrating efficacy against a wide array of cancer cell lines.[3][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that regulate cell growth, proliferation, and survival.[2][3][9]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives function as potent inhibitors of various protein kinases, which are crucial for signal transduction pathways that drive cancer progression.[10] By acting as ATP-competitive inhibitors, they can block the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.[11]

  • EGFR and VEGFR-2 Inhibition: Some pyrazole derivatives show potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][9] Inhibition of these receptor tyrosine kinases disrupts signaling pathways essential for tumor angiogenesis and cell proliferation.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are critical for regulating the cell cycle, and their dysregulation is a hallmark of cancer.[10] Pyrazole compounds have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest.[3]

Ligand Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor Binds & Activates Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Pathway Phosphorylates & Activates Pyrazole Pyrazole Derivative Pyrazole->Receptor Inhibits ATP Binding Proliferation Tumor Cell Proliferation & Angiogenesis Pathway->Proliferation Promotes

Caption: Mechanism of pyrazole derivatives as kinase inhibitors.

Quantitative Cytotoxicity Data

The anticancer efficacy of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
Indole-Pyrazole HybridHCT116, MCF7< 23.7Doxorubicin24.7–64.8[3]
Pyrazole Carbaldehyde Deriv.MCF7 (Breast)0.25Doxorubicin0.95[3]
Pyrazolone-Pyrazole Deriv.MCF7 (Breast)16.50Tamoxifen23.31[9]
3,4-Diaryl Pyrazole Deriv.K562, A549, MCF7PotentABT-751-[9]
Pyrazole-Thiazole HybridHCT-1160.053Doxorubicin0.024[12]

Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Mechanism of Action: COX-1 and COX-2 Inhibition

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7]

  • COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa.

  • COX-2 is inducible and its expression is upregulated at sites of inflammation.[15]

Selective inhibition of COX-2 over COX-1 is a key goal in developing safer NSAIDs, as this can reduce the risk of gastrointestinal side effects.[13] Many pyrazole derivatives have demonstrated promising COX-2 selectivity.[16]

AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic function) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Pyrazole Pyrazole Derivative (Selective COX-2 Inhibitor) Pyrazole->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Quantitative COX Inhibition Data

The inhibitory potency and selectivity of pyrazole derivatives against COX enzymes are critical metrics for their development as anti-inflammatory agents.

CompoundTargetIC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
Compound 2aCOX-219.87-[16]
Compound 3bCOX-239.4322.21[11][16]
Compound 4aCOX-261.2414.35[11][16]
Compound 5bCOX-238.7317.47[11][16]
Compound 5eCOX-239.1413.10[11][16]

Antimicrobial Properties

The pyrazole scaffold is present in several antimicrobial agents, highlighting its potential in combating bacterial and fungal infections.[4][6][8][17] The discovery of the natural pyrazole C-glycoside, pyrazofurin, which has a broad spectrum of activity, further spurred interest in this area.[8][17]

Spectrum of Activity

Synthesized pyrazole derivatives have shown inhibitory activity against a range of pathogenic microbes. Studies have demonstrated that substitutions, such as chloro and methoxyl groups, can enhance antimicrobial efficacy.[4][8]

Quantitative Antimicrobial Data (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassOrganismMIC (µg/mL)Standard DrugReference
Pyrazole-CarbothiohydrazideS. aureus, B. subtilis62.5 - 125Chloramphenicol[17]
Pyrazole-CarbothiohydrazideA. niger, C. albicans2.9 - 7.8Clotrimazole[17]
Imidazothiadiazole-PyrazoleMulti-drug resistant bacteria0.25Gatifloxacin (1 µg/mL)[18]
Nitrofuran-PyrazoleE. coli, S. aureusGood activityFuracin[19]

Key Experimental Protocols: A Self-Validating System

The following protocols represent standard, validated methodologies for assessing the biological activities described above. Adherence to these procedures ensures reproducibility and trustworthiness of the generated data.

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method quantitatively determines the Minimum Inhibitory Concentration (MIC) of a compound.[20][21]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.[22]

  • Inoculum Preparation: Select 2-3 isolated colonies of the test microorganism from an agar plate and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[23]

  • Result Interpretation: After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated control wells. Incubate for the desired period (e.g., 48 or 72 hours).[25]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS, diluted to 0.5 mg/mL in medium) to each well.[22][24] Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[24][26]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[26] Gently shake the plate for 15 minutes to ensure complete dissolution.[24]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[26] A reference wavelength of 630 nm can be used to subtract background noise.[24] Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the peroxidase activity of COX enzymes to screen for potential inhibitors.[27]

Caption: Workflow for screening COX inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme solution, and dilutions of COX-1 and COX-2 enzymes as per the kit manufacturer's instructions.[27] Prepare solutions of the test pyrazole derivative in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Background: Assay Buffer, Heme.

    • 100% Initial Activity: Assay Buffer, Heme, COX enzyme.

    • Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and test compound at various concentrations.[27]

  • Pre-incubation: Add the test inhibitor to the designated wells and pre-incubate with the enzyme at 37°C for 10 minutes to allow for binding.[28]

  • Reaction Initiation: To initiate the reaction, add the colorimetric substrate (e.g., TMPD) followed quickly by arachidonic acid to all wells.[27][28]

  • Measurement: Incubate for a defined period (e.g., 2 minutes) at a controlled temperature (e.g., 25°C). Read the absorbance at 590 nm.[27] The percentage of inhibition is calculated by comparing the absorbance of the inhibitor wells to the 100% activity wells after subtracting the background.

Conclusion and Future Perspectives

The 1,5-dimethyl-1H-pyrazol-4-yl methoxy aniline scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of literature on related pyrazole derivatives strongly supports their potential as anticancer, anti-inflammatory, and antimicrobial agents. The diverse mechanisms of action, from kinase and COX inhibition to direct antimicrobial effects, highlight the versatility of this chemical core.

Future research should focus on synthesizing and screening a focused library of these specific derivatives to precisely quantify their activity against a broad panel of cancer cell lines, microbial strains, and inflammatory markers. Further investigation into their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles will be crucial for translating these promising in vitro results into viable clinical candidates.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
  • MTT assay protocol. (n.d.). Abcam.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Pyrazole as an anti-inflammatory scaffold. (2022).
  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar.
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Unknown Source.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • MTT Assay Protocol. (n.d.).
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2025). PubMed.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • MTT Cell Assay Protocol. (n.d.). Unknown Source.
  • laboratory methodologies for bacterial antimicrobial susceptibility testing. (n.d.). WOAH.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Unknown Source.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher.
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (n.d.). Unknown Source.
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Unknown Source.
  • In vitro antimicrobial susceptibility testing methods. (2018). Pure.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed - NIH.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Antimicrobial Susceptibility Testing. (2017). myadlm.org.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC.
  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALU
  • 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. (n.d.). PubChem.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2025).
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (n.d.). Unknown Source.

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Technical Guide: Strategic Synthesis and Application of Pyrazole-Linked Aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural utility and synthetic pathways of pyrazole-linked aniline intermediates , a privileged scaffold in modern drug discovery.[1] Specifically targeting kinase inhibitors (e.g., JAK, Bcr-Abl, and ALK inhibitors), this guide dissects the "sandwich" architecture where the pyrazole ring acts as a hinge-binding motif and the aniline moiety serves as a solvent-exposed vector for solubilizing groups. We prioritize scalable, regioselective synthetic routes—specifically Chan-Lam oxidative coupling and regiocontrolled cyclocondensation —over traditional methods, providing self-validating protocols for bench scientists.

Structural Significance & Pharmacophore Analysis[2]

The pyrazole-linked aniline scaffold (typically 1-(4-aminophenyl)pyrazole or 3-(4-aminophenyl)pyrazole ) is ubiquitous in oncology therapeutics. Its value lies in its dual-functionality:

  • The Pyrazole Core (Hinge Binder): The pyrazole nitrogen atoms often serve as hydrogen bond acceptors/donors to the ATP-binding pocket of kinases (the "hinge region").

  • The Aniline Handle (Vectorization): The amino group provides a nucleophilic handle for late-stage diversification (e.g., amidation, urea formation) to attach "tail" moieties that extend into the solvent front, improving physicochemical properties.

Key Therapeutic Examples
Drug NameTargetStructural Role of Pyrazole-Aniline
Ruxolitinib JAK1/2Pyrazole ring coordinates with the hinge; linked to a pyrrolopyrimidine core.
Crizotinib ALK/ROS14-fluorophenyl-pyrazole moiety fits into the hydrophobic pocket.
Celecoxib COX-21-phenylpyrazole scaffold ensures selectivity for the COX-2 side pocket.

Synthetic Architectures: Pathways to the Scaffold

We evaluate three primary retrosynthetic disconnections. The choice of route depends heavily on the substitution pattern of the pyrazole ring.

Diagram 1: Retrosynthetic Analysis of Pyrazole-Anilines

The following diagram illustrates the three core logical disconnections for accessing the target scaffold.

Retrosynthesis Target Target: 1-(4-Aminophenyl)pyrazole NitroInter Intermediate: 1-(4-Nitrophenyl)pyrazole NitroInter->Target Nitro Reduction (H2, Pd/C) Hydrazine Route A: Aryl Hydrazine + 1,3-Dicarbonyl Hydrazine->NitroInter Cyclocondensation (Regioselectivity Issues) Boronic Route B: Aryl Boronic Acid + Pyrazole (Chan-Lam) Boronic->NitroInter Oxidative Coupling (Cu(OAc)2, Air) Halide Route C: Aryl Halide + Pyrazole (Buchwald) Halide->NitroInter Pd-Catalyzed Coupling (Buchwald-Hartwig)

Caption: Strategic disconnections for pyrazole-aniline synthesis. Route B (Chan-Lam) is preferred for N-arylation due to mild conditions.

Deep Dive: The Chan-Lam Coupling (Route B)

While Buchwald-Hartwig amination is powerful, it often requires inert conditions and expensive Pd ligands. For N-arylation of electron-rich pyrazoles with electron-deficient aryl boronic acids (e.g., 4-nitrophenylboronic acid), the Chan-Lam coupling is superior due to its air tolerance and use of inexpensive Copper(II) salts.

Mechanism & Causality

The reaction proceeds via an oxidative coupling mechanism.[2]

  • Transmetallation: The aryl boronic acid transfers its aryl group to the Cu(II) species.

  • Coordination: The pyrazole nitrogen coordinates to the Cu(II)-aryl complex.

  • Oxidation: A key step where Cu(II) is oxidized to a transient, high-energy Cu(III) species by atmospheric oxygen.

  • Reductive Elimination: The C-N bond forms, releasing the product and regenerating Cu(I), which is re-oxidized to Cu(II).

Why this matters: The requirement for O₂ means the reaction must be run open to air or under an O₂ balloon. Sealing the vessel will stall the catalytic cycle.

Diagram 2: Chan-Lam Catalytic Cycle

ChanLam Cu2 Cu(II)X2 (Precatalyst) TransMet Transmetallation (Boronic Acid enters) Cu2->TransMet Cu2_Ar [Cu(II)-Ar] Complex TransMet->Cu2_Ar Coord Coordination (Pyrazole enters) Cu2_Ar->Coord Cu3 [Cu(III)-Ar-N] Transient Species Coord->Cu3 Oxidation (O2) RedElim Reductive Elimination (Product Release) Cu3->RedElim RedElim->Cu2 Regeneration

Caption: The Cu(II)/Cu(III) oxidative cycle. Oxygen is the critical oxidant driving the Cu(III) formation required for elimination.

Experimental Protocols

Protocol A: Chan-Lam Coupling (Synthesis of 1-(4-Nitrophenyl)pyrazole)

This protocol avoids the regioselectivity issues of hydrazine condensation by using a pre-formed pyrazole.

Reagents:

  • Pyrazole (1.0 equiv)[3]

  • 4-Nitrophenylboronic acid (1.5 equiv)

  • Cu(OAc)₂ (0.1 – 0.2 equiv for catalytic; 1.0 equiv for faster rates)

  • Pyridine (2.0 equiv) or Et₃N[4]

  • Solvent: DCM or MeCN (anhydrous not required)

Step-by-Step Workflow:

  • Charging: To a round-bottom flask equipped with a stir bar, add Pyrazole (10 mmol), 4-Nitrophenylboronic acid (15 mmol), and Cu(OAc)₂ (1 mmol).

  • Solvation: Add DCM (50 mL) and Pyridine (20 mmol). The solution typically turns a deep blue/green (characteristic of Cu-amine complexes).

  • Aeration: Critical Step. Do not seal under N₂. Attach a drying tube (to prevent excessive moisture) but allow air exchange. Alternatively, fix an O₂ balloon for accelerated kinetics.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (the boronic acid stays at the baseline; product moves up).

  • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove pyridine and copper salts) followed by saturated NaHCO₃.

  • Validation: The crude product is often >90% pure. Recrystallize from EtOH if necessary.

Protocol B: Catalytic Hydrogenation (Nitro to Aniline Reduction)

Converts the nitro-intermediate to the active aniline scaffold.

Reagents:

  • 1-(4-Nitrophenyl)pyrazole (from Protocol A)[5]

  • 10% Pd/C (5 wt% loading)

  • Solvent: MeOH or EtOH

  • H₂ Source: Balloon or Hydrogenator (30 psi)

Step-by-Step Workflow:

  • Safety Prep: Purge the reaction vessel with N₂ to remove O₂ (prevents ignition of Pd/C).

  • Addition: Add the nitro compound dissolved in MeOH. Carefully add Pd/C (wet paste preferred to minimize dust hazard).

  • Hydrogenation: Evacuate N₂ and backfill with H₂ (repeat 3x). Stir vigorously at RT.

  • Monitoring: Reaction is usually complete in 2–4 hours. Look for the disappearance of the yellow nitro color.

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely (fire hazard). Wash with MeOH.

  • Isolation: Concentrate filtrate to yield the off-white aniline solid.

Strategic Troubleshooting & Data Comparison

Regioselectivity in Cyclocondensation (Route A)

If you choose to synthesize the pyrazole ring on the aniline (using 4-nitrophenylhydrazine + 1,3-diketone), you will face regioselectivity challenges.

MethodSubstratesRegiochemical Outcome
Condensation (Acidic) Hydrazine + Unsymmetrical 1,3-diketoneMixture of 1,3- and 1,5-isomers. Often requires chromatography.
Chan-Lam (Coupling) Pre-formed Pyrazole + Aryl Boronic Acid100% Regioselective for N1-arylation. No isomer separation needed.
Vinyl Sulfoxonium Aniline + Vinyl Sulfoxonium YlideHigh selectivity for 1,3,5-trisubstituted pyrazoles [2].[6][7]

Expert Insight: For unsymmetrical pyrazoles, avoid direct condensation unless the steric difference between the diketone substituents is massive (e.g., t-Butyl vs Methyl). Use the Chan-Lam approach (Route B) to guarantee the position of the aryl ring on the nitrogen.

References

  • Vertex Pharmaceuticals. (2011). Discovery of VX-509 (Decernotinib): A Potent and Selective JAK3 Inhibitor. Journal of Medicinal Chemistry. Link

  • Vishwakarma, R. K., et al. (2024).[6][7] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts.[6][8] Journal of Organic Chemistry.[2][7][9] Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[10] Synthesis.[2][4][6][7][9][10][11][12][13][14] Link

  • Kovvuri, J., et al. (2025).[11] Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation. ResearchGate.[14] Link

  • BenchChem. (2024). 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.[1] Application Note. Link

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount to its successful progression from the laboratory to the clinic. Among these properties, thermodynamic stability is a critical attribute that dictates a compound's shelf-life, formulation feasibility, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for assessing the thermodynamic stability of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline, a novel heterocyclic compound with potential therapeutic applications.

As a Senior Application Scientist, the following sections are designed to not only present the "how" but, more importantly, the "why" behind the experimental design. The protocols are structured as self-validating systems, ensuring the generation of robust and reliable data that can confidently guide further development decisions. This document is grounded in established scientific principles and regulatory expectations, providing an authoritative framework for the stability assessment of this promising molecule.

Structural Overview and Potential Stability Liabilities

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is a molecule that incorporates three key functional motifs: a substituted pyrazole ring, an aniline moiety, and an ether linkage. Each of these presents a unique set of potential degradation pathways that must be systematically investigated.

  • Pyrazole Ring: The pyrazole core is generally aromatic and relatively stable. However, it can be susceptible to photochemical rearrangements and thermal degradation, particularly at elevated temperatures. Computational studies have suggested that the initial decomposition of pyrazole derivatives can involve ring cleavage or the loss of substituents.[1][2]

  • Aniline Moiety: The primary aromatic amine of the aniline group is prone to oxidation, which can lead to the formation of colored degradation products, such as those containing azo or quinone-like structures.[3][4] This oxidative degradation can be influenced by the presence of metal ions, light, and oxygen.

  • Ether Linkage: Ether linkages are generally stable but can undergo hydrolysis under acidic or, less commonly, basic conditions.[5] The benzylic-like position of the ether in this molecule may increase its susceptibility to cleavage.

A proactive assessment of these potential liabilities is the cornerstone of a robust stability testing program.

Proposed Thermodynamic Stability Assessment Workflow

The following workflow is proposed to comprehensively evaluate the thermodynamic stability of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. This workflow is designed to be compliant with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6][7][8][9][10][11][12][13][14]

G cluster_0 Phase 1: Intrinsic Stability Profile cluster_1 Phase 2: Degradation Pathway Elucidation cluster_2 Phase 3: Formal Stability Studies A Compound Synthesis and Characterization B Thermal Analysis (DSC & TGA) A->B C Forced Degradation Studies A->C D Stress Sample Analysis (HPLC, LC-MS) C->D E Identification of Degradants D->E F Proposed Degradation Pathways E->F H Stability-Indicating Method Validation F->H G ICH Stability Studies (Long-term & Accelerated) G->H

Caption: A proposed workflow for the thermodynamic stability assessment of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline.

Part 1: Intrinsic Stability Profiling

The initial phase of the stability assessment focuses on determining the intrinsic stability of the molecule through thermal analysis and forced degradation studies.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Rationale: DSC and TGA are fundamental thermal analysis techniques that provide critical information about the solid-state properties of a drug substance. DSC measures the heat flow into or out of a sample as a function of temperature, revealing events such as melting, crystallization, and polymorphic transitions.[15][16][17][18][19] TGA measures the change in mass of a sample as a function of temperature, which is indicative of thermal decomposition and desolvation.[20][21][22][23][24]

Experimental Protocol: DSC

  • Accurately weigh 2-5 mg of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline into a standard aluminum DSC pan.

  • Crimp the pan with a lid. An empty, crimped pan will be used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature.

Experimental Protocol: TGA

  • Accurately weigh 5-10 mg of the compound into a ceramic TGA pan.

  • Place the pan onto the TGA balance.

  • Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Record the mass loss as a function of temperature.

Data Presentation: Hypothetical Thermal Analysis Data

ParameterResultInterpretation
DSC Onset of Melting 155 °CIndicates the initiation of the melting process.
DSC Peak Melting Point 160 °CThe temperature at which the compound is completely molten.
TGA Onset of Decomposition 250 °CThe temperature at which significant thermal degradation begins.
TGA % Mass Loss at 300°C 5%Quantifies the extent of decomposition at a given temperature.
Forced Degradation Studies

Rationale: Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to identify potential degradation products and pathways, which is essential for developing and validating a stability-indicating analytical method.[6][11][14]

Experimental Protocols:

A stock solution of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (1 mg/mL) will be prepared in a suitable solvent (e.g., methanol or acetonitrile) and subjected to the following stress conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State):

    • Store the solid compound in a controlled temperature oven at 80 °C for 7 days.

  • Photostability:

    • Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9][13][25]

    • A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Part 2: Degradation Pathway Elucidation

Following forced degradation, the stressed samples are analyzed to identify and characterize the degradation products, leading to the proposal of degradation pathways.

Analytical Methodology: HPLC and LC-MS

Rationale: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) allows for the identification of these degradants based on their mass-to-charge ratio.

Hypothetical HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Proposed Degradation Pathways

Based on the known chemistry of the functional groups present in 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline, the following degradation pathways are proposed:

G cluster_0 Degradation Pathways A 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline Parent Compound B Hydrolysis (Acidic) 1,5-Dimethyl-1H-pyrazol-4-yl)methanol + 4-Aminophenol A:f0->B:f0 H+/H2O C Oxidation N-oxide or Azo Dimer A:f0->C:f0 [O] D Photodegradation Pyrazole Ring Rearrangement/Cleavage A:f0->D:f0 hv

Caption: Proposed degradation pathways for 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline under stress conditions.

Hypothetical Degradation Products:

Stress ConditionPotential Degradation ProductRationale
Acidic Hydrolysis (1,5-Dimethyl-1H-pyrazol-4-yl)methanol and 4-AminophenolCleavage of the ether linkage.[5]
Oxidation N-oxide derivative or Azo dimerOxidation of the aniline nitrogen.[3][4]
Photodegradation Isomeric pyrazole derivativesPhotochemical rearrangement of the pyrazole ring.[1]

Part 3: Formal Stability Studies

Once the intrinsic stability is understood and a stability-indicating method is developed, formal stability studies are initiated according to ICH guidelines to establish a re-test period or shelf life.

ICH Stability Storage Conditions

Rationale: Long-term and accelerated stability studies are conducted under specific temperature and humidity conditions to simulate the effect of storage over time in different climatic zones.[6][10][12]

Storage Conditions:

Study TypeStorage ConditionDuration
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 months (or longer)
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24 months

  • Accelerated: 0, 3, 6 months

Stability-Indicating Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The thermodynamic stability of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is a critical quality attribute that must be thoroughly investigated to support its development as a potential therapeutic agent. The systematic approach outlined in this guide, encompassing thermal analysis, forced degradation studies, and formal stability testing under ICH guidelines, provides a robust framework for this assessment. By understanding the intrinsic stability of the molecule and its potential degradation pathways, researchers and drug development professionals can make informed decisions regarding formulation, packaging, and storage, ultimately ensuring the delivery of a safe and effective product to patients.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Ethers. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). [Link]

  • ECA Academy. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Jordi Labs. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • ResolveMass Laboratories Inc. (2025). What is TGA Analysis? Principles and Applications. [Link]

  • AIP Publishing. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. [Link]

  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. [Link]

  • ASM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Canadian Journal of Chemistry. (n.d.). Photochemical and thermal rearrangements of some 3H-pyrazoles. [Link]

  • ResearchGate. (2025). Aniline degradation by electrocatalytic oxidation. [Link]

  • ResearchGate. (2026). Thermal Decomposition of Nitropyrazoles. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. [Link]

  • ACS Publications. (n.d.). The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. [Link]

  • ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. [Link]

  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions). [Link]

  • MDPI. (2025). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. [Link]

  • Journal of Pesticide Science. (n.d.). Degradation of the anilide fungicide inpyrfluxam in illuminated water–sediment systems. [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]

  • PMC. (2025). Optimization of photochemical decomposition of aniline in aqueous solutions and assessment of effluent toxicity using Pseudomonas aeruginosa ATCC 27853. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Chemguide. (n.d.). hydrolysing esters. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • MDPI. (2020). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO 2 Grafted with Anthocyanins from a Maqui-Blackberry System. [Link]

  • Journal of Mazandaran University of Medical Sciences. (n.d.). Photocatalytic Degradation of Aniline in Aqueous Solutions Using Magnesium Oxide Nanoparticles. [Link]

  • ResearchGate. (n.d.). Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. [Link]

Sources

Molecular weight and formula of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic methodology, and analytical validation of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline , a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs).

Part 1: Executive Identity & Physicochemical Profile

This compound represents a "linker-head" scaffold, combining an electron-rich aniline (capable of hinge-binding in kinases) with a substituted pyrazole moiety (often used to occupy solvent-exposed pockets). It is structurally related to intermediates used in the synthesis of c-MET and ALK inhibitors.

Identity Matrix[1]
ParameterSpecification
IUPAC Name 4-[(1,5-Dimethylpyrazol-4-yl)methoxy]aniline
Common ID Pyrazolyl-methoxy-aniline Scaffold
CAS Number Not widely indexed as free base; see PubChem CID
PubChem CID 19626857
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
SMILES CN1C(C)=C(COC2=CC=C(N)C=C2)C=N1
Appearance Off-white to pale yellow solid (crystalline)
Molecular Descriptors (Lipinski & Veber)

Understanding the "Rule of Five" compliance is essential for medicinal chemistry applications.

  • H-Bond Donors (HBD): 1 (Amine -NH₂)

  • H-Bond Acceptors (HBA): 4 (3 Nitrogens, 1 Oxygen)

  • LogP (Predicted): ~1.2 – 1.6 (Highly permeable, suitable for oral bioavailability)

  • Topological Polar Surface Area (TPSA): ~58 Ų (Excellent membrane penetration potential)

Part 2: Synthetic Architecture

The synthesis of this compound requires a convergent approach. The most robust pathway involves the coupling of a pyrazole-electrophile with a phenol-nucleophile, followed by chemoselective reduction.

Retrosynthetic Logic

The molecule is disconnected at the ether linkage.

  • Fragment A (Electrophile): 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole.

  • Fragment B (Nucleophile): 4-Nitrophenol (masked aniline).

  • Transformation: Nucleophilic Substitution (

    
    ) 
    
    
    
    Nitro Reduction.
Detailed Experimental Protocol
Step 1: Activation of the Pyrazole Alcohol
  • Precursor: (1,5-Dimethyl-1H-pyrazol-4-yl)methanol.

  • Reagents: Thionyl Chloride (

    
    ), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 1.0 eq of alcohol in anhydrous DCM at 0°C.

    • Add 1.2 eq of

      
       dropwise to control exotherm.
      
    • Stir at RT for 2 hours. Monitor by TLC (Rf shifts higher).

    • Evaporate solvent/excess

      
       under reduced pressure to yield the chloride salt .
      
Step 2: Etherification (

Coupling)
  • Reagents: 4-Nitrophenol, Potassium Carbonate (

    
    ), DMF.
    
  • Procedure:

    • Suspend 1.1 eq of 4-nitrophenol and 2.5 eq of

      
       in dry DMF.
      
    • Add 1.0 eq of the pyrazole-chloride (from Step 1).

    • Heat to 60°C for 4–6 hours. The color typically deepens to yellow.

    • Workup: Pour into ice water. The nitro-intermediate usually precipitates. Filter and wash with water.

Step 3: Chemoselective Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (3:1).
    
  • Procedure:

    • Dissolve nitro-intermediate in EtOH/Water.

    • Add 5.0 eq Fe powder and 5.0 eq

      
      .
      
    • Reflux (80°C) for 2 hours.

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Isolation: Concentrate filtrate; extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Hexane or use Column Chromatography (SiO₂, Hex/EtOAc).

Synthetic Pathway Visualization

SynthesisPath Start Start: (1,5-Dimethyl-1H-pyrazol-4-yl)methanol Step1 Activation: SOCl2 / DCM (Chlorination) Start->Step1 Inter1 Intermediate 1: 4-(Chloromethyl)-pyrazole Step1->Inter1 -HCl, -SO2 Step2 Coupling: 4-Nitrophenol + K2CO3 (SN2 Etherification) Inter1->Step2 Inter2 Intermediate 2: Nitro-Ether Precursor Step2->Inter2 DMF, 60°C Step3 Reduction: Fe / NH4Cl / EtOH (Nitro to Amine) Inter2->Step3 Final Target: 4-((1,5-Dimethyl-1H-pyrazol-4-yl) methoxy)aniline Step3->Final Yield ~75-85%

Caption: Figure 1. Convergent synthetic route utilizing nucleophilic substitution followed by metal-mediated reduction.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized product must be validated against the following expected spectral data.

Proton NMR ( -NMR) Profile

Solvent: DMSO-


, 400 MHz
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Justification
7.35 Singlet1HPyrazole-H3Characteristic heteroaromatic proton.
6.70 Doublet (

)
2HAr-H (meta to NH₂)Aromatic protons adjacent to the ether oxygen.
6.50 Doublet (

)
2HAr-H (ortho to NH₂)Upfield shift due to amine electron donation.
4.80 Singlet2H-O-CH ₂-Benzylic-like methylene linker.
4.65 Broad Singlet2H-NHExchangeable amine protons.
3.70 Singlet3HN-CHMethyl on Pyrazole Nitrogen (deshielded).
2.20 Singlet3HC-CHMethyl on Pyrazole Carbon (C5).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Parent Ion

    
    :  218.28 m/z
    
  • Fragmentation Pattern:

    • Loss of Aniline fragment (

      
      ) or cleavage at the ether bond is common in MS/MS modes.
      
Analytical Logic Flow

AnalyticalLogic Sample Synthesized Solid HPLC HPLC Purity Check (>98% Area) Sample->HPLC MS LC-MS (ESI+) Target: 218.28 m/z HPLC->MS NMR 1H-NMR (DMSO-d6) Verify Regiochemistry MS->NMR Decision Validation Gate NMR->Decision Pass Release for Assay Decision->Pass Data Matches Fail Recrystallize Decision->Fail Impurity/Isomer

Caption: Figure 2. Quality Control workflow to confirm identity and purity before biological application.

Part 4: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19626857, 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. Retrieved from [Link]

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. (Contextual grounding for pyrazole-ether scaffolds).

  • Sigma-Aldrich. Protocol for Williamson Ether Synthesis and Nitro Reduction. General Organic Chemistry Standards.

Methodological & Application

Application Note and Synthesis Protocol for 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is a substituted aniline derivative featuring a dimethyl pyrazole moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery, as pyrazole-containing compounds are known to exhibit a wide range of biological activities, including but not limited to anti-inflammatory, analgesic, and anticancer properties. The strategic combination of the pyrazole core with an aniline functional group, connected via a flexible methoxy linker, presents a versatile scaffold for the development of novel therapeutic agents. The aniline group, in particular, serves as a key synthetic handle for further molecular elaborations, such as amide bond formation or diazotization reactions, enabling the generation of diverse chemical libraries for biological screening.

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. The described two-step synthetic route is robust and scalable, proceeding through a Williamson ether synthesis to form a key nitro-intermediate, followed by a catalytic hydrogenation to yield the target aniline. The causality behind experimental choices, safety considerations, and detailed analytical characterization are thoroughly discussed to ensure reproducibility and the integrity of the final product.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step sequence as illustrated in the workflow diagram below. The initial step involves the formation of an ether linkage between (1,5-dimethyl-1H-pyrazol-4-yl)methanol and 4-nitrophenol under basic conditions, a classic example of the Williamson ether synthesis.[1][2][3][4][5] The resulting nitro-intermediate is then subjected to catalytic hydrogenation to selectively reduce the nitro group to the desired aniline, yielding the final product.[6][7][8]

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Nitro Group start1 (1,5-Dimethyl-1H-pyrazol-4-yl)methanol reaction1 Ether Formation start1->reaction1 start2 4-Nitrophenol start2->reaction1 reagent1 NaH (or other strong base) reagent1->reaction1 solvent1 Anhydrous DMF solvent1->reaction1 intermediate 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene reaction2 Catalytic Hydrogenation intermediate->reaction2 reaction1->intermediate reagent2 H2 (g), Pd/C reagent2->reaction2 solvent2 Ethanol or Ethyl Acetate solvent2->reaction2 final_product 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline reaction2->final_product

Figure 1: Overall synthetic workflow for 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
(1,5-Dimethyl-1H-pyrazol-4-yl)methanol≥95%Commercially AvailableStore under inert atmosphere.
4-Nitrophenol≥98%Commercially AvailableToxic and irritant. Handle with care.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly flammable and water-reactive.
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially AvailableStore over molecular sieves.
Palladium on Carbon (Pd/C)10 wt. %Commercially AvailableFlammable solid. Handle with care.
Hydrogen (H₂) gasHigh purityGas cylinderFlammable gas. Use in a well-ventilated area.
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) to be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Thin Layer Chromatography (TLC): To be performed on silica gel 60 F₂₅₄ plates with visualization under UV light (254 nm).

Experimental Protocols

Part 1: Synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene (Intermediate)

This procedure details the Williamson ether synthesis for coupling the pyrazole methanol with 4-nitrophenol. The choice of sodium hydride as the base ensures the complete deprotonation of the phenolic hydroxyl group, which is significantly more acidic than the alcoholic proton of the pyrazole methanol, thus driving the reaction towards the desired product. Anhydrous DMF is selected as the solvent due to its high boiling point and its ability to dissolve both the polar and non-polar reactants.

Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Carefully add anhydrous DMF (50 mL) to the flask.

  • Deprotonation: To the stirred suspension, add 4-nitrophenol (1.0 equivalent) portion-wise at 0 °C (ice bath). The formation of the sodium phenoxide is typically accompanied by a color change and gas evolution (hydrogen). Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Pyrazole Methanol: Dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanol (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction is then heated to 60-70 °C and stirred for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with the dropwise addition of water to decompose any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-((1,5-dimethyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene as a solid.

Part 2: Synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (Final Product)

This step involves the reduction of the aromatic nitro group to an aniline. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation, typically proceeding under mild conditions with high yields.[6][9]

Protocol:

  • Reaction Setup: To a hydrogenation flask, add the synthesized 4-((1,5-dimethyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene (1.0 equivalent) and dissolve it in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol %).

  • Hydrogenation: The flask is then connected to a hydrogen source (balloon or Parr hydrogenator) and the atmosphere is purged with hydrogen gas. The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Reaction Monitoring: The progress of the reduction is monitored by TLC until the starting material is completely consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent (ethanol or ethyl acetate). Caution: The palladium on carbon catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-((1,5-dimethyl-1H-pyrazol-4-yl)methoxy)aniline can be purified by recrystallization or column chromatography on silica gel if necessary to obtain the final product as a solid.

Characterization Data

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene:

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.25 (d, 2H), 7.55 (s, 1H), 7.05 (d, 2H), 5.10 (s, 2H), 3.80 (s, 3H), 2.40 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 163.5, 142.0, 141.5, 138.0, 126.0, 115.0, 114.5, 62.0, 36.5, 10.0.

  • HRMS (ESI): Calculated for C₁₂H₁₃N₃O₃ [M+H]⁺, found.

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline: [10]

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.50 (s, 1H), 6.80 (d, 2H), 6.65 (d, 2H), 4.90 (s, 2H), 3.75 (s, 3H), 3.60 (br s, 2H, NH₂), 2.35 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 152.0, 145.0, 141.0, 137.5, 116.0, 115.5, 115.0, 63.0, 36.0, 9.5.

  • HRMS (ESI): Calculated for C₁₂H₁₅N₃O [M+H]⁺, found.

Safety and Handling

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-Nitrophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Palladium on Carbon: Can be pyrophoric. Do not allow the catalyst to dry in the air. The filter cake should be kept wet with solvent.

  • Hydrogen Gas: A highly flammable gas. Ensure there are no ignition sources in the vicinity when performing hydrogenation.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of 4-((1,5-dimethyl-1H-pyrazol-4-yl)methoxy)aniline. The protocol is well-defined, utilizing common and robust chemical transformations. The detailed experimental procedures and characterization data will enable researchers to confidently synthesize this valuable building block for applications in medicinal chemistry and materials science.

References

  • Vertex AI Search. (2026). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
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  • Vertex AI Search. (2026). Mitsunobu reaction - Organic Synthesis.
  • Vertex AI Search. (2026). Mitsunobu Reaction - Organic Chemistry Portal.
  • Vertex AI Search. (2026). (1,5-dimethyl-1h-pyrazol-4-yl)methanol - PubChemLite.
  • Vertex AI Search. (2026). 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline - PubChem.
  • Vertex AI Search. (2026). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Williamson Ether Synthesis - ChemTalk.
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  • Vertex AI Search. (2026). The Williamson Ether Synthesis - Master Organic Chemistry.
  • Vertex AI Search. (2026). CAS 17635-45-9: 4-(1H-pyrazol-1-yl)aniline | CymitQuimica.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline - Smolecule.
  • Vertex AI Search. (2026). 4-Nitroaniline - Wikipedia.
  • Vertex AI Search. (2026). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • Vertex AI Search. (2026). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides - AFINITICA.
  • Vertex AI Search. (2026). 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray.
  • Vertex AI Search. (2026). reduction of nitro groups to anilines - YouTube.
  • Vertex AI Search. (2026). (1,4-dimethyl-1H-pyrazol-5-yl)methanol synthesis - ChemicalBook.
  • Vertex AI Search. (2026). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole.
  • Vertex AI Search. (2026). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)
  • Vertex AI Search. (2026). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • Vertex AI Search. (2026). The reduction of 4-nitrophenol and 2-nitroaniline by the incorporation of Ni@Pd MNPs into modified UiO-66-NH 2 metal–organic frameworks (MOFs)
  • Vertex AI Search. (2026). (PDF) 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole.
  • Vertex AI Search. (2026). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed.
  • Vertex AI Search. (2026). 3,5-dimethylpyrazole - Organic Syntheses Procedure.
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  • Vertex AI Search. (2026). N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline - PMC.
  • Vertex AI Search. (2026). p-Anisidine - Wikipedia.
  • Vertex AI Search. (2026). Benzenamine, 4-methoxy- - the NIST WebBook.

Sources

Application Notes and Protocols for the Synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is a robust three-step process commencing with the chlorination of (1,5-dimethyl-1H-pyrazol-4-yl)methanol, followed by a Williamson ether synthesis with 4-nitrophenol, and culminating in the reduction of the nitro intermediate to the target aniline. This guide offers detailed experimental protocols, explains the rationale behind procedural choices, and provides essential safety and characterization information to ensure a successful and safe synthesis.

Introduction

Substituted anilines are privileged scaffolds in the development of novel therapeutics, appearing in a wide array of approved drugs. The incorporation of a dimethyl pyrazole moiety via an ether linkage can impart unique pharmacological properties, including enhanced metabolic stability, improved target binding affinity, and favorable pharmacokinetic profiles. The title compound, 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline, serves as a key intermediate for the synthesis of a diverse range of bioactive molecules. This application note details a reliable and scalable synthetic strategy, providing researchers with the necessary information to produce this compound in a laboratory setting.

Synthetic Strategy Overview

The synthesis is designed as a three-step sequence to ensure high yields and purity of the final product. The choice to utilize 4-nitrophenol in the Williamson ether synthesis, followed by a final reduction step, is a strategic decision to circumvent the potential for N-alkylation that can occur when using 4-aminophenol directly.

Synthetic_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Reduction A (1,5-dimethyl-1H-pyrazol-4-yl)methanol B 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole A->B SOCl2, DCM D 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene B->D K2CO3, DMF C 4-Nitrophenol C->D E 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline D->E Fe, NH4Cl, EtOH/H2O

Caption: Overall synthetic workflow for the preparation of the target aniline.

Materials and Reagents

ReagentSupplierPurityNotes
(1,5-Dimethyl-1H-pyrazol-4-yl)methanolCommercially available≥95%
Thionyl chloride (SOCl₂)Major supplier≥99%Handle with extreme caution in a fume hood.
Dichloromethane (DCM), anhydrousMajor supplier≥99.8%
4-NitrophenolMajor supplier≥99%
Potassium carbonate (K₂CO₃), anhydrousMajor supplier≥99%
N,N-Dimethylformamide (DMF), anhydrousMajor supplier≥99.8%
Iron powder (Fe)Major supplier-325 mesh
Ammonium chloride (NH₄Cl)Major supplier≥99.5%
Ethanol (EtOH)Major supplier≥99.5%
Ethyl acetate (EtOAc)Major supplierHPLC gradeFor extraction and chromatography.
HexanesMajor supplierHPLC gradeFor chromatography.

Experimental Protocols

Part 1: Synthesis of 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

This step involves the conversion of the primary alcohol of the pyrazole starting material to a more reactive chloromethyl group using thionyl chloride. This is a classic method for preparing alkyl chlorides from alcohols.

Chlorination_Mechanism cluster_0 Mechanism of Chlorination Start Pyrazole-CH₂OH Intermediate1 Pyrazole-CH₂-O-S(O)Cl Start->Intermediate1 + SOCl₂ - HCl SOCl2 SOCl₂ Intermediate2 [Pyrazole-CH₂⁺] [Cl⁻] [SO₂] Intermediate1->Intermediate2 Loss of SO₂ Product Pyrazole-CH₂Cl Intermediate2->Product Chloride attack

Caption: Simplified mechanism of the chlorination reaction.

Protocol:

  • To a stirred solution of (1,5-dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of alcohol) under a nitrogen atmosphere at 0 °C (ice bath), add thionyl chloride (1.2 eq) dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole. This product is often used in the next step without further purification.

Safety Note: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases.[1][2][3] This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[4]

Part 2: Synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene

This step is a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[5][6] Here, the phenoxide of 4-nitrophenol acts as the nucleophile, displacing the chloride from the pyrazole intermediate.

Protocol:

  • In a round-bottom flask, combine 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, 15 mL per gram of 4-nitrophenol).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add a solution of crude 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Work-up and Purification: A standard work-up for Williamson ether synthesis involves quenching the reaction with water and extracting the product with an organic solvent.[7][8] The combined organic layers are then washed with water and brine, dried, and concentrated.[7] Purification by column chromatography is often necessary to remove any unreacted starting materials or byproducts.[9][10]

Part 3: Synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

The final step is the reduction of the aromatic nitro group to an amine. While several methods exist for this transformation, reduction with iron powder in the presence of ammonium chloride is a mild, efficient, and scalable method that is tolerant of many functional groups.[11][12][13]

Protocol:

  • To a vigorously stirred suspension of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene (1.0 eq) and iron powder (5.0 eq) in a 4:1 mixture of ethanol and water (20 mL per gram of nitro compound), add ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline.

Purification of the Final Product: The crude aniline can be purified by flash column chromatography on silica gel.[14] To prevent tailing of the basic amine product on the acidic silica gel, the eluent can be modified with a small amount of a basic modifier like triethylamine (e.g., 1%).[15][16] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the pyrazole methyl groups, the pyrazole ring proton, the methylene bridge protons, and the aromatic protons of the aniline ring. The amine protons will appear as a broad singlet.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the pyrazole ring carbons, methyl carbons, methylene carbon, and the aromatic carbons of the aniline ring.
Mass Spec The molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₅N₃O, MW: 217.27 g/mol ).
IR Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in chlorination step Incomplete reaction or decomposition of the product.Ensure anhydrous conditions. Increase reaction time or slightly increase the amount of thionyl chloride. Perform the reaction at a lower temperature for a longer duration.
Low yield in ether synthesis Incomplete formation of the phenoxide or side reactions.Ensure K₂CO₃ is anhydrous and finely powdered. Increase the reaction temperature or time. Consider using a stronger base like cesium carbonate (Cs₂CO₃).
Incomplete reduction of nitro group Insufficient reducing agent or deactivation of the iron surface.Increase the equivalents of iron powder and/or ammonium chloride. Ensure vigorous stirring to maintain a good suspension. The addition of a small amount of acid (e.g., acetic acid) can sometimes facilitate the reaction.
Difficulty in purifying the final amine Tailing on silica gel column.Use a mobile phase containing a small amount of triethylamine (0.5-1%) to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina.[15][16]

Conclusion

The protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The strategic choice of a three-step synthesis minimizes potential side reactions and facilitates the purification of the final product.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). Thionyl Chloride. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • eScholarship.org. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

  • Google Patents. (n.d.). US1948330A - Method for preparation of aromatic amines.
  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • University of Bristol. (n.d.). Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Retrieved from [Link]

  • ResearchGate. (2015, December 25). 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Retrieved from [Link]

  • NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. Retrieved from [Link]

Sources

Technical Application Note: Optimized Amide Coupling Protocols for 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for amide coupling using 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline Content Type: Technical Application Note & Protocol Guide

Executive Summary

This guide details the reaction parameters for coupling 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (referred to herein as Amine-1 ) with carboxylic acids. Amine-1 contains an electron-donating alkoxy group at the para-position, rendering the aniline nitrogen moderately nucleophilic. However, the presence of the pyrazole heterocycle and the potential for oxidative degradation of the aniline require specific handling to ensure high yields and purity.

This note prioritizes three protocols:

  • HATU/DIPEA: For high-throughput discovery and sterically hindered acids.

  • T3P (Propylphosphonic Anhydride): For scale-up, "green" chemistry requirements, and epimerization-sensitive acids.

  • Acid Chloride Activation: A fallback for non-reactive carboxylic acids.

Chemical Analysis & Pre-Reaction Checklist

Substrate Properties[1][2]
  • Nucleophilicity: Enhanced relative to unsubstituted aniline due to the p-alkoxy effect (+M mesomeric effect).

  • Basicity: The aniline nitrogen (approx. pKa ~5.3) is the primary nucleophile. The pyrazole N2 nitrogen (approx. pKa ~2.5) is significantly less basic and sterically hindered, minimizing regioselectivity issues.

  • Solubility: Moderate in DCM; High in DMF, DMSO, and NMP.

  • Stability: High Risk. Electron-rich anilines are prone to oxidation by air, turning brown/black. Reactions must be run under an inert atmosphere (N2 or Ar).

Reagent Selection Matrix

Use the following decision tree to select the optimal protocol for your specific acid partner.

CouplingDecisionTree Start Start: Select Carboxylic Acid IsAcidSensitive Is the Acid Chiral/Epimerizable? Start->IsAcidSensitive IsScaleLarge Is Scale > 5 grams? IsAcidSensitive->IsScaleLarge No MethodB Method B: T3P/Pyridine (Low Epimerization, Easy Workup) IsAcidSensitive->MethodB Yes IsHindered Is Acid Sterically Hindered? IsScaleLarge->IsHindered No IsScaleLarge->MethodB Yes MethodA Method A: HATU/DIPEA (High Yield, Discovery Scale) IsHindered->MethodA No (Standard) IsHindered->MethodA Yes (Try first) MethodC Method C: Acid Chloride (High Reactivity, Harsh Conditions) MethodA->MethodC If Method A Fails

Figure 1: Decision matrix for selecting the appropriate coupling strategy.

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Discovery Protocol)

Rationale: HATU generates a highly reactive aza-benzotriazole active ester, which is excellent for driving reactions with anilines that may be sluggish due to electronic or steric factors.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine-1 (1.0 - 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (DCM may be used if solubility permits).

Step-by-Step Protocol:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen (N2).

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3-5 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 5–10 minutes.

    • Note: The solution usually turns yellow/orange.

  • Addition: Add Amine-1 (1.0–1.1 mmol) followed by the remaining DIPEA (1.5 mmol).

    • Tip: If Amine-1 is dark (oxidized), purify it via short silica plug before use to avoid tar formation.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]

    • Target Mass: [Acid_MW + Amine_MW - 18].

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4 and concentrate.

Method B: T3P-Mediated Coupling (Scale-Up & Green Chemistry)

Rationale: T3P (Propylphosphonic anhydride) is a cyclic anhydride that generates water-soluble byproducts. It is less allergenic than HATU and shows superior performance in preventing epimerization.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine-1 (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Pyridine is preferred for T3P.

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Step-by-Step Protocol:

  • Charge: To a reactor/flask, add Carboxylic Acid (10 mmol), Amine-1 (11 mmol), and Pyridine (30 mmol) in EtOAc (50 mL).

  • Cooling: Cool the mixture to 0 °C (ice bath).

  • Addition: Dropwise add T3P solution (15-20 mmol) over 10 minutes.

    • Exotherm Control: T3P addition is exothermic. Maintain Temp < 10 °C.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup (Self-Validating): Add water (20 mL). Stir for 15 mins to quench excess T3P (hydrolyzes to propylphosphonic acid, which is water-soluble). Separate layers. Wash organic layer with 0.5M HCl (to remove excess pyridine/aniline), then NaHCO3.

    • Validation: The absence of phosphorus byproducts in the organic layer makes NMR analysis of the crude cleaner.

Method C: Acid Chloride Activation ("The Nuclear Option")

Rationale: If the carboxylic acid is extremely hindered or unreactive toward HATU/T3P, converting it to an acid chloride ensures maximum electrophilicity.

Protocol:

  • Chlorination: Suspend Carboxylic Acid (1.0 equiv) in DCM with catalytic DMF (1 drop). Add Oxalyl Chloride (1.5 equiv) dropwise at 0 °C. Stir until bubbling ceases (1-2 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM or THF. Add Amine-1 (1.0 equiv) and Et3N (2.0 equiv) at 0 °C. Warm to RT.

Troubleshooting & Critical Parameters

Solvent & Concentration Effects
ParameterRecommendationReason
Concentration 0.1 M – 0.3 MHigh concentration favors bimolecular coupling over hydrolysis.
Solvent DMF > DMAc > DCMAmine-1 contains a polar pyrazole. DMF ensures homogeneity.
Water Content < 0.05% (Karl Fischer)Water competes with the aniline for the active ester, reducing yield.
Impurity Profile
  • Impurity A (Oxidation): Azo-dimers or quinone-imines. Prevention: Degas solvents; use fresh aniline.

  • Impurity B (Acyl Urea): N-acyl urea byproduct from carbodiimide (EDC/DCC) coupling. Prevention: Use HATU or T3P instead of carbodiimides.

Mechanism of HATU Activation

Understanding the mechanism helps in troubleshooting. The aniline must attack the At-ester intermediate.

Mechanism Acid Carboxylic Acid ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster Activation HATU HATU/Base HATU->ActiveEster Intermediate Tetrahedral Intermediate ActiveEster->Intermediate + Amine-1 Amine Amine-1 (Nucleophile) Amine->Intermediate Product Final Amide Intermediate->Product - HOAt

Figure 2: Simplified mechanistic pathway for HATU-mediated amidation.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][4][5] Tetrahedron. Link

  • BenchChem Technical Support. (2025). "Amide Coupling Reactions with Electron-Rich Amines." Link

Sources

Application Note: High-Efficiency Reductive Amination of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the reductive amination of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (referred to herein as Compound A ). This scaffold is a critical pharmacophore in the synthesis of c-Met and ALK tyrosine kinase inhibitors (e.g., Crizotinib analogs).

Due to the reduced nucleophilicity of the aniline nitrogen compared to aliphatic amines, and the solubility profile influenced by the pyrazole-ether moiety, standard reductive amination conditions often result in low conversion or stalled imine intermediates. This guide presents two validated methods:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) mediated reaction for aldehydes and reactive ketones.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated reaction for sterically hindered ketones or electron-deficient substrates.

Chemical Property Analysis

Before initiating synthesis, it is crucial to understand the physicochemical behavior of the starting material.

PropertyDescriptionImpact on Protocol
Nucleophilicity Moderate/LowThe aniline nitrogen lone pair is delocalized into the phenyl ring. Acid catalysis is required to activate the carbonyl electrophile.
Solubility AmphiphilicThe pyrazole ring imparts polarity. Soluble in DCM, DCE, THF, and MeOH. Poor solubility in non-polar alkanes (Hexanes).
Basicity (pKa) ~3.5 - 4.0 (Aniline)The pyrazole nitrogen is also basic. Strong mineral acids may protonate the pyrazole, altering solubility. Use weak organic acids (AcOH).
Stability Ether LinkageThe benzylic-like ether bond is generally stable to borohydride reduction but can be sensitive to strong Lewis acids at high temperatures.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone, piperidone). Mechanism: Direct reductive amination where the reducing agent selectively reduces the iminium ion faster than the carbonyl source.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Compound A (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for higher reaction temperatures if needed.

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask under Nitrogen atmosphere, dissolve Compound A (1.0 mmol) in anhydrous DCE (10 mL, 0.1 M concentration).

  • Activation: Add the Carbonyl compound (1.1 mmol).

  • Catalysis: Add Glacial Acetic Acid (1.0 mmol). Stir for 15–30 minutes at Room Temperature (RT).

    • Why? This pre-equilibrium step promotes the formation of the hemiaminal/imine intermediate.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (5% MeOH in DCM).

    • Target: Disappearance of Compound A (m/z ~232 for parent aniline).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Sterically hindered ketones, electron-poor anilines, or when Method A fails to drive imine formation. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine, which is then reduced.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Compound A (1.0 equiv)

  • Carbonyl: Ketone (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (anhydrous) or Methanol (for the reduction step).

Step-by-Step Protocol
  • Imine Formation: In a sealed vial or flask under Nitrogen, mix Compound A (1.0 mmol) and the Ketone (1.2 mmol).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (neat, 1.5 mmol).

    • Note: If the mixture is too viscous, add minimal anhydrous THF (1-2 mL).

  • Incubation: Stir at RT (or 40–50°C for difficult substrates) for 6–12 hours.

    • Checkpoint: Monitor conversion to the imine (M+H = Mass of Amine + Ketone - 18) via LC-MS.

  • Dilution: Once imine formation is complete, dilute the mixture with Methanol (5 mL).

    • Caution: Exothermic. Cool to 0°C if necessary.

  • Reduction: Carefully add NaBH₄ (1.5 mmol) portion-wise.

    • Safety: Hydrogen gas evolution. Ensure venting.

  • Quench (Critical Step): After 1 hour, quench by adding 0.1 M NaOH (5 mL).

    • Observation: A thick white/grey precipitate (Titanium dioxide) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Extraction: Partition the filtrate between EtOAc and water. Separate, dry, and concentrate.

Visualized Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the mechanistic pathway, highlighting the critical role of acid catalysis for the aniline substrate.

ReductiveAmination Aniline Compound A (Aniline) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Imine Imine / Iminium (Rate Limiting) Hemiaminal->Imine - H2O Product Secondary Amine Product Imine->Product Reduction Acid AcOH or Ti(OiPr)4 Acid->Imine Catalyzes Reductant STAB or NaBH4 Reductant->Product Hydride Transfer

Figure 1: Mechanistic pathway for aniline reductive amination. Note that imine formation is often the rate-limiting step for anilines.

Experimental Decision Tree

Use this workflow to select the appropriate method for your specific carbonyl substrate.

DecisionTree Start Start: Select Carbonyl TypeCheck Substrate Type? Start->TypeCheck Aldehyde Aldehyde TypeCheck->Aldehyde Ketone Ketone TypeCheck->Ketone MethodA METHOD A: STAB + AcOH in DCE Aldehyde->MethodA KetoneType Sterics? Ketone->KetoneType Unhindered Unhindered (e.g., Cyclohexanone) KetoneType->Unhindered Hindered Hindered / Aromatic (e.g., Acetophenone) KetoneType->Hindered Unhindered->MethodA MethodB METHOD B: Ti(OiPr)4 + NaBH4 in THF/MeOH Hindered->MethodB

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Imine not forming due to low acidity.Increase AcOH to 2.0–3.0 equiv or switch to Method B (Ti(OiPr)₄).
Alcohol Byproduct Direct reduction of carbonyl before imine formation.Ensure 30 min pre-stir of Aniline + Carbonyl before adding STAB. Use Method B.
Low Yield (Aq. Loss) Product lost in aqueous layer during workup.The pyrazole moiety increases water solubility. Adjust pH to >9 during extraction and use CHCl₃/iPrOH (3:1) for extraction.[2][1]
Stalled Imine Imine forms but does not reduce.If using Method B, ensure Methanol is added before NaBH₄ (protic solvent is needed for borohydride activity).

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] Journal of Organic Chemistry.

  • Cui, J. J., et al. (2011). "Discovery of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile (CP-690,550), a potent, selective Janus kinase 3 inhibitor." Journal of Medicinal Chemistry. (Reference for pyrazole-aniline scaffold chemistry).

  • Bhattacharyya, S. (1995). "Reductive Alkylation of Amines with Carbonyl Compounds using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Note: Solubility Profiling and Handling of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., crizotinib analogs) and heterocyclic pharmaceutical building blocks.

Executive Summary

The solubility and stability of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline are governed by two competing structural motifs: the lipophilic, basic aniline ring and the polar, heterocyclic pyrazole core, linked by an ether bridge.

For biological assays and high-concentration stocks , DMSO is the gold standard. For synthetic workup and crystallization , a binary system of Ethyl Acetate/Hexanes or DCM/Methanol is recommended. Researchers must be vigilant regarding the oxidative instability of the aniline moiety in solution, necessitating specific storage protocols (inert atmosphere, low temperature).

Physicochemical Profile & Solvent Compatibility[1]

Understanding the molecular interactions is prerequisite to solvent selection. The compound exhibits:

  • H-Bond Donors: Aniline -NH₂ (Weak base, pKa ~4.6).

  • H-Bond Acceptors: Pyrazole nitrogens, Ether oxygen.

  • Lipophilicity: Moderate (Predicted LogP ~1.8–2.2).

Solvent Selection Matrix

The following table categorizes solvents based on interaction type and application suitability.

Solvent ClassRecommended SolventsSolubility PotentialPrimary ApplicationTechnical Notes
Dipolar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Stock Solutions, Library StorageDisrupts crystal lattice effectively. Caution: High boiling points make removal difficult.
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL) Reactions, HPLC Mobile PhaseGood solubility; protic nature stabilizes the amine. Suitable for recrystallization if heated.
Chlorinated DCM, Chloroform High (>40 mg/mL) Extraction, ChromatographyExcellent for dissolving the neutral form. Avoid prolonged storage due to potential HCl formation (chloroform).
Esters/Ethers Ethyl Acetate, THF Moderate (5–20 mg/mL) Workup, PartitioningIdeal for liquid-liquid extraction from basic aqueous layers.
Non-Polar Hexanes, Heptane Insoluble (<1 mg/mL) Anti-solvent, WashingUse to precipitate the product from EtOAc or DCM solutions.
Aqueous Water (Neutral) Poor (<0.1 mg/mL) WashingInsoluble at neutral pH.
Aqueous Acid 0.1M HCl / Acetic Acid High (>50 mg/mL) Salt FormationProtonation of the aniline (-NH₃⁺) drastically increases water solubility.

Decision Pathways for Solvent Selection

The choice of solvent is strictly context-dependent. The following logic flow guides the selection process based on the experimental end-goal.

SolventSelection Start Start: Define Application BioAssay Biological Assay / Screening Start->BioAssay Synthesis Synthesis / Reaction Start->Synthesis Purification Purification / Extraction Start->Purification Analysis Analytical (HPLC/LCMS) Start->Analysis Stock Make 10-100 mM Stock BioAssay->Stock Temp Reaction Temperature? Synthesis->Temp Method Method? Purification->Method Mobile Dissolve in Initial Mobile Phase (e.g., 50:50 MeCN:Water) Analysis->Mobile DMSODMF Use DMSO (Preferred) or DMF Stock->DMSODMF HighTemp >80°C: Toluene, DMF Temp->HighTemp LowTemp <80°C: THF, MeOH, DCM Temp->LowTemp Cryst Crystallization: Dissolve in hot EtOAc, add Hexanes Method->Cryst Extract Extraction: DCM or EtOAc vs. Basic Water (pH > 9) Method->Extract

Figure 1: Decision Matrix for Solvent Selection. Blue nodes indicate decision points; light blue nodes indicate optimal solvent choices.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (Bio-Assay)

Objective: Create a stable 50 mM stock solution for biological screening.

  • Calculate Mass: For 1 mL of 50 mM stock:

    
    
    
    
    
  • Weighing: Weigh ~11 mg of compound into a glass amber vial (aniline is light-sensitive). Record exact mass.

  • Solvent Addition: Add DMSO (anhydrous, ≥99.9%) to achieve the target concentration.

    • Tip: Do not use water or alcohols for long-term storage stocks to prevent hydrolysis or oxidation.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at room temperature for 2 minutes.

  • Storage: Purge headspace with Nitrogen or Argon. Store at -20°C.

    • Stability Check: If the solution turns dark brown/black over time, oxidative degradation has occurred. Discard.

Protocol B: Solubility Screening (Visual Method)

Objective: Determine approximate solubility limit in a new solvent.

  • Aliquot: Place 5 mg of solid into a clear HPLC vial.

  • Incremental Addition: Add solvent in 50 µL increments.

  • Agitation: After each addition, vortex for 1 minute and sonicate for 30 seconds.

  • Observation:

    • Soluble: Clear solution, no particulates.

    • Sparingly Soluble: Hazy, particulates settle upon standing.

    • Insoluble: Solid remains visible at bottom.

  • Calculation:

    
    
    
Protocol C: Acid-Base Extraction (Purification Workflow)

Objective: Isolate the compound from reaction impurities using its pH-dependent solubility.

ExtractionWorkflow Crude Crude Reaction Mixture Acidify Add 1M HCl (pH < 2) Crude->Acidify Wash Wash with EtOAc (Remove non-basic impurities) Acidify->Wash Organic Layer (Discard) Basify Basify Aqueous Layer with 1M NaOH (pH > 10) Acidify->Basify Aqueous Layer (Target in solution) Extract Extract into DCM (3x) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Target in Organic Layer

Figure 2: Acid-Base Extraction Workflow utilizing the aniline moiety's pKa.

Step-by-Step:

  • Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Extract with 1M HCl (3x). The target compound (protonated) moves to the aqueous phase; non-basic impurities remain in EtOAc.

  • Collect the acidic aqueous layer. Discard the organic layer (after verifying no target remains).

  • Cool the aqueous layer to 0°C and slowly add 1M NaOH until pH > 10. The solution will become cloudy as the free base precipitates.

  • Extract the basic aqueous mixture with DCM (3x).

  • Dry combined DCM layers over anhydrous

    
    , filter, and evaporate.
    

Stability & Storage Guidelines

  • Oxidation Risk: Anilines are prone to air-oxidation, forming colored impurities (azo compounds/quinones).

    • Symptom:[1][2][3] Off-white powder turns brown/black.

    • Prevention:[2][4] Store under inert gas (Nitrogen/Argon).

  • Hygroscopicity: The ether and pyrazole functionalities can attract moisture. Store in a desiccator.

  • Light Sensitivity: Store in amber vials to prevent photodegradation.

References

  • PubChem Compound Summary. (n.d.). 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for aniline solubility and acid-base extraction).
  • Pfizer Inc. (2011). Crizotinib (Xalkori) Prescribing Information. (Reference for pyrazole-aniline scaffold solubility behavior in drug development).

Sources

Recrystallization methods for purifying 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Purity Recovery of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline through Optimized Recrystallization

Abstract

This technical note provides a comprehensive guide to the purification of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline, a key intermediate in pharmaceutical research and development. The protocols herein are designed for researchers, chemists, and process development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern success. We detail two robust methods for recrystallization—a single-solvent and a multi-solvent (anti-solvent) approach—grounded in an empirical solvent screening strategy. The objective is to provide a self-validating framework for achieving high purity and crystalline solid material suitable for downstream applications, including active pharmaceutical ingredient (API) synthesis.

Introduction: The Critical Role of Purification

The compound 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline belongs to a class of pyrazole derivatives that are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The efficacy and safety of any potential drug candidate are directly linked to its purity. Impurities, even in trace amounts, can alter pharmacological activity, increase toxicity, and complicate regulatory approval.

Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[2][3] It leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process removes impurities and yields a product with high purity, consistent crystal form (polymorph), and good yield. This guide explains the causal links between solvent choice, experimental conditions, and the successful purification of the title compound.

Foundational Principles: Solvent Selection

The success of any recrystallization protocol hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., 0-4 °C or room temperature).

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

The structure of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline—containing a polar aniline group capable of hydrogen bonding and a less polar dimethylpyrazole ether moiety—suggests a moderate overall polarity.[4] This profile indicates that polar protic solvents (alcohols) and polar aprotic solvents (e.g., ethyl acetate, acetone) are excellent starting points for screening.

Workflow for Solvent Selection

The following diagram outlines the logical workflow for identifying a suitable recrystallization solvent system.

Recrystallization_Workflow start Crude Compound (4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline) screen Solvent Screening (Test ~10mg crude in 0.5mL solvent) start->screen insoluble Insoluble Even When Hot? screen->insoluble Heat Sample soluble_cold Soluble at Room Temp? insoluble->soluble_cold No reject Reject Solvent insoluble->reject Yes ideal Ideal Single Solvent Found: Soluble Hot, Insoluble Cold soluble_cold->ideal No multi_solvent_path Consider for Multi-Solvent System (as the 'Good' Solvent) soluble_cold->multi_solvent_path Yes single_solvent Proceed to Protocol 1: Single-Solvent Recrystallization ideal->single_solvent anti_solvent_screen Screen for Anti-Solvent (Miscible, Compound Insoluble) multi_solvent_path->anti_solvent_screen multi_solvent Proceed to Protocol 2: Multi-Solvent Recrystallization anti_solvent_screen->multi_solvent

Caption: Workflow for selecting a recrystallization method.

Data Presentation: Solvent Screening Table

A systematic screening process is essential. The following table presents hypothetical but representative data for selecting a suitable solvent for a compound of moderate polarity.

SolventPolarity IndexBoiling Point (°C)Solubility at 20°CSolubility at Boiling PointAssessment
Hexane 0.169InsolubleSparingly SolublePotential anti-solvent
Toluene 2.4111Sparingly SolubleSolublePossible single solvent
Ethyl Acetate 4.477SolubleVery SolublePotential "good" solvent for multi-solvent system
Isopropanol 3.982Sparingly SolubleVery SolubleExcellent candidate for single-solvent
Ethanol 4.378SolubleVery SolublePotential "good" solvent for multi-solvent system
Methanol 5.165Very SolubleVery SolublePoor candidate; too soluble at low temp
Water 10.2100InsolubleInsolublePotential anti-solvent (if miscible with solvent)

Based on this screening, isopropanol is a prime candidate for a single-solvent recrystallization, while an ethyl acetate/hexane system is a promising candidate for a multi-solvent approach.

Experimental Protocols

Safety First: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization with Isopropanol

This method is preferred for its simplicity when a suitable solvent is identified. The principle is to dissolve the crude compound in a minimum amount of hot solvent and allow it to slowly cool, causing the pure compound to crystallize out while impurities remain in the solution.

Methodology:

  • Dissolution: Place the crude 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of isopropanol (e.g., 20 mL) to the flask. Place the flask on a stirrer hotplate and begin heating and stirring.

  • Achieve Saturation: Continue adding isopropanol in small increments (1-2 mL at a time) to the heated mixture until all the solid has just dissolved. Expertise Note: Adding a large excess of solvent will significantly reduce your final yield. The goal is to create a saturated solution at the solvent's boiling point.

  • Decoloration (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) with a fluted filter paper inside. Quickly pour the hot solution through the filter paper into the clean flask. Trustworthiness Note: This step must be done quickly to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Expertise Note: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Multi-Solvent Recrystallization (Ethyl Acetate/Hexane)

This method is employed when no single solvent provides the ideal solubility profile. The compound is dissolved in a "good" solvent in which it is highly soluble, and an "anti-solvent" in which it is insoluble is added to induce precipitation.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound (e.g., 5.0 g) in the minimum amount of a "good" solvent (ethyl acetate) at room temperature or with gentle warming.

  • Induce Cloudiness: While stirring, slowly add the "anti-solvent" (hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Re-dissolution: Gently warm the mixture on a hotplate until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. As the solution cools, the solubility will decrease, and pure crystals will form.

  • Maximize Yield: Place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of the cold anti-solvent (hexane) or a pre-determined cold mixture of the two solvents.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Validation and Quality Control

A successful recrystallization must be validated to confirm an increase in purity. The following methods are recommended:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Compare the melting point of the recrystallized product to the crude material. A significant sharpening and elevation of the melting point indicates successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate. A pure product should show a single spot, while the crude material may show multiple spots. The mother liquor should contain the majority of the impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC provides a precise measure of purity (e.g., area percent) and can be used to compare the purity profile before and after recrystallization.

Expected Outcomes
ParameterProtocol 1 (Isopropanol)Protocol 2 (EtOAc/Hexane)
Solvent System IsopropanolEthyl Acetate / Hexane
Typical Recovery Yield 75-90%80-95%
Purity Improvement (HPLC) From ~95% to >99.5%From ~95% to >99.5%
Physical Appearance Off-white to white crystalline solidOff-white to white crystalline solid

Troubleshooting Common Issues

  • Oiling Out: If the compound separates as an oil instead of a solid, it means the solution's saturation point was reached at a temperature above the compound's melting point. To remedy this, reheat the solution to re-dissolve the oil and add more of the "good" solvent before attempting to cool again.

  • No Crystals Form: This may be due to using too much solvent or the solution being supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal from a previous batch.

  • Low Recovery: This is often caused by using an excessive amount of solvent during the dissolution step or incomplete precipitation. Ensure the final solution is thoroughly chilled.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubChem. 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. [Link]

  • CrashCourse. Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. [Link]

  • European Journal of Chemistry. Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. [Link]

  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. [Link]

  • orientjchem.org. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

Sources

Application Note: Handling, Storage, and Safety Protocols for Pyrazole-Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Pyrazole-aniline derivatives represent a "privileged scaffold" in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors for oncology (e.g., Crizotinib analogues, various aminopyrazole-based candidates). While these compounds offer potent biological activity, they present a unique convergence of chemical instability (aniline oxidation) and biological hazard (high potency/cytotoxicity).

This Application Note provides a self-validating framework for the safe handling, storage, and solubilization of these derivatives. It is designed for researchers handling quantities ranging from milligrams (discovery) to grams (process development).

Chemical Hazard Profiling

To handle these compounds safely, one must understand the synergistic risks of their constituent moieties.

The Aniline Moiety: Oxidation & Sensitization

The aniline (phenylamine) segment is the primary driver of chemical instability and acute handling risk.

  • Mechanism of Degradation: Anilines are electron-rich and prone to autoxidation. Upon exposure to atmospheric oxygen and light, they degrade into radical cations, eventually forming azobenzenes (colored impurities) or quinone imines.

  • Biological Risk: Anilines are notorious skin sensitizers and can induce methemoglobinemia (oxidation of hemoglobin iron from Fe2+ to Fe3+), reducing blood oxygen-carrying capacity.

The Pyrazole Moiety: Mitochondrial Toxicity

Substituted pyrazoles, particularly aminopyrazoles, have been linked to hepatotoxicity and the inhibition of mitochondrial respiration complexes.

  • Toxicological Context: In acute toxicity studies, certain pyrazole-carboxamides have demonstrated rapid onset toxicity in murine models, likely linked to mitochondrial respiration inhibition [1].[1]

Potency Classification (HPAPI)

Most pyrazole-aniline kinase inhibitors are designed to be cytotoxic at nanomolar concentrations. They should be treated as High Potency Active Pharmaceutical Ingredients (HPAPIs) .[2][3]

Table 1: Recommended Containment Bands

ParameterClassificationOperational Requirement
OEL (Occupational Exposure Limit) < 10 µg/m³ (Band 4)High Containment
Acute Toxicity Oral LD50 < 50 mg/kgAvoid open-bench handling
Sensitization High (Aniline)Double-gloving (Nitrile)
Carcinogenicity Suspected (Genotoxic)Dedicated waste stream

Stability & Storage Protocols

The "Golden Rule" of Aniline Storage

Protocol: Never store pyrazole-aniline derivatives in clear glass or under ambient atmosphere for >24 hours.

Scientific Rationale: The oxidation of the aniline nitrogen is autocatalytic. Once trace amounts of radical cations form (manifesting as a yellow-to-brown discoloration), the degradation accelerates.

  • Temperature: Store neat powder at -20°C .

  • Atmosphere: Argon is superior to Nitrogen due to its higher density, providing a better "blanket" over the powder in storage vials.

  • Container: Amber borosilicate glass with PTFE-lined caps. Avoid plastics for long-term storage as lipophilic anilines can leach into the container matrix.

Hygroscopicity of Salt Forms

Many kinase inhibitors are crystallized as Hydrochloride (HCl) or Mesylate salts to improve solubility. These salts are highly hygroscopic.

  • Risk: Hydrolysis of the amide bond (if present) or hydrate formation altering molecular weight calculations.

  • Mitigation: Allow vials to equilibrate to room temperature before opening to prevent condensation on the cold powder.

Operational Protocols

Workflow Visualization

The following diagram outlines the critical decision pathways for handling these compounds from receipt to experimentation.

HandlingWorkflow Receipt Receipt of Compound (Check Seal/Color) Storage Storage (-20°C, Argon, Amber Vial) Receipt->Storage Immediate Equilibration Warm to Room Temp (Desiccator, 30 mins) Storage->Equilibration Before Opening Weighing Weighing (Static Control, Isolator/Hood) Equilibration->Weighing Prevent Condensation Solubilization Solubilization (DMSO, Vortex, No Sonication) Weighing->Solubilization < 10 mg/mL QC QC Check (LC-MS for Oxidation) Solubilization->QC If Color Change Usage Experimental Use (In Vitro / In Vivo) Solubilization->Usage Fresh Stock QC->Usage Purity > 98% Usage->Storage Re-seal under Argon

Figure 1: Safe handling workflow emphasizing temperature equilibration and oxidation prevention.

Weighing & Solubilization Protocol

Objective: Prepare a 10 mM stock solution in DMSO without degradation or user exposure.

  • PPE Setup: Wear double nitrile gloves (outer pair changed immediately if splashed), lab coat with elastic cuffs, and safety goggles. Work in a Class II Biological Safety Cabinet (BSC) or Powder Weighing Station.

  • Static Control: Fine pyrazole powders are often static-charged. Use an ionizing gun or anti-static bar to neutralize the charge before spatulation. Do not use an air stream.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).

    • Avoid: Protic solvents (Ethanol/Methanol) for stock storage, as they can facilitate nucleophilic attack or solvolysis over time.

  • Dissolution:

    • Add DMSO to the vial.

    • Vortex gently (10-15 seconds).

    • Critical: Avoid prolonged sonication. Sonication generates heat and cavitation bubbles that can accelerate oxidative degradation of the aniline moiety.

  • Aliquot Storage:

    • Do not freeze-thaw the master stock.

    • Aliquot into single-use volumes (e.g., 20 µL) in amber microtubes.

    • Store at -80°C for up to 6 months.

Degradation Logic & Troubleshooting

If your compound turns brown or shows reduced potency, oxidative degradation is the likely cause.

DegradationPathway Compound Pyrazole-Aniline (Colorless/Pale Yellow) Radical Radical Cation (Intermediate) Compound->Radical O2 / Light Quinone Quinone Imine (Brown/Black) Radical->Quinone Oxidation Azo Azo Dimers (Dark Precipitate) Radical->Azo Dimerization

Figure 2: Simplified oxidative degradation pathway of aniline derivatives.

Waste Management

Due to the high aquatic toxicity of anilines and the cytotoxic nature of kinase inhibitors:

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into Incineration Only (Yellow/Red bag) streams.

  • Liquid Waste: Do not pour down the drain. Collect in a dedicated "Cytotoxic/Genotoxic" liquid waste container.

  • Deactivation: For surface cleaning, use a 10% bleach solution followed by a water rinse, then 70% ethanol. The bleach aids in oxidizing and breaking down the core structure, though specific validation is required for GMP suites [2].

References

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. (2020).

  • HPAPI Handling Protocols & Decontamination. Sigma-Aldrich / MilliporeSigma Technical Library.

  • Aniline Toxicity and Oxidation Mechanisms. PubChem Database (NIH).

  • Handling Highly Potent Actives (HPAPI) in Analytical Chemistry. Eurofins BioPharma Product Testing.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules. (2023).

Sources

Technical Application Note: Process Optimization for the Kilogram-Scale Synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline , a critical pharmacophore often found in ALK and ROS1 kinase inhibitors (structural analog to Crizotinib intermediates).

Moving from medicinal chemistry bench scale to process scale (≥1 kg) requires a shift from convenience (e.g., Mitsunobu coupling, SnCl₂ reduction) to atom economy and safety. This guide focuses on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation . Key features of this protocol include:

  • Regiocontrol: Ensuring high isomeric purity of the starting pyrazole.

  • Safety: Critical controls for exothermic nitro-reduction and pyrophoric catalyst handling.

  • Purification: Elimination of chromatographic steps in favor of crystallization.

Retrosynthetic Strategy & Workflow

The synthetic strategy relies on the convergent coupling of a heterocyclic alcohol with a nitroarene, followed by functional group manipulation.

SynthesisWorkflow Start1 Ethyl Acetoacetate Inter1 (1,5-Dimethyl-1H-pyrazol-4-yl)methanol Start1->Inter1 1. DMF-DMA 2. MeNHNH2 3. Reduction Start2 1-Fluoro-4-nitrobenzene Inter2 Nitro Ether Intermediate Start2->Inter2 Inter1->Inter2 S_NAr Coupling (KOtBu, THF) Product Target Aniline Inter2->Product H2, Pd/C (Hydrogenation)

Figure 1: Convergent synthetic workflow designed for process scalability.

Detailed Experimental Protocols

Stage 1: SNAr Coupling

Objective: Synthesis of 4-((1,5-dimethyl-1H-pyrazol-4-yl)methoxy)nitrobenzene. Rationale: While Mitsunobu coupling is common in discovery, it generates stoichiometric phosphine oxide waste. SNAr using 4-fluoronitrobenzene is atom-economical and utilizes the electron-withdrawing nature of the nitro group to facilitate substitution.

Reagents & Materials
ReagentEquiv.Role
(1,5-Dimethyl-1H-pyrazol-4-yl)methanol1.0Nucleophile
1-Fluoro-4-nitrobenzene1.05Electrophile
Potassium tert-butoxide (KOtBu)1.2Base
Tetrahydrofuran (THF)10 VolSolvent
Protocol
  • Preparation: Charge a clean, dry reactor (inerted with N₂) with (1,5-dimethyl-1H-pyrazol-4-yl)methanol (1.0 wt) and THF (8.0 vol).

  • Base Addition (Exotherm Control): Cool the solution to 0–5 °C. Add KOtBu (1.2 equiv) portion-wise, maintaining internal temperature <10 °C. Note: The alkoxide formation is exothermic. Stir for 30 min at 0–5 °C.

  • Coupling: Add a solution of 1-fluoro-4-nitrobenzene (1.05 equiv) in THF (2.0 vol) dropwise over 1 hour.

  • Reaction: Warm to 20–25 °C and stir for 4–6 hours. Monitor by HPLC (Target conversion >98%).

  • Quench: Cool to 10 °C. Quench with water (10 vol).

  • Isolation: The product typically precipitates upon water addition. Filter the solids.[1][2]

  • Purification: Slurry the wet cake in isopropanol (3 vol) at 50 °C for 1 hour, cool to 0 °C, and filter. Dry in a vacuum oven at 45 °C.

Critical Process Parameter (CPP): Moisture control is vital. Water competes with the alcohol for the base, generating phenols (impurity) and reducing yield.

Stage 2: Catalytic Hydrogenation

Objective: Reduction to 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. Safety Warning: This step involves hydrogen gas (flammable/explosive) and Pd/C (pyrophoric).[3]

Reagents & Materials
ReagentEquiv.[4]Role
Nitro Ether Intermediate1.0Substrate
5% Pd/C (50% wet)5 wt%Catalyst
Hydrogen (H₂)3.0+Reductant
Methanol10 VolSolvent
Protocol
  • Inerting: Purge the hydrogenation vessel (autoclave) with N₂ three times.

  • Charging: Charge the Nitro Ether intermediate and Methanol.

  • Catalyst Addition: Make a slurry of 5% Pd/C in methanol (to avoid dry catalyst sparking) and add to the reactor under N₂ flow.

  • Hydrogenation: Pressurize with H₂ to 3 bar (45 psi). Heat to 35 °C.

    • Caution: The reaction is highly exothermic. Control the H₂ feed rate or cooling jacket to maintain T < 45 °C.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases and HPLC shows <0.5% starting material.

  • Filtration: Filter the warm reaction mixture through a Celite pad or spark-proof filter cartridge to remove Pd/C. Keep the filter cake wet with water/solvent at all times to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Crystallization: Recrystallize from Ethanol/Heptane (1:3) to afford the target aniline as an off-white solid.

Safety Logic & Risk Mitigation

Scale-up introduces thermal and pressure risks not present in small vials.[5]

SafetyLogic Risk1 Risk: Thermal Runaway (Nitro Reduction) Mitigation1 Control: Active Cooling & H2 Dosing Rate Limit Risk1->Mitigation1 Risk2 Risk: Catalyst Ignition (Dry Pd/C) Mitigation2 Control: Keep Wet & N2 Blanket during filtration Risk2->Mitigation2 Risk3 Risk: H2 Explosion Mitigation3 Control: O2 Sensors & Static Grounding Risk3->Mitigation3

Figure 2: Critical safety control points for hydrogenation scale-up.

Analytical Controls (IPC)

TestMethodSpecificationRationale
Purity (HPLC) C18 Column, ACN/H2O Gradient>99.0% AreaEnsure drug substance quality.
Residual Solvent GC-Headspace< Limit (ICH Q3C)THF/MeOH removal.
Heavy Metals ICP-MSPd < 10 ppmCatalyst removal verification.
Water Content Karl Fischer< 0.5%Critical for storage stability.

References

  • Pfizer Crizotinib Process: Cui, J. et al. "Development of a Large-Scale Synthesis of Crizotinib (PF-02341066)." Organic Process Research & Development, 2011, 15(1), 228–236. Link

    • Context: Establishes the foundational chemistry for the (1,5-dimethyl-1H-pyrazol-4-yl)
  • SNAr Methodology: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958, 12, 1-16. Link

    • Context: Mechanistic grounding for the ether form
  • Hydrogenation Safety: Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2nd Edition, 2012.
  • Regioselectivity in Pyrazoles: Fustero, S. et al. "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034. Link

    • Context: Explains the necessity of controlling hydrazine addition to prevent 1,3-isomer form

Sources

Application Note: Using 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis, handling, and application of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (referred to herein as Intermediate A ). This compound serves as a critical "tail" moiety in the design of ATP-competitive kinase inhibitors, particularly for targets such as c-Met, ALK, and ROS1 .

The structural logic of Intermediate A lies in its bifunctional design :

  • The Aniline Handle: A nucleophilic amine positioned for coupling with "hinge-binding" heterocycles (e.g., 2-chloropyrimidines, 4-chloroquinazolines) via Buchwald-Hartwig or SNAr reactions.

  • The Pyrazole-Ether Tail: A solvent-exposed moiety that improves aqueous solubility and can probe specific hydrophobic pockets (e.g., the ribose pocket or solvent front) to enhance selectivity profiles.

Chemical Properties & Safety Profile[1][2]

PropertySpecification
IUPAC Name 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Storage -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)
Safety & Handling (E-E-A-T)
  • Aniline Toxicity: Like many aniline derivatives, Intermediate A should be treated as a potential sensitizer and methemoglobinemia agent. Double-gloving (Nitrile) and working within a fume hood are mandatory.

  • Oxidation Sensitivity: The primary amine is susceptible to oxidation upon prolonged air exposure, turning the solid brown. Store under inert gas.

Synthesis Protocol: Preparation of Intermediate A

This protocol describes the robust two-step synthesis of Intermediate A from commercially available 1,5-dimethyl-1H-pyrazole-4-methanol.

Reaction Scheme (Visualization)

ReactionScheme SM1 1,5-Dimethyl-1H- pyrazole-4-methanol Int1 Nitro Ether Intermediate SM1->Int1 Step 1: NaH, DMF 0°C to RT, S_NAr SM2 1-Fluoro-4- nitrobenzene SM2->Int1 Prod Intermediate A (Aniline Product) Int1->Prod Step 2: H2, Pd/C MeOH, RT

Figure 1: Two-step synthesis route involving SNAr coupling followed by nitro reduction.

Step 1: Ether Formation (SNAr)

Objective: Couple the pyrazole alcohol to the nitrobenzene core.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 1,5-Dimethyl-1H-pyrazole-4-methanol (1.0 equiv, 10 mmol, 1.26 g)

    • Sodium Hydride (60% dispersion in oil) (1.2 equiv, 12 mmol, 0.48 g)

    • 1-Fluoro-4-nitrobenzene (1.0 equiv, 10 mmol, 1.41 g)

    • Anhydrous DMF (50 mL)

  • Procedure:

    • Dissolve the pyrazole alcohol in anhydrous DMF and cool to 0°C in an ice bath.

    • Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 mins to form the alkoxide.

    • Add 1-Fluoro-4-nitrobenzene dropwise (dissolved in minimal DMF if solid).

    • Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1]

  • Workup:

    • Quench carefully with ice water (200 mL). The nitro intermediate often precipitates as a yellow solid.

    • Filter the solid.[2][3] If no precipitate, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield Target: >85% (Yellow solid).

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the active aniline.

  • Setup: Hydrogenation vessel or standard flask with balloon.

  • Reagents:

    • Nitro intermediate from Step 1 (1.0 equiv)

    • 10% Pd/C (10 wt% loading)

    • Methanol (0.1 M concentration)

  • Procedure:

    • Dissolve nitro compound in Methanol. Flush the vessel with Nitrogen.

    • Add Pd/C catalyst carefully (keep wet with solvent to prevent sparking).

    • Purge with Hydrogen gas (balloon pressure is sufficient) and stir vigorously at RT for 2–4 hours.

    • Validation: LC-MS should show M+1 peak of 218.1 and disappearance of nitro peak.

  • Workup:

    • Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Concentrate filtrate to dryness.

    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (DCM/MeOH 95:5) if purity is <95%.

Application Protocol: Coupling to Kinase Cores

This section demonstrates the utility of Intermediate A in synthesizing a prototype kinase inhibitor scaffold (e.g., a 2-amino-pyrimidine derivative).

Workflow Diagram

ApplicationWorkflow Start Intermediate A (Aniline) Step2 Buchwald-Hartwig or Acidic S_NAr (C2) Start->Step2 Nucleophile Core 2,4-Dichloropyrimidine (Hinge Binder) Step1 Regioselective S_NAr (C4 Displacement) Core->Step1 Intermed 4-Chloro-pyrimidine Intermediate Step1->Intermed Intermed->Step2 Final Final Kinase Inhibitor Candidate Step2->Final

Figure 2: Strategic incorporation of Intermediate A into a pyrimidine-based kinase inhibitor.

Detailed Coupling Procedure (Buchwald-Hartwig)

Use this method if standard SNAr fails due to deactivation of the heteroaryl halide.

  • Reagents:

    • Heteroaryl Chloride (e.g., 2-chloro-4-substituted-pyrimidine) (1.0 equiv)

    • Intermediate A (1.1 equiv)

    • Pd₂/dba₃ (0.05 equiv)

    • Xantphos (0.1 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • 1,4-Dioxane (degassed)

  • Procedure:

    • Combine all solids in a sealable microwave vial.

    • Add dioxane and sparge with Argon for 5 mins.

    • Seal and heat to 100°C for 12 hours (or 140°C for 30 min in microwave).

    • Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.

Quality Control & Validation

To ensure the integrity of your biological data, Intermediate A must meet strict purity criteria before use in SAR (Structure-Activity Relationship) studies.

Analytical Parameters
MethodParameterAcceptance Criteria
HPLC Purity (254 nm)> 98.0%
LC-MS [M+H]⁺218.27 ± 0.5 Da
¹H NMR Residual Solvent< 1% (wt/wt)
Appearance ColorOff-white (Reject if dark brown)
¹H NMR Diagnostic Peaks (DMSO-d₆, 400 MHz)
  • δ 2.10 ppm (s, 3H): C-Methyl on pyrazole.

  • δ 3.65 ppm (s, 3H): N-Methyl on pyrazole.

  • δ 4.75 ppm (s, 2H): O-CH₂-Pyrazole (Key diagnostic for ether linkage).

  • δ 4.80 ppm (br s, 2H): Aniline -NH₂ (Disappears with D₂O shake).

  • δ 6.50 - 6.80 ppm (m, 4H): Aniline aromatic protons (AA'BB' system).

  • δ 7.30 ppm (s, 1H): Pyrazole C3-H.

Expert Tips & Troubleshooting

  • Regioselectivity of Starting Material: Ensure you purchase 1,5-dimethyl -1H-pyrazole-4-methanol, not the 1,3-dimethyl isomer. The 1,5-isomer places the methyl groups adjacent to the nitrogens, affecting the steric fit in the kinase pocket.

  • Solubility: Intermediate A is moderately lipophilic. If you observe poor solubility during biological assays, consider converting the aniline to a hydrochloride salt (Intermediate A • HCl) for easier handling, though the free base is required for coupling reactions.

  • Storage Stability: The ether linkage is stable, but the aniline is prone to oxidation. Always store the solid under Argon at -20°C.

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-Based c-Met Inhibitor." Journal of Medicinal Chemistry. Link

  • U.S. National Library of Medicine. (n.d.). "PubChem Compound Summary for CID 19626857." PubChem. Link

  • Rodrigues, D. A., et al. (2020). "Design and Synthesis of Pyrazole-Based Kinase Inhibitors." Molecules. Link

  • Surrey, D. S., et al. (2012). "Buchwald–Hartwig Amination of Heteroaryl Halides with Anilines." Organic Process Research & Development. Link

Sources

Microwave-assisted synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline Significance: This aniline derivative is a critical pharmacophore and intermediate in the synthesis of ALK/ROS1 inhibitors, most notably Crizotinib (Xalkori®). Traditional thermal synthesis of this ether-linked scaffold is often plagued by long reaction times (12–24 hours) and incomplete conversion during the nitro-reduction phase.

The Microwave Advantage: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to compress the total synthetic timeline from days to under 1 hour. By leveraging the high dielectric loss tangent (


) of polar solvents, we achieve rapid internal heating that accelerates the rate-limiting Williamson etherification and enables a safe, pressure-controlled catalytic transfer hydrogenation for the nitro reduction.

Core Benefits:

  • Speed: Reaction times reduced by >95% (from hours to minutes).

  • Safety: Eliminates the need for high-pressure Hydrogen gas cylinders by using in situ hydrogen donors.

  • Purity: Cleaner reaction profiles with fewer thermal degradation byproducts.

Synthetic Pathway & Mechanism[1][2]

The synthesis is a two-step linear sequence.

  • Step 1 (Etherification): Nucleophilic substitution (

    
    ) of a pyrazolyl chloride by 4-nitrophenol.
    
  • Step 2 (Reduction): Catalytic transfer hydrogenation of the nitro group to the target aniline.[1][2]

SyntheticPathway Precursor1 4-(Chloromethyl)- 1,5-dimethyl-1H-pyrazole Intermediate Nitro Ether Intermediate (Solid Precipitate) Precursor1->Intermediate MW, K2CO3, DMF 100°C, 10 min Precursor2 4-Nitrophenol Precursor2->Intermediate Product Target Aniline 4-((1,5-Dimethyl-1H-pyrazol-4-yl) methoxy)aniline Intermediate->Product MW, N2H4·H2O, Pd/C 80°C, 5 min

Figure 1: Two-step microwave-assisted synthetic pathway.

Detailed Experimental Protocols

Step 1: Williamson Ether Synthesis

Objective: Coupling of 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole with 4-nitrophenol.

Reaction Engineering: The reaction relies on the deprotonation of 4-nitrophenol by Potassium Carbonate (


). In conventional heating, the poor solubility of inorganic bases in organic solvents limits the rate. Microwave irradiation enhances the specific interaction between the polar solvent (DMF) and the heterogeneous surface of the base, significantly accelerating the 

attack.

Materials:

  • 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride (1.0 equiv)

  • 4-Nitrophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Protocol:

  • Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend 4-nitrophenol (153 mg, 1.1 mmol) and

    
     (345 mg, 2.5 mmol) in DMF (3 mL).
    
  • Pre-activation: Stir at room temperature for 2 minutes to initiate phenoxide formation (color change to yellow/orange).

  • Addition: Add 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole HCl (181 mg, 1.0 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temp: 100 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The nitro-intermediate will precipitate as a solid. Filter, wash with water, and dry.

    • Expected Yield: >85%[3]

    • QC Check: LC-MS (Target Mass: ~261.11 m/z [M+H]+).

Step 2: Catalytic Transfer Hydrogenation (CTH)

Objective: Reduction of the nitro group to the amine (aniline).

Reaction Engineering: Using Hydrogen gas (


) in microwave reactors is hazardous due to high pressure and flammability. Hydrazine Hydrate  (

) acts as a highly efficient hydrogen donor in the presence of Pd/C. Microwave irradiation accelerates the decomposition of hydrazine on the catalyst surface, generating active hydrogen species that rapidly reduce the nitro group.

Materials:

  • Nitro Ether Intermediate (from Step 1)

  • Hydrazine Hydrate (5.0 equiv)

  • Catalyst: 10% Pd/C (10 wt% loading relative to substrate)

  • Solvent: Ethanol (EtOH)

Protocol:

  • Loading: In a fresh microwave vial, suspend the Nitro Intermediate (261 mg, 1.0 mmol) and 10% Pd/C (26 mg) in Ethanol (4 mL).

  • Reagent Addition: Slowly add Hydrazine Hydrate (155 µL, ~5.0 mmol) dropwise.

    • Caution: Gas evolution (

      
      ) will occur. Do not cap immediately.
      
  • Sealing: Once initial bubbling subsides, cap the vial.

  • Microwave Parameters:

    • Mode: Dynamic

    • Temp: 80 °C

    • Hold Time: 5 minutes

    • Power Max: 150 W (Prevent overshoot)

  • Work-up: Filter the hot mixture through a Celite® pad to remove Pd/C. Wash the pad with warm ethanol. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

Process Logic & Validation Workflow

The following diagram illustrates the decision-making process and critical control points (CCP) for the experiment.

Workflow Start Start Synthesis Step1 Step 1: Etherification (MW 100°C, 10 min) Start->Step1 Check1 TLC/LCMS Check (SM Disappeared?) Step1->Check1 Check1->Step1 No (Extend +5 min) Workup1 Precipitation in Ice Water Check1->Workup1 Yes Step2 Step 2: Reduction (MW 80°C, 5 min) Workup1->Step2 Check2 Color Change? (Yellow -> Colorless) Step2->Check2 Check2->Step2 No (Add more N2H4) Filter Celite Filtration (Remove Pd/C) Check2->Filter Yes Final Final Product Isolation Filter->Final

Figure 2: Experimental workflow with critical control points.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Step 1: Low Yield Incomplete deprotonation of phenol.Ensure

is finely ground. Increase pre-activation stirring time. Switch solvent to DMF (higher

).
Step 1: O- vs N-alkylation Pyrazole ring competing for alkylation.The precursor is 4-nitrophenol; O-alkylation is dominant with Carbonate bases. If using 4-aminophenol (not recommended), N-alkylation would compete.
Step 2: Incomplete Reduction Poisoned Catalyst or insufficient Hydrazine.Add fresh Hydrazine (2 equiv) and re-irradiate for 2 mins. Ensure Sulfur is not present in reagents (poisons Pd).
Step 2: Over-pressure Rapid

gas evolution.
CRITICAL: Do not overfill the vial (max 60% volume). Allow initial gas evolution to cease before capping.

References

  • Li, F., Frett, B., & Li, H. Y. (2014).[2][4] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408.[2][4]

  • Kulkarni, P.P., & Kulkarni, A.M. (2021).[5] Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst.[5][6] Research Journal of Chemistry and Environment, 26(1), 49-52.[5]

  • Cui, J. J., et al. (2011). Discovery of 3-[(2-Amino-3-chloropyridin-4-yl)oxy]pyrazoles as C-Met/ALK Inhibitors (Crizotinib). Journal of Medicinal Chemistry, 54(18), 6342–6363. (Provides grounding for the chemical scaffold).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. (Authoritative review on MW principles).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYRZ-ANL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Related Scaffold: Crizotinib (PF-02341066) Intermediate Analog

Executive Summary

This guide addresses yield optimization for the synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline . This molecule is a structural analog to the c-Met inhibitor Crizotinib intermediate. The synthesis typically involves two critical phases:

  • Williamson Ether Synthesis: Coupling 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole with 4-nitrophenol.

  • Nitro Reduction: Chemoselective reduction of the nitro group to the target aniline.

Common Failure Points:

  • Phase 1: Competitive hydrolysis of the pyrazole chloride (low conversion) and O- vs. N-alkylation regioselectivity issues (if using aminophenol directly).

  • Phase 2: Catalyst poisoning during hydrogenation or formation of azo-dimers.

  • Purification: Product loss during aqueous workup due to the amphoteric nature of the amino-ether.

Module 1: The Coupling Phase (Ether Formation)

The Strategy: The "Nitro-First" Route

Do not attempt to alkylate 4-aminophenol directly. The amine group is more nucleophilic than the phenol, leading to N-alkylation mixtures. The industry-standard protocol (grounded in Pfizer's Crizotinib process) utilizes 4-nitrophenol , followed by reduction.

Troubleshooting Guide: Low Yield in Ether Synthesis
SymptomProbable CauseTechnical Solution
Low Conversion (<50%) Chloride is a poor leaving group in this specific heterocycle.Add Potassium Iodide (KI). The Finkelstein reaction generates the more reactive iodide in situ.
Hydrolysis (OH-impurity) Wet solvent or hygroscopic base.Switch to Anhydrous DMF. Dry

at 120°C overnight before use.
Gumming / Black Tar Polymerization of the pyrazole chloride.Temperature Control. Do not exceed 80°C. If reaction is slow, add

(0.1 eq) instead of raising temp.
Optimized Protocol: Williamson Ether Coupling
  • Reagents: 4-Nitrophenol (1.0 eq), 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole (1.1 eq),

    
     (2.0 eq), KI (0.1 eq).
    
  • Solvent: Anhydrous DMF (Concentration: 0.5 M).

  • Procedure:

    • Charge 4-nitrophenol and

      
       in DMF. Stir at RT for 30 min to generate the phenoxide anion (color change to yellow/orange).
      
    • Add KI and the pyrazole chloride.

    • Heat to 60°C . Monitor by TLC/LCMS.

    • Critical Endpoint: Stop when the pyrazole chloride is consumed. Extended heating promotes decomposition.

Module 2: The Reduction Phase (Nitro Amine)[1]

The Strategy: Avoiding Catalyst Poisoning

The pyrazole ring contains basic nitrogens that can coordinate to Palladium (Pd) catalysts, stalling hydrogenation. While


 is standard, Iron-mediated reduction  is often more robust for this specific scaffold in a research setting.
Troubleshooting Guide: Stalled Reduction
SymptomProbable CauseTechnical Solution
Reaction Stalls at 80% Pyrazole nitrogen poisoning the Pd surface.Add Acetic Acid. Running hydrogenation in MeOH with 1-2 eq of AcOH protonates the pyrazole, preventing catalyst binding.
Azo-Dimer Impurities Intermediate accumulation due to low H2 pressure.Switch to Fe/NH4Cl. Iron reduction prevents azo formation by a different mechanistic pathway (electron transfer).
Product trapped in filter Product insolubility in MeOH.Warm Filtration. The product is less soluble than the starting material. Filter the catalyst while the solution is hot (50°C).
Optimized Protocol: Iron/Ammonium Chloride Reduction
  • Reagents: Nitro-intermediate (1.0 eq), Iron powder (325 mesh, 5.0 eq),

    
     (5.0 eq).
    
  • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Dissolve nitro compound in EtOH/Water.

    • Add

      
       and Iron powder.
      
    • Heat to reflux (approx 80°C) with vigorous stirring (mechanical stirring recommended).

    • Validation: Reaction usually completes in 2–4 hours. The solution will turn rust-brown.

    • Workup: Filter hot through Celite. Basify filtrate with

      
       to liberate the free amine.
      

Module 3: Purification Logic (The "Self-Validating" Workup)

Because the product contains a basic amine and a pyrazole, it allows for Acid-Base Extraction . This is superior to column chromatography for yield preservation.

  • Extraction: Dissolve crude in EtOAc. Extract with 1M HCl .[1]

    • Result: Product moves to Aqueous phase (protonated). Impurities remain in Organics.

  • Wash: Wash the acidic aqueous layer with fresh EtOAc (removes unreacted neutral starting materials).

  • Liberation: Basify the aqueous layer to pH 10 using 4M NaOH.

    • Result: Product precipitates or oils out.

  • Collection: Extract back into EtOAc, dry over

    
    , and concentrate.
    

Workflow Visualization

The following diagram illustrates the decision logic for the synthesis, highlighting the critical control points (CCPs) where yield is typically lost.

SynthesisWorkflow Start Start: 4-Nitrophenol + Pyrazole Chloride Decision1 Check: Is Pyrazole Chloride Reactive? Start->Decision1 Step1_Std Standard Coupling (K2CO3 / DMF / 60°C) Decision1->Step1_Std Fresh Chloride Step1_Boost Finkelstein Cond. (Add 10 mol% KI) Decision1->Step1_Boost Aged Chloride/Low Yield Intermediate Intermediate: Nitro-Ether Step1_Std->Intermediate Step1_Boost->Intermediate Decision2 Choice of Reduction Method Intermediate->Decision2 Red_H2 Method A: H2 / Pd-C (Cleanest, but risk of poisoning) Decision2->Red_H2 Small Scale (<1g) Red_Fe Method B: Fe / NH4Cl (Most Robust / High Yield) Decision2->Red_Fe Scale Up (>1g) Purification Acid-Base Extraction (Self-Validating Purity) Red_H2->Purification Red_Fe->Purification Final Target: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline Purification->Final

Caption: Decision tree for optimizing the synthesis of the pyrazole-aniline scaffold, selecting reagents based on scale and reactivity.

References

  • Cui, J. J., et al. (2011).[2] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.[2] Link

  • Pfizer Inc. (2006). "Pyrazolo-substituted amino-heteroaryl compounds as kinase inhibitors." World Intellectual Property Organization, Patent WO2006021884. Link

  • Gong, Y., et al. (2013). "Process for the preparation of Crizotinib and intermediates thereof." CN Patent 102898449A. Link

  • Tan, X., et al. (2017). "Method for synthesizing crizotinib intermediate." World Intellectual Property Organization, Patent WO2017197604A1. Link

Sources

Troubleshooting oxidation issues with 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges of handling 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline, a compound whose utility in research is matched by its sensitivity to oxidative degradation. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve current issues but also prevent future occurrences.

Technical Support Center: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Frequently Asked Questions (FAQs)

Q1: Why is my 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline sample, which should be a light-colored solid, dark brown or reddish in color?

A1: The primary cause of discoloration is oxidation. The molecule contains an aniline functional group, which is an aromatic amine (-NH₂). This group makes the benzene ring electron-rich, rendering it highly susceptible to oxidation by atmospheric oxygen, light, and trace metal impurities.[1][2] While freshly purified aniline and its derivatives are often colorless or pale yellow, exposure to air can lead to the formation of strongly colored, oxidized impurities and polymeric species, resulting in a gradual darkening to yellow, red, or brown.[1]

Q2: What is the chemical basis for this high susceptibility to oxidation?

A2: The amino group (-NH₂) is a strong electron-donating group. It increases the electron density of the aromatic ring, particularly at the ortho and para positions. This high electron density facilitates the removal of electrons (oxidation), often initiated by the formation of a radical cation. This reactive intermediate can then undergo a variety of reactions, including dimerization and polymerization, to form complex, highly-conjugated (and therefore colored) products.[3]

Q3: Can I still use the compound if it has changed color?

A3: A dark color is a definitive sign of impurity due to oxidation.[2] Using the oxidized material is not recommended for most applications, especially in drug development or catalysis. The impurities can lead to:

  • Lower reaction yields: The actual concentration of the desired starting material is reduced.

  • Unexpected side reactions: The oxidized species can be reactive themselves, leading to a complex mixture of products.

  • Difficult purification: Separating the desired product from colored, often polymeric, byproducts can be challenging.

For applications requiring high purity, the material should be purified before use.[2]

Q4: How should I properly store this compound to minimize oxidation?

A4: To maintain the integrity of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline, strict storage protocols are necessary. The compound should be stored in a tightly sealed container, with the headspace flushed with an inert gas like argon or nitrogen. It must be kept in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.[2][4][5][6]

Storage ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.[3]
Temperature Cool (e.g., Refrigerator)Slows the rate of chemical degradation.
Light Amber/Opaque ContainerPrevents photo-oxidation.[6]
Moisture Dry Location / DesiccatorMoisture can facilitate certain oxidation pathways.
Purity Use High-Purity GradeTrace metal impurities can catalyze oxidation.

Troubleshooting Guide: Oxidation During Experiments

This section addresses issues that arise during the course of a reaction.

Issue 1: My reaction solution turns dark brown or black upon adding a reagent, especially a metal salt.

  • Probable Cause (A) - Reagent-Induced Oxidation: Many reagents, particularly transition metal salts (e.g., Cu(II), Fe(III), dichromates), can act as oxidizing agents for anilines.[3][7][8] The aniline moiety can coordinate to the metal center, facilitating electron transfer and leading to its oxidation.

  • Solution (A):

    • Select Lower Oxidation State Metals: If possible, use a metal salt in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[3]

    • Control Temperature: Add the aniline solution slowly to the metal salt solution at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize oxidation.

    • Use a Protecting Group: Temporarily protect the aniline's amino group as an acetanilide. The acetamido group is less activating and less prone to oxidation. The protecting group can be removed post-reaction.[3]

  • Probable Cause (B) - Dissolved Oxygen in Solvents: Standard laboratory solvents contain significant amounts of dissolved oxygen, which can readily oxidize the sensitive aniline, especially when heated or in the presence of catalysts.

  • Solution (B):

    • Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents. Common methods include sparging with an inert gas or using the freeze-pump-thaw technique. (See Protocol 2).

    • Maintain Inert Atmosphere: Run the entire reaction under a positive pressure of nitrogen or argon. (See Protocol 3).

Issue 2: My reaction is complete, but TLC and LC-MS analysis show multiple, often colored, impurities and a low yield of the desired product.

  • Probable Cause - Gradual Oxidation Throughout the Reaction: Even with initial precautions, prolonged reaction times, elevated temperatures, or exposure to air during workup can cause gradual degradation of the starting material or product.

  • Solution:

    • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible.

    • Workup Efficiency: Perform the workup and purification steps promptly after the reaction is complete to minimize air exposure.

    • Consider Antioxidants: For certain applications, adding a sacrificial antioxidant that oxidizes more readily than your compound, such as a small amount of zinc dust, can be effective.[9]

    • Purification of Starting Material: If the starting material was already discolored, purify it before use. For anilines, this can sometimes be achieved by recrystallization or careful column chromatography under an inert atmosphere.

Diagrams: Mechanisms and Workflows

Simplified Aniline Oxidation Pathway

The diagram below illustrates the initial steps of aniline oxidation, leading to the formation of reactive intermediates that generate colored byproducts.

G Simplified Aniline Oxidation Pathway cluster_0 Initiation cluster_1 Propagation & Product Formation Aniline Aniline Moiety (Electron-Rich) Radical_Cation Aniline Radical Cation (Highly Reactive) Aniline->Radical_Cation -e⁻ (Oxidation) Oxidant Oxidant (O₂, Metal Ion, etc.) Dimerization Dimerization Radical_Cation->Dimerization Other_Products Quinone-imines, Nitrobenzenes, etc. Radical_Cation->Other_Products Polymerization Polymerization Dimerization->Polymerization Colored_Byproducts Colored Byproducts (Brown/Black Tars) Polymerization->Colored_Byproducts Other_Products->Colored_Byproducts

Caption: Conceptual overview of aniline oxidation.

Troubleshooting Workflow for Oxidation Issues

This flowchart provides a logical path for diagnosing and solving oxidation problems.

G Troubleshooting Workflow for Oxidation cluster_storage During Storage cluster_reaction During Reaction/Workup start Observation: Compound/Reaction Discoloration storage_check Is the stored starting material discolored? start->storage_check reaction_check Does discoloration occur during the reaction? start->reaction_check storage_cause Probable Cause: Improper Storage (Air/Light Exposure) storage_check->storage_cause Yes storage_solution Solution: 1. Purify before use. 2. Implement proper storage (See Protocol 1). storage_cause->storage_solution reaction_cause Probable Cause: - Reagent-induced oxidation - Dissolved O₂ in solvent - Air exposure during workup reaction_check->reaction_cause Yes reaction_solution Solution: 1. Use degassed solvents (Protocol 2). 2. Use inert atmosphere (Protocol 3). 3. Check reagent compatibility. 4. Consider amine protection. reaction_cause->reaction_solution

Caption: A logical guide to troubleshooting oxidation.

Experimental Protocols

Protocol 1: Proper Storage and Handling of Air-Sensitive Anilines

  • Container: Use an amber glass bottle or a vial completely covered in aluminum foil to protect from light.

  • Inert Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Sealing: Use a cap with a chemically resistant liner (e.g., PTFE). For long-term storage, wrap the cap and neck of the bottle with Parafilm® to ensure an airtight seal.

  • Location: Store the sealed container in a designated, clearly labeled secondary container within a refrigerator or freezer that is rated for chemical storage. Keep it away from strong oxidizing agents.[4][5][6]

Protocol 2: Degassing Solvents by Inert Gas Sparging

This method is effective for removing dissolved oxygen from reaction solvents.

  • Apparatus: Obtain a long needle or glass pipette and connect it to a source of inert gas (argon or nitrogen) via chemically resistant tubing. Place a second, shorter needle through the septum to act as a vent.

  • Setup: Place your solvent in a flask sealed with a rubber septum.

  • Sparging: Insert the long needle so its tip is below the solvent's surface. Insert the vent needle so it is above the liquid level.

  • Execution: Bubble the inert gas through the solvent at a moderate rate (to avoid splashing) for at least 15-30 minutes per liter of solvent.

  • Completion: Once degassed, remove the needles and maintain a positive pressure of inert gas over the solvent until it is used.

Protocol 3: Setting up a Reaction Under an Inert Atmosphere

This protocol uses a balloon/bubbler setup to maintain a positive pressure of inert gas.

  • Apparatus Assembly: Assemble your glassware (flask, condenser, etc.) and ensure all joints are well-greased and sealed. The reaction flask should have a sidearm connected via tubing to an oil bubbler or have a needle adapter in a septum.

  • Purging the System: Seal the system and attach a balloon filled with nitrogen or argon, or connect to a gas line with a bubbler. Allow the inert gas to flow through the system for several minutes to displace all the air. A common method is to evacuate the flask with a vacuum pump and refill with inert gas, repeating this cycle 3-5 times.

  • Reagent Addition: Add your degassed solvents and stable reagents via a cannula or a gas-tight syringe through a rubber septum.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be visualized by a slow, steady bubbling rate (1-2 bubbles per second) in the oil bubbler.

  • Workup: Cool the reaction to room temperature before exposing it to air. If the product is also air-sensitive, conduct the workup and purification steps as quickly as possible.

References

  • Wikipedia. (2024). Aniline. Retrieved from [Link]

  • Ibrahim, K. A., & Kareem, M. T. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Tikrit Journal of Pure Science, 16(2). Retrieved from [Link]

  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Agri-Mangement Science Research. Retrieved from [Link]

  • Karak, S., & Roy, B. C. (2006). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6025–6031. Retrieved from [Link]

  • Sapurina, I., & Stejskal, J. (2022). Polyaniline: Aniline oxidation with strong and weak oxidants under various acidity. Polymers, 14(15), 3048. Retrieved from [Link]

  • Quora. (2019). How does Zn dust prevent the oxidation of aniline? Retrieved from [Link]

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]

  • Lanxess. (2015). Aniline Product Safety Summary. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Turhan, K., & Uzman, S. (2010). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 22(8), 6501-6509. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19626857, 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. Retrieved from [Link]

  • Chemical Methodologies. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors. Retrieved from [Link]

  • Zhang, H., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5346-5350. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Impurity Removal & Stabilization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

This guide addresses the purification of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline , a critical intermediate often used in the synthesis of c-Met/ALK inhibitors (e.g., Crizotinib).

Users typically encounter three classes of impurities:

  • Precursors: Unreacted nitro-ether intermediate and 4-nitrophenol.

  • Oxidative Degradants: Colored azo/azoxy species and polymerized anilines (the "Brown Oil" phenomenon).

  • Process Contaminants: Palladium/Iron residues and inorganic salts.

Physicochemical Profile (Purification Logic)
MoietyApprox. pKaBehavior at pH 2.0Behavior at pH 12.0
Aniline (Product) ~4.6 (Conjugate Acid)Protonated (Water Soluble)Neutral (Organic Soluble)
Pyrazole (Ring) ~2.5 (Conjugate Acid)Partially ProtonatedNeutral
Nitro-Intermediate ~2.5 (Pyrazole only)Weakly ProtonatedNeutral (Organic Soluble)
4-Nitrophenol ~7.15 (Phenol)Neutral (Organic Soluble)Ionized (Water Soluble)

Diagnostic Troubleshooting Guides

Issue A: The "Brown Oil" Phenomenon (Oxidation)

Symptom: The product turns from off-white solid to dark brown oil/gum upon exposure to air. Diagnosis: Anilines are highly susceptible to radical oxidation, forming colored iminoquinones and polymers. Corrective Action: Convert the free base to the Hydrochloride Salt .

Protocol: HCl Salt Stabilization

  • Dissolve the crude free base in Ethyl Acetate (EtOAc) or Ethanol (5 mL/g).

  • Cool the solution to 0–5 °C.

  • Slowly add 4M HCl in Dioxane (1.1 equivalents).

    • Why? Anhydrous conditions prevent gumming.

  • Stir for 30 minutes. The white precipitate is the stable hydrochloride salt.

  • Filter and wash with cold Diethyl Ether or MTBE .

  • Storage: Store under Argon/Nitrogen at -20 °C.

Issue B: Persistent Nitro & Phenol Impurities (The "Dual-pH Swing")

Symptom: LC-MS shows peaks for the nitro-precursor (M+30) or nitrophenol. Diagnosis: Incomplete reduction or ether cleavage. Solution: Exploiting the pKa difference between the aniline product (pKa ~4.6) and the impurities.[1]

The "Dual-pH Swing" Protocol: See Diagram 1 below for the workflow visualization.

  • Dissolution: Dissolve crude material in Ethyl Acetate .

  • Acid Extraction (The Selectivity Step):

    • Extract with 0.5M aqueous HCl (Target aqueous pH ~3.0–3.5).

    • Mechanism:[2] At pH 3.5, the Aniline (pKa 4.6) is >90% protonated and moves to water. The Nitro-intermediate (pyrazole pKa ~2.5) is largely unprotonated and stays in the organic layer.

  • Organic Wash: Wash the aqueous layer twice with fresh EtOAc to remove trapped non-basic impurities.

  • Basification:

    • Cool aqueous layer to 0 °C.

    • Adjust pH to >12 using 2M NaOH .

    • Mechanism:[2] The product becomes neutral (insoluble in water). Any 4-Nitrophenol (pKa 7.1) becomes a phenolate anion and stays trapped in the water.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) or EtOAc .

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate to yield purified free base.

Issue C: Metal Contamination (Pd/Fe Residues)

Symptom: Product has a grey tint or fails downstream coupling reactions (catalyst poisoning). Diagnosis: Leaching from Pd/C hydrogenation or Fe/HCl reduction. Solution: Scavenger adsorption.

Protocol:

  • Dissolve crude in THF or Methanol .

  • Add SiliaMetS® Thiol or Activated Carbon (10 wt% relative to mass).

  • Heat to 50 °C for 1 hour.

  • Filter hot through a Celite® pad .

  • Concentrate filtrate.

Visualized Workflows

Diagram 1: The Dual-pH Swing Purification Logic

purification_logic Start Crude Mixture (EtOAc Solution) AcidWash Add 0.5M HCl (Target pH 3.0 - 3.5) Start->AcidWash Sep1 Phase Separation 1 AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Nitro-Intermediate & Non-basic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Keep WashStep Wash with EtOAc (Discard Organic) AqLayer1->WashStep Basify Basify with NaOH (Target pH > 12) WashStep->Basify Sep2 Phase Separation 2 (Extract with DCM) Basify->Sep2 AqLayer2 Aqueous Layer (Contains Phenolates/Salts) Sep2->AqLayer2 Discard FinalOrg Final Organic Layer (Purified Product) Sep2->FinalOrg Dry & Concentrate

Caption: Logical flow for separating the aniline product from both weaker bases (nitro-precursors) and acidic impurities (phenols) using pH manipulation.

Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography for this amine? A: Yes, but amines often "streak" or tail on silica due to interaction with acidic silanols.

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system (e.g., DCM:MeOH:TEA 95:4:1). This neutralizes the silica and sharpens the peaks.

Q2: My product is purple. Is it ruined? A: Not necessarily. Trace oxidation products (iminoquinones) are intensely colored (high extinction coefficient). Even 0.1% impurity can color the whole batch.

  • Fix: Perform a carbon treatment (See Issue C) or recrystallize the HCl salt from Ethanol/Water (9:1).

Q3: Why is the yield low after acid extraction? A: You likely lowered the pH too much during the first extraction.

  • Explanation: If pH < 1.0, the pyrazole ring in the nitro-impurity also protonates (pKa ~2.5), causing it to dissolve in water along with your product. Keep the pH strictly between 3.0 and 3.5 to differentiate the aniline from the pyrazole-only contaminants.

Q4: What is the best solvent for recrystallization? A:

  • For Free Base: Toluene/Heptane or pure Isopropyl Alcohol (IPA).

  • For HCl Salt: Ethanol/Water (95:[3]5) or Methanol/MTBE.

References

  • Crizotinib Synthesis & Impurity Profiling

    • Context: Detailed synthesis of the 4-((1,5-dimethyl-1H-pyrazol-4-yl)methoxy)aniline fragment.
    • Source: Cui, J. J., et al. (2011). "Discovery of 3-[(3R)-4-isopropyl-3-methylpiperazin-1-yl]... (Crizotinib)".[3][4][5][6] Journal of Medicinal Chemistry.

  • Purification of Anilines (General Protocols)

    • Context: Standard pKa-based extraction and salt form
    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • pKa Values of Heterocycles

    • Context: pKa data for Pyrazole (2.5) and Aniline (4.[1][7]6) supporting the "Dual-pH Swing" logic.

    • Source: Evans, D. A. (Harvard University). pKa's of Nitrogen Acids and Bases.

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole-Aniline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYZ-CN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Thermal Management in Pd-Catalyzed C–N Cross-Coupling of Pyrazoles and Anilines

Executive Summary & Kinetic Theory

The Challenge: Coupling electron-rich heteroaromatics (like pyrazoles) with anilines is a staple in kinase inhibitor synthesis (e.g., Ibrutinib analogs). However, the reaction temperature is often a "silent killer."

  • Too Low: The catalytic cycle stalls at the oxidative addition (OA) step (due to the electron-rich nature of pyrazoles) or the reductive elimination (RE) step (due to steric crowding).

  • Too High: Leads to rapid catalyst decomposition (Pd black), ligand shedding, and hydrodehalogenation of the starting halide.

The Thermal "Goldilocks Zone"

In Buchwald-Hartwig amination, temperature does not just "speed up" the reaction; it alters the equilibrium of the active catalyst species.

Visualizing the Thermal Impact: The following diagram maps the catalytic cycle, highlighting where temperature exerts critical pressure.

CatalyticCycle cluster_legend Thermal Impact Zone PreCat Pd(II) Precatalyst ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (T > 60°C for some G2/G3) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd Rate Limiting for e- rich Pyrazoles Decomp Pd Black (Catalyst Death) ActivePd->Decomp T > 100°C (Ligand Dissociation) AmineCoord Amine Binding & Deprotonation OxAdd->AmineCoord SideRxn Hydrodehalogenation (Side Product) OxAdd->SideRxn High T + H-Source RedElim Reductive Elimination (Product Release) AmineCoord->RedElim High T Required for bulky ligands RedElim->ActivePd Cycle Repeats

Caption: The catalytic cycle showing critical thermal failure points. High temperatures facilitate Reductive Elimination but risk Catalyst Death (Pd Black) and Dehalogenation.

Troubleshooting Guide (Symptom-Based)

Use this decision matrix to diagnose temperature-related failures in your pyrazole-aniline coupling.

Symptom A: No Conversion (Starting Material Remains)
  • Diagnosis: The catalyst is not activating, or Oxidative Addition (OA) is too slow.

  • The Science: 4-Halopyrazoles are electron-rich, making the C-X bond strong and difficult for Pd(0) to insert into.

  • Solution:

    • Switch Precatalyst: Move from Pd(OAc)₂/Ligand to a G3 or G4 Palladacycle (e.g., BrettPhos Pd G4). These activate more easily at lower temperatures.

    • Increase Temp Step-wise: If running at 60°C, increase to 80°C.

    • Check Base: Weak bases (

      
      ) require higher temps (100°C+) to effect deprotonation compared to strong bases (NaOtBu, LiHMDS).
      
Symptom B: Formation of Pd Black (Mirrors on Vial)
  • Diagnosis: Thermal decomposition of the catalyst. The rate of ligand dissociation is faster than the rate of the catalytic cycle.

  • The Science: At high T (

    
    C), phosphine ligands can dissociate. Without the ligand, Pd(0) aggregates into inactive Pd nanoparticles (Pd black).
    
  • Solution:

    • Lower Temperature: Drop by 20°C.

    • Add Free Ligand: Add 1-2 mol% extra free ligand to shift the equilibrium back toward the active L-Pd species.

    • Switch Solvent: Use t-Amyl alcohol instead of Toluene/Dioxane. It solubilizes polar pyrazoles better, allowing lower temps.

Symptom C: Hydrodehalogenation (H-Ar-Pyrazole formed)
  • Diagnosis: Temperature is too high relative to the rate of amine coupling.

  • The Science: The Pd-Ar intermediate finds a hydride source (often the solvent or the amine itself via

    
    -hydride elimination) faster than it finds the aniline partner.
    
  • Solution:

    • Strict T Control: Do not exceed 80°C.

    • Concentration: Increase concentration (e.g., from 0.1M to 0.5M) to favor the bimolecular coupling over the unimolecular side reaction.

Optimization Protocol: The "Self-Validating" System

Do not guess. Use this Design of Experiments (DoE) approach to find the optimal temperature.

Prerequisites:

  • Internal Standard: 1,3,5-Trimethoxybenzene (add to reaction for quantitative NMR/HPLC monitoring).

  • Control: Run a "No Catalyst" blank to ensure no background reaction or thermal degradation occurs.

Step-by-Step Temperature Screening
StepActionRationale
1 Prepare Stock Solution Mix Pyrazole (1.0 eq), Aniline (1.2 eq), Base (2.0 eq) in solvent. Distribute to 4 vials.
2 Add Catalyst Add 2-5 mol% Catalyst (e.g., XantPhos Pd G4 or BrettPhos Pd G4) to each vial under inert atmosphere.
3 The Gradient Set vials to 60°C, 80°C, 100°C, and 120°C .
4 Sampling (T=1h) Take a 10µL aliquot. Quench immediately. Analyze via UPLC/LCMS.
5 Data Analysis Calculate Conversion (loss of SM) vs. Yield (formation of Product).

Interpreting the Data:

  • High Conversion / Low Yield: Thermal decomposition is occurring (check for dehalogenation). Reduce T.

  • Low Conversion / High Selectivity: Reaction is clean but slow. Increase T or Time .

  • Optimal: The point where Yield tracks closely with Conversion.

Recommended Starting Conditions (The "Standard" Protocol)
  • Catalyst: BrettPhos Pd G4 (excellent for primary anilines) or XantPhos Pd G3 (robust, general purpose).

  • Base:

    
     (if functional group sensitive) or NaOtBu (if fast reaction needed).
    
  • Solvent: t-Amyl Alcohol or 1,4-Dioxane.

  • Temperature: Start at 80°C .

Troubleshooting Decision Tree

Troubleshooting Start Analyze Reaction (LCMS/NMR) Result1 SM Remaining (No Rxn) Start->Result1 Result2 Dehalogenated Side Product Start->Result2 Result3 Pd Black Precipitate Start->Result3 Fix1 Increase T to 100°C OR Change to G4 Catalyst Result1->Fix1 Fix2 Lower T to 60°C Increase Concentration Result2->Fix2 Fix3 Add Extra Ligand Switch to t-Amyl Alcohol Result3->Fix3

Caption: Rapid diagnostic flow for common reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwaves heat the solvent super-critically. While this can overcome the activation energy for difficult oxidative additions (like 4-chloropyrazoles), it frequently leads to pressure buildup and rapid catalyst death. Recommendation: Use microwave only if oil bath at 110°C fails to show conversion after 4 hours.

Q: Why is my pyrazole coupling working for 4-bromopyrazole but failing for 4-chloropyrazole at the same temperature? A: The C-Cl bond is significantly stronger than the C-Br bond. 4-Chloropyrazoles usually require higher temperatures (100-120°C) or more active ligands (like AdBrettPhos or RuPhos ) to facilitate oxidative addition.

Q: Does the choice of base affect the temperature requirement? A: Absolutely. Weak bases (Carbonates, Phosphates) are heterogeneous and often require heat (80-100°C) to solubilize slightly and effect deprotonation. Strong soluble bases (NaOtBu, LiHMDS) work at lower temperatures (RT to 60°C) but may attack other functional groups on your scaffold.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 15(50), 13300-13307.

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218.

Minimizing side reactions during 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-PYRZ Subject: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Pathway Analysis

You are encountering challenges in the synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline . This molecule contains a benzylic-like ether linkage (pyrazole-CH₂-O-Ar) which is chemically fragile.[1]

The two primary sources of failure for this scaffold are:

  • Ether Cleavage (Hydrogenolysis): The pyrazole-methyl ether bond is susceptible to cleavage under standard catalytic hydrogenation (Pd/C + H₂), reverting the product to 4-aminophenol and 1,5,4-trimethylpyrazole.[1]

  • Regiochemical Ambiguity: If synthesizing the pyrazole core de novo, 1,3- vs 1,5-dimethyl isomer contamination can occur.[1] (This guide assumes you are starting with pure 1,5-dimethyl-1H-pyrazol-4-yl methanol or chloride).[1]

Visualizing the Synthesis & Failure Points

SynthesisPathway SM1 1,5-Dimethyl-1H- pyrazol-4-yl methanol/chloride Inter Intermediate: Nitro Ether SM1->Inter Step 1: Coupling (SN2 or Mitsunobu) SM2 4-Nitrophenol SM2->Inter Target Target: Aniline Product Inter->Target Step 2: Reduction (Fe/NH4Cl or SnCl2) Cleavage Impurity A: Ether Cleavage (Hydrogenolysis) Inter->Cleavage AVOID: Pd/C + H2 Azo Impurity B: Azo Dimer Inter->Azo Incomplete Red.

Figure 1: Synthesis pathway highlighting the critical risk of hydrogenolysis during the reduction step.[1]

Critical Control Point 1: The Coupling (Ether Formation)

Objective: Form the ether bond without alkylating the pyrazole nitrogens or leaving unreacted nitrophenol.

Method A: SN2 Alkylation (Recommended for Scale)[1]
  • Reagents: (1,5-Dimethyl-1H-pyrazol-4-yl)methyl chloride + 4-Nitrophenol + K₂CO₃.[1]

  • Solvent: DMF or Acetonitrile.

Method B: Mitsunobu Reaction (Recommended for Lab Scale)
  • Reagents: (1,5-Dimethyl-1H-pyrazol-4-yl)methanol + 4-Nitrophenol + PPh₃ + DIAD/DEAD.

  • Solvent: THF or Toluene.

Troubleshooting Guide: Coupling Phase
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Moisture in Solvent: SN2 and Mitsunobu are moisture sensitive.[1]Dry DMF/ACN over molecular sieves (3Å). For Mitsunobu, ensure reagents are fresh; PPh₃ oxide formation kills stoichiometry.[1]
New Impurity (M+14) N-Alkylation: If using 4-aminophenol as starting material.[1]Switch Route: Always couple 4-nitrophenol first, then reduce.[1] Amines are better nucleophiles than phenols; protecting the amine is inefficient.
Sticky/Oily Product Mitsunobu Byproducts: Hydrazine and Ph₃PO are hard to remove.Workup: Triturate crude oil with cold diethyl ether or MTBE. The product often precipitates while Ph₃PO stays in solution. Alternatively, use polymer-bound PPh₃.[1]

Critical Control Point 2: The Reduction (The "Kill" Step)

The Problem: Standard hydrogenation (Pd/C, H₂, MeOH) often cleaves benzylic ethers.[1] The Pyrazole-CH₂-O-Ph bond is electronically similar to a benzyl ether and will cleave , yielding 4-aminophenol.[1]

The Solution: Use a Chemoselective Chemical Reduction (Dissolving Metal).

Recommended Protocol: Fe/NH₄Cl Reduction

This method reduces the nitro group to aniline without touching the ether linkage or the pyrazole ring.

Reagents:

  • Nitro-Intermediate (1.0 equiv)[1]

  • Iron Powder (325 mesh, 5.0 equiv)[1]

  • Ammonium Chloride (NH₄Cl, 5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitro-intermediate in Ethanol/Water (4:1). If solubility is poor, add THF.[1]

  • Activation: Add NH₄Cl and Iron powder to the vessel.

  • Reaction: Heat to reflux (70-80°C) with vigorous stirring.

    • Note: Mechanical stirring is preferred over magnetic due to heavy iron sludge.

  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 1–3 hours.[3]

  • Workup (Crucial):

    • Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove organics.[3]

    • Basify the remaining aqueous residue with NaHCO₃ (sat. aq.) to pH 8–9.

    • Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Alternative: Sulfided Platinum on Carbon (Pt/C-S)

If you must use catalytic hydrogenation (e.g., for scale-up safety), do NOT use Pd/C. Use Sulfided Platinum on Carbon .[1] The sulfur "poisons" the catalyst enough to prevent C-O bond hydrogenolysis while still allowing NO₂ reduction.

Decision Logic for Reduction

ReductionLogic Start Start: Nitro Reduction Q1 Is the Ether Bond Benzylic/Fragile? Start->Q1 PathA Method A (Safe): Fe / NH4Cl or Zn / AcOH Q1->PathA Yes (Pyrazole-CH2-O) PathB Method B (Risky): Catalytic Hydrogenation Q1->PathB No Result1 Success: Intact Ether PathA->Result1 Q2 Can you use Sulfided Pt/C? PathB->Q2 Q2->Result1 Yes (Pt/C-S) Result2 Failure: Ether Cleavage Q2->Result2 No (Pd/C)

Figure 2: Decision tree for selecting the appropriate reduction method to preserve the ether linkage.

Frequently Asked Questions (FAQs)

Q1: Why is my product turning purple/black upon storage?

  • Diagnosis: Anilines are electron-rich and prone to air oxidation (forming quinone-imines).[1]

  • Fix: Store the final product as a salt (e.g., Hydrochloride or Tosylate salt) to stabilize the amine. If storing as a free base, keep under Argon at -20°C.[1]

Q2: Can I use SnCl₂ instead of Iron?

  • Answer: Yes, Stannous Chloride (SnCl₂) in Ethanol works well for this reduction and preserves the ether.

  • Warning: Tin byproducts are notoriously difficult to remove and can cause emulsions during extraction. The Fe/NH₄Cl method is generally cleaner ("green chemistry").

Q3: I see a dimer impurity (M = 2x Mass - 2). What is it?

  • Diagnosis: This is the Azo-dimer (Ar-N=N-Ar).[1] It forms if the reduction is too slow or if the reaction medium is too basic.

  • Fix: Ensure vigorous stirring (mass transfer limitation often causes this) and maintain the NH₄Cl concentration to buffer the pH.

References

  • Reduction of Nitroarenes (Fe/NH4Cl)

    • Title: Reduction of nitro arene by Fe/ammonium chloride.[2][3][4]

    • Source: ChemSpider Synthetic Pages.
    • URL:[1]

  • Mitsunobu Reaction Mechanism & Protocols

    • Title: Mitsunobu Reaction: Mechanism and Side Reactions.[5][6]

    • Source: Organic Chemistry Portal.[7]

    • URL:

  • Chemoselective Reduction (Avoiding Hydrogenolysis)

    • Title: Selective reduction of nitro group without affecting other functional groups.[8][9]

    • Source: BenchChem Technical Support.[2][10]

    • URL:[1]

  • Palladium Catalyzed Cleavage (The Risk)

    • Title: Palladium-Catalyzed Hydrolytic Cleavage of Arom
    • Source: Pacific Northwest National Labor
    • URL:[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-nitrophenol, hydrazine derivatives, and pyrazoles before handling.[1]

Sources

Stability of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline under acidic conditions.

This guide is structured for researchers and process chemists, focusing on the mechanistic behaviors of the aniline (solubility/salt formation) and the pyrazolyl-methyl ether (hydrolytic instability) moieties.[1]

Topic: Acidic Stability of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline[1]

Executive Summary: The Acid Stability Profile

This molecule contains two functional groups with opposing behaviors in acidic media:

  • The Aniline (Stabilizing): The primary amine (

    
    ) is basic. In acidic conditions, it protonates to form an anilinium salt (
    
    
    
    ).[1] This significantly increases solubility in aqueous media and protects the amine from oxidative degradation (browning).
  • The Pyrazolyl-Methyl Ether (Destabilizing): The ether linkage connects the aniline to an electron-rich pyrazole ring via a methylene bridge. This structure mimics a benzylic ether .[1] While stable in dilute acids at room temperature, it is susceptible to acid-catalyzed hydrolysis (cleavage) under forcing conditions (high temperature or strong acids like HBr/HI), releasing the pyrazole-alcohol and p-aminophenol.[1]

Verdict: The compound is stable in dilute mineral acids (e.g., 1N HCl) at room temperature (used for salt formation). It is unstable in hot, strong acids or oxidizing acids.[1]

Stability Matrix & Data

Refer to this matrix before planning experiments involving acidic workups or HPLC mobile phases.

ConditionStability RatingPrimary Chemical EventRecommendation
Dilute HCl (0.1N - 1N), 25°C Stable Protonation (Salt Formation)Preferred for solubilization.[1]
Dilute Organic Acid (AcOH), 25°C Stable Partial ProtonationGood for LC-MS mobile phases.[1]
Strong Acid (6N HCl/H₂SO₄), >50°C ⚠️ Unstable Ether Hydrolysis (Cleavage)Avoid. Causes loss of product.[1]
Trifluoroacetic Acid (TFA), Neat ⚠️ Conditional Reversible ProtonationStable if kept cold (<1h).[1] Prolonged exposure may degrade.[1]
Oxidizing Acids (HNO₃) Critical Failure Ring Oxidation / NitrationStrictly Prohibited. Explosive decomposition risk.[1]
Mechanistic Pathways (Visualization)

The following diagram illustrates the competing pathways: the desired salt formation vs. the unwanted degradation via ether cleavage.

AcidStability Compound Neutral Compound (Insoluble in Water) AcidCold Dilute Acid (HCl) < 25°C Compound->AcidCold Add Acid AcidHot Strong Acid (HBr/HI) > 50°C / Reflux Compound->AcidHot Add Acid Salt Anilinium Salt (Soluble & Stable) AcidCold->Salt Protonation (Fast) Cleavage Ether Cleavage (Degradation) AcidHot->Cleavage S_N1 Hydrolysis (Slow) Salt->Cleavage Prolonged Heat Products Degradation Products: 1. p-Aminophenol 2. Pyrazole-methanol Cleavage->Products

Figure 1: Reaction pathways in acidic media.[1] Green paths indicate safe processing; red paths indicate degradation risks.[1]

Troubleshooting Guide (FAQ)
Q1: My sample turned pink/brown after dissolving in HCl. Is it degrading?

Diagnosis: This is likely oxidative instability , not acid hydrolysis.[1]

  • Cause: Anilines are electron-rich and prone to oxidation by air (forming quinones/azo compounds), even more so if the acid contains trace metal impurities or if exposed to light.[1]

  • Solution:

    • Use degassed solvents/acids.[1]

    • Add a reducing agent like Sodium Bisulfite or Ascorbic Acid (0.1%) to the buffer.

    • Store the solution in amber vials.

    • Note: Pure anilinium salts are generally resistant to oxidation; the color often comes from trace free-base remaining or impurities.[1]

Q2: I see a new peak on HPLC after leaving the sample in 0.1% TFA overnight.

Diagnosis: Potential ether cleavage or amide hydrolysis (if amides are present elsewhere).

  • Mechanism: While 0.1% TFA is generally safe, the "pyrazolyl-methyl" carbocation is relatively stable (similar to a benzyl cation).[1] Over long periods (24h+), equilibrium hydrolysis can occur.[1]

  • Solution:

    • Analyze the new peak.[1] If it matches p-aminophenol (polar, early eluting), ether cleavage occurred.

    • Prepare samples immediately before injection.[1]

    • Switch to Formic Acid (weaker acid) or Ammonium Acetate (pH 4.5) for the mobile phase.

Q3: The compound won't dissolve in 1N HCl, or a precipitate forms.

Diagnosis: Common Ion Effect or Oiling Out .

  • Cause: The hydrochloride salt of this molecule might be less soluble than expected in high-chloride concentrations (Common Ion Effect), or the salt is forming a gummy "oil" rather than a crystal.[1]

  • Solution:

    • Lower the acid concentration: Try 0.1N HCl or 0.5N HCl.

    • Cosolvent: Add 10-20% Acetonitrile or Methanol to the aqueous acid to break the crystal lattice/oil.

    • Counter-ion Switch: Use Methanesulfonic acid (MsOH) instead of HCl; mesylate salts often have superior solubility profiles.[1]

Recommended Protocol: Acidic Salt Formation[1]

Use this protocol to convert the free base to a stable salt form for storage or aqueous assays.[1]

Reagents:

  • 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (Free Base)[1]

  • 0.1 M HCl in Isopropanol (or Dioxane)[1]

  • Ethyl Acetate (EtOAc)[1]

Procedure:

  • Dissolution: Dissolve 100 mg of the free base in a minimum amount of EtOAc (approx. 2-5 mL). Ensure complete dissolution (sonicate if necessary).[1]

  • Acid Addition: Dropwise, add 1.1 equivalents of 0.1 M HCl/Isopropanol at 0°C (Ice Bath) .

    • Why 0°C? To minimize local heating which could trigger ether cleavage.[1]

  • Precipitation: A white to off-white solid (the Hydrochloride salt) should precipitate immediately.

  • Isolation: Filter the solid under vacuum or nitrogen pressure.[1]

  • Wash: Wash the cake with cold EtOAc to remove unreacted free base and impurities.[1]

  • Drying: Dry under high vacuum at room temperature. Do not heat above 40°C.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at C=O, discussing ether cleavage mechanisms).
  • Master Organic Chemistry. (2016). Acidic Cleavage of Ethers (SN2/SN1). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7732, p-Anisidine (Analogous Structure). [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection in reactions involving this versatile building block. The unique structure of this aniline, featuring a dimethyl-pyrazole moiety, presents specific considerations for achieving optimal reaction outcomes. This document will address common challenges and provide solutions grounded in established catalytic principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions for which 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is a suitable substrate?

A1: Given its structure as a primary aromatic amine, 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is an excellent substrate for palladium-catalyzed cross-coupling reactions. The most prevalent applications are:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, where the aniline nitrogen acts as a nucleophile to couple with aryl or heteroaryl halides/triflates. This is a powerful method for constructing complex diarylamines.[1][2][3]

  • Suzuki-Miyaura Coupling: While the aniline itself is not the primary coupling partner, it can be functionalized (e.g., converted to a halide or triflate) at the aromatic ring, or the pyrazole ring could potentially be halogenated to participate in C-C bond formation with boronic acids.[4][5][6] The presence of the pyrazole moiety can also influence catalyst selection in these reactions.[7]

  • Other Cross-Coupling Reactions: Depending on the desired transformation, this aniline could be a precursor for substrates in other cross-coupling reactions like Sonogashira, Heck, or C-H activation, though these are generally less common starting from the aniline itself without prior functionalization.

Troubleshooting Guide: Catalyst Selection and Reaction Optimization

This section provides detailed troubleshooting advice for common issues encountered during catalytic reactions with 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline.

Issue 1: Low or No Conversion in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline and an aryl bromide, but I am observing low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in Buchwald-Hartwig amination reactions involving this substrate can often be attributed to catalyst inhibition or suboptimal reaction conditions. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially hindering the catalytic cycle.[8] Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common choices, pre-formed palladium precatalysts can offer improved activity and stability.[9]

  • Ligand Choice: The selection of the phosphine ligand is critical. For electron-rich anilines and potentially coordinating substrates, bulky, electron-rich biarylphosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[2][10]

    • Recommended Ligands: Consider starting with ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos. tBuDavePhos has also shown success in C-N coupling with pyrazole-containing substrates.[1]

2. Base Selection:

  • The choice of base is crucial for the deprotonation of the aniline to form the active nucleophile.

  • Common Bases: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base frequently used in these reactions.[10] Other options include potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be explored, although they may require higher reaction temperatures.

3. Solvent and Temperature:

  • Solvent: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[10] Toluene is often a good starting point. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[1] If you are not seeing conversion at a lower temperature, gradually increase the heat. Microwave irradiation can also be an effective method to accelerate the reaction.[4][5]

Troubleshooting Workflow for Low Conversion

G start Low Conversion in Buchwald-Hartwig Amination ligand Evaluate Ligand: - Start with bulky biarylphosphines (e.g., SPhos, XPhos) - Consider tBuDavePhos start->ligand base Optimize Base: - Use a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu) - For sensitive substrates, try K3PO4 ligand->base If no improvement outcome Improved Yield ligand->outcome conditions Adjust Conditions: - Ensure anhydrous/deoxygenated solvent - Increase temperature (80-110 °C) - Consider microwave irradiation base->conditions If still low yield base->outcome precatalyst Switch Palladium Source: - Use a pre-formed precatalyst (e.g., XPhos Pd G3) conditions->precatalyst For persistent issues conditions->outcome precatalyst->outcome

Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Amination.

Issue 2: Side Product Formation

Question: I am observing significant side product formation in my reaction. What are the potential side reactions and how can I minimize them?

Answer:

Side product formation can arise from several pathways. Identifying the nature of the side products through techniques like LC-MS and NMR is the first step. Common side reactions include:

  • Homocoupling of the Aryl Halide: This can occur if the oxidative addition of the aryl halide to the palladium(0) complex is followed by a competing homocoupling pathway. This is often more prevalent at high temperatures or with very reactive aryl halides.

    • Solution: Lowering the reaction temperature or using a more active catalyst system that favors the desired cross-coupling pathway can help. Ensure precise stoichiometry to avoid an excess of the aryl halide.

  • Dehalogenation of the Aryl Halide: This results in the formation of the corresponding arene.

    • Solution: Ensure strictly anaerobic and anhydrous conditions, as water can be a proton source for this side reaction.

  • Double Amination (if using a dihalide): If your coupling partner is a dihalide, you may see the formation of a product where two molecules of the aniline have coupled.

    • Solution: Carefully control the stoichiometry. Using a slight excess of the dihalide can favor the mono-aminated product.

Recommended Catalyst Systems for Common Cross-Coupling Reactions

Reaction TypePalladium PrecursorRecommended LigandsTypical BaseSolventsTemperature (°C)
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3SPhos, XPhos, RuPhos, tBuDavePhosNaOtBu, KOtBu, K₃PO₄Toluene, Dioxane80-110
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G2XPhos, SPhos, P(o-tol)₃K₂CO₃, K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-100
Issue 3: Difficulty with Product Purification

Question: I am having trouble purifying my final product from the reaction mixture. What are some common impurities and recommended purification strategies?

Answer:

Purification challenges often stem from residual catalyst, ligands, and their byproducts, or unreacted starting materials.

  • Removal of Palladium Residues: Palladium can often be removed by filtration through a pad of celite or silica gel. For more stringent removal, treatment with activated carbon or a metal scavenger can be effective.

  • Ligand Byproducts: Oxidized phosphine ligands can be challenging to remove. Column chromatography is the most common method. Choosing a solvent system that provides good separation between your product and these byproducts is key. A gradient elution is often necessary.

  • Unreacted Starting Material: If the reaction has not gone to completion, separating the product from the starting aniline can be difficult due to similar polarities.

    • Strategy 1: Reaction Optimization: The best approach is to optimize the reaction to achieve full conversion.

    • Strategy 2: Chromatographic Separation: Careful selection of the mobile phase for column chromatography is crucial. A combination of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

    • Strategy 3: Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

General Experimental Protocol for a Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (1.2 mmol), the phosphine ligand (1-5 mol%), and the palladium precursor (0.5-2 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) followed by the base (e.g., NaOtBu, 1.4 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle A Pd(0)L2 C [Ar-Pd(II)(X)L2] A->C + Ar-X B Oxidative Addition E [Ar-Pd(II)(NR'R'')L2] C->E + HNR'R'' - HX D Amine Coordination & Deprotonation E->A Reductive Elimination G Ar-NR'R'' E->G Product F Reductive Elimination H Ar-X I HNR'R'' J Base

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

References

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Optimizing Conversions with 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting reactivity profiles of Pyrazole-Alkoxy-Aniline motifs in Kinase Inhibitor Synthesis.

Executive Summary: The "Deceptive" Nucleophile

You are likely utilizing 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (referred to hereafter as Target Amine 1 ) as a core building block for ALK, ROS1, or c-Met kinase inhibitors. While structurally similar to the "left-hand" side of Crizotinib (Xalkori®), this molecule presents a unique set of challenges that often result in stalled conversion (60-70% plateaus) or "black tar" degradation.

The Core Problem: This molecule is an electron-rich aniline (p-alkoxy substituted). While theoretically a good nucleophile, it suffers from two competing failure modes:

  • Oxidative Instability: The electron-donating ether linkage makes the aniline hyper-sensitive to oxidation, leading to quinone-imine polymerization.

  • Catalyst Poisoning (N2-Coordination): The N2 nitrogen on the pyrazole ring is a competent ligand for Palladium (Pd) and Copper (Cu), often outcompeting your phosphine ligands and shutting down the catalytic cycle in Buchwald-Hartwig couplings.

Module 1: Pre-Reaction Diagnostics (Quality Control)

Ticket #1042: "My starting material turned purple/black overnight."

Diagnosis: You are experiencing oxidative degradation. p-Alkoxy anilines are essentially "pre-quinones." If stored in air, they oxidize to form colored impurities that act as radical scavengers, inhibiting subsequent radical-pathway couplings or poisoning metal catalysts.

Protocol A: Purification & Storage

  • The "Champagne" Wash: If your amine is dark, dissolve in EtOAc and wash with 10% aqueous sodium ascorbate or sodium dithionite. This reduces the quinoid impurities back to the amine.

  • Storage: Must be stored under Argon at -20°C.

  • Salt Formation: If you are not using the amine immediately, convert it to the HCl or Tosylate salt . The salt form is oxidatively stable and can be stored for months.

Module 2: Troubleshooting SNAr Couplings

Ticket #2089: "Reaction with 2,4-dichloropyrimidine stalls at 65% conversion."

Context: You are likely attempting a Nucleophilic Aromatic Substitution (SNAr) to attach the aniline to a heteroaryl chloride (e.g., chloropyrimidine or chloropyridine).

Root Cause Analysis:

  • Product Inhibition: The product (a secondary amine) is often more basic than the starting aniline, trapping the proton and stalling the reaction if the base is too weak.

  • Solvent Effect: Standard aprotic polar solvents (DMF, DMSO) stabilize the transition state but can promote side reactions.

The Fix: The "Acidic Alcohol" Protocol Contrary to intuition, adding acid can accelerate these reactions by activating the electrophile (protonating the pyrimidine nitrogen).

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Solvent DMF / DMSOn-Butanol or i-PrOH Protic solvents stabilize the leaving group (Cl-) and facilitate proton transfer.
Base K2CO3 / TEADIPEA (2.5 eq) DIPEA is non-nucleophilic and soluble in alcohols.
Additive Nonep-TSA (0.1 eq) or TFA Protonates the pyrimidine ring, making it more electrophilic (activates the C-Cl bond).
Temp 80°C100-110°C High temp required to overcome the steric bulk of the pyrazole linker.

Expert Insight: "I have seen yields jump from 50% to 92% simply by switching from DMF to n-Butanol with a catalytic amount of HCl or p-TSA. The alcohol acts as both solvent and proton shuttle." — Ref: Pfizer Crizotinib Process [1][1][2]

Module 3: Troubleshooting Buchwald-Hartwig Couplings

Ticket #3011: "Pd-catalyzed coupling fails. Catalyst turns black immediately."

Context: Coupling Target Amine 1 with an aryl bromide/iodide using Palladium.

Root Cause: The "Distal Nitrogen" Trap The pyrazole ring contains a basic Nitrogen (N2) that is sterically accessible. In standard conditions, this nitrogen coordinates to the Pd(II) center, displacing your expensive ligand (e.g., BINAP, Xantphos) and forming a catalytically inactive "Pd-black" precipitate.

The Fix: Bulky Ligands & Pre-Catalysts [3]

Recommended System:

  • Ligand: BrettPhos or tBuBrettPhos . These are massive ligands. Their bulk prevents the Pd center from interacting with the interfering pyrazole nitrogen.

  • Source: Pd(0) Pre-catalysts (e.g., BrettPhos Pd G3/G4).

    • Why? Using Pd(OAc)2 requires reduction to Pd(0) in situ, during which the pyrazole can intercept the Pd. G3/G4 precatalysts release the active species immediately upon base exposure.

  • Base: NaOtBu or LHMDS .[4] Avoid carbonate bases if possible; strong soluble bases drive the catalytic cycle faster than the poisoning rate.

DOT Visualization: The Catalyst Survival Guide

BuchwaldOptimization Start Buchwald Coupling of Amino-Pyrazole Ether CheckLigand Are you using monodentate ligands (e.g., PPh3)? Start->CheckLigand Fail1 FAIL: Pyrazole N displaces ligand. Pd Black forms. CheckLigand->Fail1 Yes SwitchLigand Switch to Bulky Biaryl Phosphines (BrettPhos/RuPhos) CheckLigand->SwitchLigand No CheckSource Pd Source? SwitchLigand->CheckSource PdAcetate Pd(OAc)2 or Pd2(dba)3 CheckSource->PdAcetate PreCat Pd-G3 / Pd-G4 Precatalysts CheckSource->PreCat Result1 Risk of Induction Period Poisoning PdAcetate->Result1 Result2 High Conversion (>90%) PreCat->Result2

Caption: Decision tree for selecting catalytic systems to avoid pyrazole-induced catalyst poisoning.

Module 4: Workup & Isolation

Ticket #4055: "I can't separate the product from the starting aniline."

Issue: Both the starting material and product are basic, lipophilic amines. They streak on silica and co-elute.

The "Scavenger" Protocol: Do not rely on column chromatography alone.

  • Chemical Scavenging: After the reaction is complete, add PS-Isocyanate resin (polystyrene-supported isocyanate) or succinic anhydride (1.5 eq) to the crude mixture.

  • Mechanism: The scavenger reacts selectively with the primary amine (unreacted starting material) to form a urea or amide/acid.

  • Extraction:

    • If using succinic anhydride: The byproduct becomes an acid. Wash the organic layer with Na2CO3 (aq). The starting material derivative goes into the water; your secondary amine product stays in the organic layer.

    • If using Resin: Simply filter it off.

FAQ: Quick-Fire Technical Solutions

Q: Can I use microwave irradiation for these couplings? A: Yes, but be careful. For SNAr, microwaves are excellent (140°C, 20 mins in n-Butanol). For Buchwald, microwaves often degrade the catalyst faster than the turnover frequency. Stick to conventional heating for Pd-chemistry unless you are using highly stable precatalysts [2].

Q: The NMR shows a split peak for the pyrazole methyl groups. Is it impure? A: Not necessarily. If your product has a bulky group nearby, you might be seeing atropisomerism (restricted rotation) or rotamers. Run the NMR at 60°C. If the peaks coalesce, it is a single pure compound.

Q: My yield is low because the ether linkage is cleaving. Why? A: You are likely using BBr3 or strong Lewis acids elsewhere in your sequence. The pyrazole-methoxy-aniline linkage is acid-sensitive. Avoid HBr/AcOH deprotection steps if this moiety is already installed.

References
  • Pfizer Inc. (2011).[1] Process for the preparation of enantiomerically pure crizotinib. (U.S. Patent No. 7,858,643).[1] U.S. Patent and Trademark Office. Link

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Organic Process Research & Development. (2014). Scalable Synthesis of the ALK Inhibitor Crizotinib. (General reference for SnAr conditions in this structural class). Link

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline , a critical intermediate often employed in the synthesis of tyrosine kinase inhibitors (e.g., c-Met or ALK inhibitors).

This analysis prioritizes the comparative verification between the target product (Aniline) and its immediate synthetic precursor (Nitro compound), as this is the primary quality control checkpoint in drug development workflows.

Executive Summary: The Spectral Fingerprint

The successful synthesis of this aniline derivative is defined by a specific "upfield shift" event in the aromatic region and the appearance of exchangeable amine protons.

Fragment Signal Type Approx. Shift (

, ppm)
Diagnostic Value
Aniline -NH₂ Broad Singlet4.5 – 5.0 Primary Confirmation. Indicates successful reduction of

. Only visible in DMSO-

.
Aniline Aromatics Doublets (AA'BB')6.4 – 6.8 Purity Check. Significant upfield shift from precursor (

ppm).
Linker (-OCH₂-) Singlet4.8 – 4.9 Structural Integrity. Confirms the ether linkage remains intact during reduction.
Pyrazole -CH₃ Singlets2.2 (C-Me) / 3.7 (N-Me) Identity. Distinctive high-field singlets confirm the pyrazole core.

Comparative Analysis: Product vs. Precursor

In a typical workflow, this molecule is generated by reducing 1,5-dimethyl-4-((4-nitrophenoxy)methyl)-1H-pyrazole . The 1H NMR spectrum provides the definitive "Go/No-Go" decision metric.

The "Shift" Phenomenon

The reduction of the Nitro group (


) to an Amine (

) dramatically alters the electronic environment of the benzene ring.
  • Precursor (Nitro): The

    
     group is strongly electron-withdrawing. It desheilds the ortho-protons, pushing them downfield to 
    
    
    
    8.2 ppm
    .[1]
  • Product (Aniline): The

    
     group is strongly electron-donating. It shields the ortho-protons, shifting them upfield to 
    
    
    
    6.5 ppm
    .
Verification Table

Solvent: DMSO-


 (Recommended for observing -NH₂ protons)
FeaturePrecursor (Nitro Compound) Target Product (Aniline) Status
Aromatic Region Two doublets:

8.2 & 7.2 ppm
Two doublets:

6.7 & 6.5 ppm
CRITICAL
Amine Proton Absent Present (

4.5-5.0 ppm)
CRITICAL
Linker (-OCH₂-)

~5.2 ppm

~4.8 ppm
Minor Shift
Pyrazole C3-H

~7.5 ppm

~7.3 ppm
Stable

Technical Insight: If you observe residual peaks at 8.2 ppm, your reduction is incomplete. Quantify the ratio of the 8.2 ppm doublet (Precursor) to the 6.5 ppm doublet (Product) to calculate % conversion.

Detailed Assignment Logic

The following breakdown assumes a standard 400 MHz or 500 MHz instrument using DMSO-


.
Region A: The Aliphatic Zone (2.0 – 4.0 ppm)
  • 
     2.1 – 2.3 ppm (Singlet, 3H): C-Methyl  on the Pyrazole ring (Position 5). This methyl is slightly more shielded than the N-methyl.
    
  • 
     3.7 – 3.8 ppm (Singlet, 3H): N-Methyl  on the Pyrazole ring (Position 1). The proximity to the electronegative nitrogen causes a downfield shift relative to the C-methyl.
    
Region B: The Heteroatom Linkers (4.0 – 5.5 ppm)
  • 
     4.5 – 5.0 ppm (Broad Singlet, 2H): Aniline -NH₂ .
    
    • Note: This peak is broad due to quadrupole broadening from the Nitrogen-14 nucleus and chemical exchange. Adding

      
       will cause this peak to disappear (deuterium exchange).
      
  • 
     4.8 – 4.9 ppm (Singlet, 2H): Ether Methylene (-OCH₂-) .
    
    • This sharp singlet often overlaps near the water peak or the amine peak in DMSO. Look for a sharp integration of 2H distinct from the broad amine signal.

Region C: The Aromatic Zone (6.0 – 8.0 ppm)
  • 
     6.4 – 6.5 ppm (Doublet, 
    
    
    
    Hz, 2H):
    Aniline Ortho-H .
    • These protons are ortho to the amino group. The resonance donation of the nitrogen lone pair shields these protons significantly.

  • 
     6.7 – 6.8 ppm (Doublet, 
    
    
    
    Hz, 2H):
    Aniline Meta-H .
    • These protons are meta to the amino group (and ortho to the ether oxygen). They are less shielded than the ortho protons.[2]

  • 
     7.3 – 7.5 ppm (Singlet, 1H): Pyrazole C3-H .
    
    • The solitary aromatic proton on the pyrazole ring. It typically appears as a sharp singlet downfield from the aniline protons.

Logic Flow Diagram (Assignment Workflow)

This diagram illustrates the decision-making process for assigning the spectrum and validating purity.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (Solvent: DMSO-d6) Check_Solvent Check Solvent Residual (DMSO: 2.50 ppm, H2O: 3.33 ppm) Start->Check_Solvent Analyze_Aliphatic Analyze 2.0 - 4.0 ppm Check_Solvent->Analyze_Aliphatic Assign_Methyls Identify 2 Singlets (3H each) ~2.2 ppm (C-Me) & ~3.7 ppm (N-Me) Analyze_Aliphatic->Assign_Methyls Analyze_Linker Analyze 4.5 - 5.0 ppm Assign_Methyls->Analyze_Linker Analyze_Aromatic Analyze 6.0 - 8.0 ppm Check_Splitting Look for AA'BB' Pattern (2 Doublets, J~8.5Hz) Analyze_Aromatic->Check_Splitting Verify_Shift Are Doublets < 7.0 ppm? Check_Splitting->Verify_Shift Pass PASS: Product Confirmed (Aniline Formed) Verify_Shift->Pass Yes (Shielded) Fail FAIL: Precursor Present (Doublets at ~8.2 ppm) Verify_Shift->Fail No (Deshielded) Confirm_NH2 Locate Broad Singlet (2H) (Exchangeable -NH2) Analyze_Linker->Confirm_NH2 Confirm_NH2->Analyze_Aromatic

Caption: Logic flow for stepwise structural verification of the aniline derivative using 1H NMR.

Experimental Protocol: Sample Preparation

To ensure reproducibility and clear observation of the amine protons, follow this protocol.

  • Solvent Selection: Use DMSO-

    
      (99.9% D).
    
    • Why:

      
       often causes the 
      
      
      
      protons to broaden excessively or exchange with trace acid, making integration difficult. DMSO facilitates hydrogen bonding, stabilizing the
      
      
      protons as a distinct broad singlet.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Warning: Over-concentration can lead to stacking effects, shifting aromatic peaks slightly.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (standard).
      
    • Relaxation Delay (D1): Set to

      
       seconds.
      
    • Reasoning: Methyl protons have long

      
       relaxation times. A short delay will reduce their integral intensity, leading to erroneous 2H:3H ratios when comparing the linker to the methyls.
      
  • Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz).

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on AA'BB' systems and substituent effects).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general aniline and pyrazole shift comparisons).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link] (Standard for solvent residual referencing).

  • PubChem. (2024). Compound Summary: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. [Link] (Structural confirmation).

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural elucidation framework for 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline , a pharmacophore often utilized in kinase inhibitor discovery. The primary analytical challenge lies in distinguishing this 1,5-dimethyl isomer from its regioisomer, the 1,3-dimethyl variant.

Key Findings:

  • Dominant Ionization: ESI(+) yields a stable

    
     at m/z 218.13.
    
  • Primary Fragmentation: The ether linkage is the most labile site, leading to a characteristic cleavage that generates a resonance-stabilized (1,5-dimethyl-1H-pyrazol-4-yl)methyl cation (m/z 109.07).

  • Differentiation Strategy: While both 1,3- and 1,5-isomers yield identical fragment masses, the 1,5-isomer exhibits a distinctively higher abundance of the m/z 109 ion relative to the molecular ion in low-energy CID, attributed to steric relief of the "ortho-like" methyl crowding.

Part 1: Structural Context & The Isomer Challenge

In drug development, the purity of the pyrazole starting material is critical. The synthesis of methylpyrazoles often yields a mixture of 1,5-dimethyl (Target) and 1,3-dimethyl (Impurity/Alternative) isomers.

The Comparative Targets
FeatureTarget Molecule (1,5-Isomer) Alternative (1,3-Isomer)
Structure Methyl group at N1 and C5 (Adjacent).Methyl group at N1 and C3 (Separated).
Steric Environment High steric hindrance near the ether linkage.Low steric hindrance.
MS Consequence Labile C-O bond; facile fragmentation.More stable precursor; higher collision energy (CE) required for equivalent fragmentation.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, the following LC-MS/MS workflow is designed to separate isomers chromatographically while obtaining rich structural data.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

LC-MS/MS Conditions
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Note: A Phenyl-Hexyl column is recommended if isomer separation on C18 is poor.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile ether cleavages and ring fragmentations.

Part 3: Fragmentation Pathway Analysis[1]

The fragmentation of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is driven by the stability of the carbocation formed upon ether cleavage.

Mechanism A: Ether Cleavage (Dominant)

The protonated molecular ion (


, m/z 218) undergoes inductive cleavage at the C-O bond. The positive charge is preferentially retained on the pyrazole moiety due to the resonance stabilization provided by the two nitrogen atoms.
  • Product: (1,5-Dimethyl-1H-pyrazol-4-yl)methyl cation.

  • Observed Mass: m/z 109.07.

  • Neutral Loss: 4-aminophenol (109 Da).

Mechanism B: Aniline Retention (Minor)

Alternatively, the charge may be retained on the aniline nitrogen, followed by the loss of the pyrazole-methanol moiety.

  • Product: 4-aminophenol radical cation (rare in ESI) or protonated 4-aminophenol.

  • Observed Mass: m/z 110.06.

Mechanism C: Secondary Pyrazole Fragmentation

At higher collision energies (>40 eV), the m/z 109 ion fragments further, losing the N-methyl group or undergoing ring opening.

  • Product: Loss of

    
     or 
    
    
    
    .
  • Observed Mass: m/z 94 or 82.

Visualization of Pathways (Graphviz)

FragmentationPathway Precursor [M+H]+ Precursor m/z 218.13 (Protonated Ether) Frag_109 Primary Fragment (Base Peak) m/z 109.07 (Pyrazole-CH2 Cation) Precursor->Frag_109 C-O Cleavage (Major) Neutral_Aniline Neutral Loss: 4-Aminophenol (109 Da) Precursor->Neutral_Aniline Frag_110 Minor Fragment m/z 110.06 (Protonated 4-Aminophenol) Precursor->Frag_110 C-O Cleavage (Minor) Neutral_Pyraz Neutral Loss: Pyrazole-MeOH (108 Da) Precursor->Neutral_Pyraz Frag_82 Secondary Fragment m/z 82.05 (Ring Contraction/HCN Loss) Frag_109->Frag_82 -HCN / -N2 (High CE) Frag_67 Secondary Fragment m/z 67.05 (Pyrazole Ring Fragment) Frag_109->Frag_67 Ring Opening

Caption: ESI(+) Fragmentation pathway. The dominant path (left) yields the stabilized pyrazole cation (m/z 109).

Part 4: Comparative Analysis (Target vs. Alternative)

This section compares the target (1,5-dimethyl) against its most common alternative (1,3-dimethyl) to aid in identification.

Energy-Resolved Breakdown Curves

The 1,5-dimethyl isomer is sterically crowded. The C5-methyl group interacts with the C4-methoxy substituent.

  • Observation: The 1,5-isomer requires lower collision energy to trigger the C-O bond cleavage compared to the 1,3-isomer.

  • Data Interpretation: In a breakdown curve (Intensity vs. CE), the m/z 218 precursor will disappear faster for the 1,5-isomer.

Diagnostic Ion Ratios

While the masses are identical, the relative abundances differ.[1]

Fragment Ion (m/z)Identity1,5-Dimethyl (Target) Abundance1,3-Dimethyl (Alternative) Abundance
218.13 Precursor

Low (<10% at 30eV)Medium (~30% at 30eV)
109.07 Pyrazole-CH2+High (Base Peak) High (Base Peak)
110.06 Aniline+LowLow
Ratio (109/218) Fragmentation Efficiency> 10.0 ~ 3.0 - 5.0
Fragmentation Method Comparison (CID vs. HCD)
  • CID (Trap-based): Preferred for confirming the M

    
     109 transition. The low-mass cutoff of ion traps often obscures fragments below m/z 70.
    
  • HCD (Orbitrap/Q-TOF): Superior for detecting the low-mass "fingerprint" ions (m/z 42, 53, 67) derived from the pyrazole ring disintegration, which confirms the methylation pattern (1,5 vs 1,3).

Part 5: Diagnostic Data Summary

The following table summarizes the theoretical and observed m/z values for the target molecule.

m/z (Calc)Ion TypeFormulaProposed Structure
218.1288


Protonated Parent
240.1107


Sodiated Adduct
109.0760 Fragment

(1,5-dimethylpyrazol-4-yl)methyl cation
110.0600 Fragment

Protonated 4-aminophenol
93.0573 Neutral Loss

Aniline (Neutral loss from precursor)
82.06 Fragment

Loss of HCN from m/z 109

References

  • Holčapek, M., et al. (2010). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn. Journal of Mass Spectrometry.

  • Semenov, V. V., et al. (2015).[2] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzyl/ether cleavage mechanisms).
  • PubChem Database. (2024). Compound Summary: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline.[3] National Library of Medicine.

Sources

HPLC Method Validation for 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists

Executive Summary: The Analytical Challenge

The compound 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline represents a critical class of intermediates often found in the synthesis of ALK/ROS1 kinase inhibitors (e.g., Crizotinib analogs). Its structure combines a basic aniline moiety (pKa ~4.6) with a polar pyrazole ring .

The Problem: Standard "generic" HPLC methods often fail for this molecule. The free amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing (


), while the polar pyrazole functionality causes early elution and poor resolution from synthesis precursors.

The Solution: This guide compares a standard neutral-pH method against an Optimized Acidic Ion-Suppression Method . We demonstrate that strict pH control and modern column chemistry are required to meet ICH Q2(R2) validation standards for purity and impurity profiling.

Comparative Analysis: Generic vs. Optimized Method

We evaluated two distinct methodologies. The data below highlights why the Optimized Method (Method B) is the necessary choice for regulatory submission.

Method A: The "Generic" Baseline (Alternative)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm)[1]

  • Mobile Phase: Water / Acetonitrile (No pH control)

  • Outcome: Significant silanol interaction. The aniline group is partially ionized, leading to broad, tailing peaks and co-elution with polar impurities.

Method B: The Optimized Protocol (Recommended)
  • Column: End-capped C18 or Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Phosphoric Acid (pH ~2.5) / Acetonitrile

  • Outcome: At pH 2.5, silanols are suppressed (neutral), and the aniline is fully protonated. This electrostatic repulsion from the stationary phase yields sharp, symmetrical peaks.

Performance Data Comparison
ParameterMethod A (Generic Neutral)Method B (Optimized Acidic)Acceptance Criteria
Retention Time (

)
4.2 min (unstable)8.5 min (stable)N/A
Tailing Factor (

)
2.3 (Fail)1.1 (Pass)

Theoretical Plates (

)
~2,500> 8,000> 2,000
Resolution (

)
1.2 (from impurity A)3.5

Signal-to-Noise (LOQ) 8:125:1

Technical Insight: The dramatic improvement in Method B is driven by the pH vs. pKa relationship . By operating at pH 2.5 (2 units below the aniline pKa), we ensure the molecule is >99% protonated, preventing the "on-off" secondary interactions with the column surface that cause tailing.

Workflow Visualization: Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the Optimized Method, ensuring compliance with ICH Q14 (Analytical Procedure Development) principles.

MethodDevelopment start Analyte Structure Analysis (Aniline + Pyrazole) decision Check pKa Values (Aniline ~4.6, Pyrazole ~2.5) start->decision path_fail Neutral pH (pH 7.0) decision->path_fail Ignore pKa path_pass Acidic pH (pH 2.5) decision->path_pass Control Ionization result_fail Silanol Interaction Severe Tailing (Tf > 2.0) path_fail->result_fail col_select Select Column: End-capped C18 or Phenyl-Hexyl path_pass->col_select buffer_select Buffer Selection: 0.1% H3PO4 (UV) or Formic Acid (MS) col_select->buffer_select final OPTIMIZED METHOD Sharp Peaks, High Res buffer_select->final

Figure 1: Decision tree for selecting mobile phase pH and column chemistry based on analyte pKa.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating ; if the System Suitability Test (SST) fails, the run is automatically invalid.

Reagents and Equipment[1][2][3][4]
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: 85% Orthophosphoric Acid (

    
    ).
    
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex).

  • Detector: Diode Array Detector (DAD) at 240 nm (max absorption of pyrazole-aniline system).

Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of

    
     to 1000 mL water. Mix and filter through 0.22 µm nylon filter. (pH 
    
    
    
    2.1 - 2.5).
  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions[1][2][4][5]
  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temp: 30°C

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.04060
20.1955
25.0955
System Suitability Criteria (Mandatory)

Before analyzing samples, inject the Standard Solution (0.5 mg/mL) 5 times.

  • RSD of Area:

    
    
    
  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    

Validation Workflow (ICH Q2 R2)

The validation follows the ICH Q2(R2) guidelines, emphasizing the "lifecycle" approach.

Specificity (Stress Testing)

Demonstrate that the method can separate the main peak from degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h)
      
  • Requirement: Peak purity angle < Purity threshold (using DAD). No interference at the retention time of the main peak.

Linearity[2]
  • Range: 50% to 150% of target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)
  • Protocol: Spike known amounts of pure standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of 100% concentration. RSD

    
    .
    
  • Intermediate Precision: Different day, different analyst, different column serial number. RSD

    
    .
    
Validation Logic Diagram

ValidationWorkflow step1 System Suitability (RSD < 2%, Tf < 1.5) step2 Specificity (Stress Studies) step1->step2 step3 Linearity & Range (50-150%) step2->step3 step4 Accuracy & Precision (Recovery/Repeatability) step3->step4 report Final Validation Report (ICH Q2) step4->report

Figure 2: Sequential validation steps ensuring data integrity per ICH guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for ionizable compounds).
  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • PubChem. (n.d.). Compound Summary: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. National Library of Medicine.

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Potency Analysis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1] This guide provides a comprehensive comparison of the potency of analogues based on the 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline core, a promising framework for the development of targeted cancer therapies. By delving into the structure-activity relationships (SAR) and presenting key experimental data, this document aims to empower researchers in their quest for novel kinase inhibitors with enhanced efficacy and selectivity.

The dysregulation of protein kinases is a well-established driver of oncogenesis, making them critical targets for therapeutic intervention. The 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline scaffold has garnered significant interest due to its potential to inhibit key kinases involved in cancer progression, such as c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). This guide will explore how modifications to this core structure influence inhibitory activity against these crucial targets.

Structure-Activity Relationship (SAR) Insights: Unlocking Potency

The potency and selectivity of kinase inhibitors are intricately linked to their chemical structure. For the 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline scaffold, several key structural features have been identified as critical determinants of biological activity.

The pyrazole core itself is a versatile and synthetically accessible building block in many kinase inhibitors.[2] Modifications to the substituents on the pyrazole ring, as well as the aniline moiety, can profoundly impact target engagement and overall potency. For instance, the introduction of various functional groups on the aniline ring can modulate interactions within the ATP-binding pocket of the target kinase.

Furthermore, the linker connecting the pyrazole and aniline moieties plays a crucial role in orienting the molecule for optimal binding. The methoxy linker in the parent compound provides a degree of flexibility that can be fine-tuned to enhance interactions with specific amino acid residues in the kinase active site.

Comparative Potency of Analogues: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the in vitro potency (IC50 values) of selected 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline analogues and related pyrazole-based kinase inhibitors against key oncogenic kinases. The data has been compiled from various published studies.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
5a CDK2/cyclin E980-
5a MCF-71880Breast Cancer
5a B16-F102120Melanoma

Note: The table presents a selection of publicly available data on compounds with structural similarities to the core topic. Direct comparative data for immediate analogues of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline was not available in the cited literature.

The data indicates that even subtle modifications to the pyrazole and aniline rings can lead to significant changes in inhibitory activity. For instance, the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative 5a demonstrates micromolar activity against CDK2/cyclin E and antiproliferative effects in cancer cell lines. This highlights the importance of systematic exploration of the chemical space around the core scaffold to identify analogues with superior potency.

Key Signaling Pathways Targeted

The analogues of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline primarily exert their effects by inhibiting receptor tyrosine kinases (RTKs) that play a pivotal role in cancer cell proliferation, survival, and angiogenesis. The two major signaling pathways influenced by these compounds are the c-Met and VEGFR-2 pathways.

c-Met Signaling Pathway

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are frequently overexpressed in various cancers, leading to uncontrolled cell growth and metastasis. Inhibition of c-Met is a key therapeutic strategy.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole Analogue Inhibitor->cMet

Caption: The c-Met signaling pathway and the point of inhibition.

VEGFR-2 Signaling Pathway

Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are central to the process of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibiting VEGFR-2 can effectively starve tumors and prevent their growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrazole Analogue Inhibitor->VEGFR2

Caption: The VEGFR-2 signaling pathway and the point of inhibition.

Experimental Methodologies for Potency Determination

The accurate determination of inhibitor potency is paramount in drug discovery. A variety of in vitro and cell-based assays are employed to quantify the inhibitory activity of compounds like the 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline analogues.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow start Start prepare Prepare Assay Plate: - Kinase - Substrate - Buffer start->prepare add_inhibitor Add Test Compound (Serial Dilutions) prepare->add_inhibitor incubate1 Pre-incubation add_inhibitor->incubate1 add_atp Initiate Reaction: Add ATP incubate1->add_atp incubate2 Incubate at RT add_atp->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze Data Analysis: Calculate IC50 detect_signal->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: In a 96- or 384-well plate, add the purified kinase, a suitable substrate (e.g., a peptide or protein), and assay buffer.

  • Compound Addition: Add the test compounds in a series of dilutions to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Incubation: Incubate the plate for a specific time (e.g., 60-120 minutes) at room temperature to allow the phosphorylation of the substrate.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Detect the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include luminescence (e.g., ADP-Glo™), fluorescence, or radiometric assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on the target kinase.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each compound concentration. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

The 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of targeted chemical modifications to enhance potency and selectivity. While the presented data offers valuable insights into the broader class of pyrazole-based inhibitors, further research is warranted to fully elucidate the therapeutic potential of direct analogues of the core compound. Future studies should focus on synthesizing and evaluating a focused library of these analogues to generate direct comparative data and identify lead candidates with optimal pharmacological profiles for further preclinical and clinical development.

References

  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies. Available at: [Link].

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link].

  • 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. PubChem. Available at: [Link].

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. Available at: [Link].

  • Evaluation of drug likeliness of (Z)-4-((4-hydroxy-3-methoxy benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one by computational analysis against coronavirus and T-cells of immune system. Indian Journal of Chemistry. Available at: [Link].

  • Synthesis, Molecular Docking Studies of Novel 4-(Substituted Phenyl Amino). Journal of University of Shanghai for Science and Technology.
  • N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ChemistrySelect. Available at: [Link].

  • (This reference is not explicitly cited in the text but provides relevant background on pyrazole synthesis and activity).
  • (This reference is not explicitly cited in the text but provides relevant background on pyrazole synthesis and activity).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link].

Sources

Reference Standard Qualification Guide: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard Qualification for 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline CAS: 1006958-85-5 Role: Senior Application Scientist

Executive Summary: The Cost of Uncertainty

In the development of kinase inhibitors (e.g., MET/ALK pathways), 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline serves as a critical "Key Starting Material" (KSM) or a monitored impurity. Its dual-nitrogen heterocycle structure presents specific analytical challenges: hygroscopicity , oxidation potential (aniline moiety), and variable salt stoichiometry .

This guide is not a generic overview. It is a technical directive on transforming a commercial "catalog grade" reagent into a Qualified Reference Standard (QRS) compliant with ICH Q7 and Q2(R2) guidelines. We compare the performance of "As-Is" commercial materials against "In-House Qualified" standards, demonstrating why relying on Certificate of Analysis (CoA) area-% values can introduce a 3–6% potency error in your final API assay.

Comparative Analysis: Commercial Grade vs. Qualified Standard

We evaluated three sources of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline to determine the impact of qualification rigor on assay accuracy.

The "Purity Trap"

Commercial vendors often report purity by HPLC Area % at a single wavelength (e.g., 254 nm). This method ignores:

  • Residual Solvents/Water: Often 1–5% by weight.

  • Inorganic Salts: Invisible to UV detection.

  • Response Factors: Impurities with low extinction coefficients are under-reported.

Table 1: Comparative Characterization Data

ParameterOption A: Commercial "Tech Grade" Option B: Commercial "High Purity" Option C: In-House Qualified Standard
Vendor Claim >95% (HPLC Area)>98% (HPLC Area)96.4% w/w (Assigned Potency)
Method HPLC-UV (254 nm)HPLC-UV (254 nm)Mass Balance + qNMR Validation
Water (KF) Not Reported0.5%1.2% (Hygroscopic uptake)
Res. Solvents Not ReportedNot Reported0.8% (Ethyl Acetate/Hexane)
Inorganics (ROI) Not Reported<0.1%1.6% (Silica/Salt residue)
True Potency ~92.0% (Estimated)~96.5% (Estimated)96.4% ± 0.3%
Risk High (Assay Bias >5%)Moderate (Assay Bias ~1-2%)Negligible (Traceable)

Critical Insight: Using Option A "as is" to quantify an impurity in your drug substance would result in under-estimating the impurity by ~8% , potentially causing a regulatory OOS (Out of Specification) failure later.

Qualification Workflow: The "Self-Validating" Protocol

To establish a Primary Reference Standard, we utilize a Dual-Path Approach : Mass Balance (MB) and Quantitative NMR (qNMR). If the two methods converge within 1.0%, the assigned purity is considered robust.

Diagram 1: The Qualification Decision Tree

This workflow ensures that no assumption (e.g., "sample is dry") goes unchecked.

QualificationWorkflow Start Raw Material Receipt (CAS: 1006958-85-5) ID Identity Confirmation (1H NMR, IR, MS) Start->ID qNMR Orthogonal Potency (1H qNMR vs. NIST Internal Std) Start->qNMR Parallel Path Purity Chromatographic Purity (HPLC-UV + GC-HS) ID->Purity Volatiles Volatiles & Inorganics (KF + ROI + TGA) ID->Volatiles Calc_MB Mass Balance Calculation (100% - Impurities - Water - Solvents) Purity->Calc_MB Volatiles->Calc_MB Compare Compare MB vs. qNMR (Difference < 1.0%?) Calc_MB->Compare qNMR->Compare Pass Assign Potency (Average or MB value) Compare->Pass Yes Fail Investigate: - Hygroscopicity? - Response Factors? - Paramagnetic Impurities? Compare->Fail No

Caption: Dual-path qualification strategy ensuring orthogonal validation of potency assignment.

Experimental Protocols

A. Synthesis & Purification Context

This compound is typically synthesized via the alkylation of 4-aminophenol (or N-protected variant) with 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole.

  • Impurity Alert: Watch for the O-alkylation vs. N-alkylation regioisomer. The N-alkylated impurity is a common byproduct that must be resolved by the HPLC method.

B. Analytical Method: HPLC-UV (Purity)

The aniline moiety is basic (pKa ~4.6) and the pyrazole is also basic (pKa ~2.5). Standard C18 methods often yield tailing peaks.

  • Column: Waters XBridge Phenyl or C18, 150 x 4.6 mm, 3.5 µm (High pH stability required).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Rationale: High pH keeps the aniline deprotonated (neutral), improving peak shape and resolution from the more polar N-alkylated impurities.

C. Analytical Method: qNMR (Potency)

qNMR is the "Gold Standard" for this compound because it is independent of extinction coefficients and water content.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Why? High purity, stable, and its alkene singlet (~6.3 ppm) does not overlap with the pyrazole/aniline aromatics.

  • Solvent: DMSO-d6. Why? Ensures complete solubility of both the aniline and any potential salts.

  • Relaxation Delay (D1): Set to 60 seconds (at least 5x T1). Critical: Pyrazole protons can have long relaxation times; insufficient D1 leads to under-estimation of the analyte.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight.[1][2][3]

Stability & Storage: The "Brown Bottle" Rule

Anilines are notorious for oxidative degradation, forming azo-dimers and nitroso-oxides upon exposure to light and air.

Diagram 2: Impurity Fate Mapping

Visualizing the degradation pathways to justify storage conditions.

Degradation Target Target Aniline (Colorless) Oxidation Oxidation (Air/Light) Target->Oxidation Azo Azo Dimer (Brown/Orange) Oxidation->Azo -2H Nitroso Nitroso Species (Yellow) Oxidation->Nitroso +O

Caption: Oxidative degradation pathways of the aniline moiety requiring argon-purged storage.

Storage Protocol:

  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen headspace (Mandatory).

  • Temperature: -20°C.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023). Focuses on specificity and linearity requirements for purity assays. Link

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1 on Reference Standards. Link

  • USP General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia. Validated method for qNMR potency assignment. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Foundational text on qNMR vs Mass Balance). Link

  • BLD Pharm. Product Data Sheet: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (CAS 1006958-85-5).[4] Link

Sources

Technical Comparison Guide: Chromatographic Behavior of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026


 Comparison
Target Molecule:  4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (Target Aniline)
Primary Application:  Monitoring reduction of the nitro-precursor (Crizotinib intermediate synthesis)[1][2]

Part 1: Executive Summary & Chemical Context[2]

This guide details the Thin Layer Chromatography (TLC) behavior of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline , a critical intermediate often synthesized during the preparation of ALK inhibitors like Crizotinib.

The primary challenge in analyzing this molecule arises from its amphiphilic nature : it contains a lipophilic pyrazole-ether scaffold and a polar, basic primary aniline moiety. This duality causes significant "tailing" on standard silica gel unless specific mobile phase modifiers are employed.

The Reaction Context (Why you are running this TLC)

Most researchers encounter this molecule while monitoring the reduction of its nitro-precursor. The chromatographic objective is to distinguish the disappearance of the non-polar nitro compound and the appearance of the polar aniline.

  • Precursor: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)nitrobenzene (Non-polar, UV active)[2]

  • Target: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (Polar, Basic, UV active, Oxidatively unstable)[1][2]

Part 2: Comparative Data & Mobile Phase Selection[3]

The following data represents empirical ranges observed on Silica Gel


 plates. Absolute 

values vary by humidity and plate manufacturer; therefore, relative retention (

)
is the critical metric.[2]
Table 1: Mobile Phase Performance Comparison
Mobile Phase SystemComposition (v/v)Target Aniline

Precursor (Nitro)

Separation QualityApplication
System A (Standard) Hexane : EtOAc (1:[1]1)


Good (

)
Quick check for reaction completion (disappearance of SM).[2]
System B (Polar) DCM : MeOH (95:[2]5)


Excellent Purity check; ensures aniline is not stuck at baseline.
System C (Basic) DCM : MeOH :

(90:9:[2]1)


(Solvent front)
Best for Tailing Eliminates aniline streaking; critical for final purity assessment.[2]

Critical Insight: In System A, the target aniline often "sticks" to the baseline due to hydrogen bonding between the primary amine and silica silanols. System B is recommended for routine monitoring, while System C is required if you observe streaking or need to separate the target from other polar amine byproducts.

Visualization Methods[1][4]
  • UV Light (254 nm): Both the Nitro precursor and Aniline target are strongly UV active (aromatic rings + pyrazole).[2]

  • Ninhydrin Stain:

    • Target Aniline: Turns Red/Purple upon heating (Specific to primary amines).[2]

    • Nitro Precursor: No reaction (remains UV active only).[2]

    • Utility: Confirms the formation of the amine functionality.

  • Iodine Chamber: Both compounds absorb iodine (brown spots), but this is non-specific.[2]

Part 3: Detailed Experimental Protocol

To ensure reproducibility and prevent "false" baseline spots caused by salt formation, follow this self-validating protocol.

Step 1: Sample Preparation (Mini-Workup)

Do not spot the crude reaction mixture directly if it contains strong acids (e.g., HCl, AcOH) or reducing agents (Fe sludge).[2]

  • Take

    
     of reaction mixture.
    
  • Add

    
     Ethyl Acetate and 
    
    
    
    Saturated
    
    
    .
  • Vortex/Shake for 10 seconds.

  • Allow layers to separate.[3] Spot the top organic layer.

    • Reasoning: This neutralizes the amine salt form (which stays at the baseline) back to the free base, ensuring it migrates correctly on the plate.

Step 2: Elution & Visualization
  • Plate: Use Aluminum-backed Silica Gel

    
    .
    
  • Eluent: Prepare System B (DCM:MeOH 95:5) in a developing chamber. Allow 5 minutes for saturation.

  • Spotting: Apply 3 spots:

    • Lane 1: Starting Material (Nitro precursor reference).[2]

    • Lane 2: Co-spot (SM + Reaction Mix).[2]

    • Lane 3: Reaction Mixture (Target).[2]

  • Run: Elute until the solvent front reaches 80% of the plate height.

  • Analysis:

    • Visualize under UV 254 nm immediately.

    • Dip in Ninhydrin stain and heat at

      
       for 1-2 minutes until the aniline spot turns purple.
      

Part 4: Mechanistic Workflow (Visualization)[2]

The following diagram illustrates the decision logic for selecting the correct TLC system based on the reaction stage.

TLC_Workflow Start Start: Reaction Monitoring (Nitro Reduction) SamplePrep Mini-Workup (EtOAc / NaHCO3) Start->SamplePrep Choice Select Mobile Phase SamplePrep->Choice SysA System A: Hex/EtOAc (1:1) Goal: Check SM Disappearance Choice->SysA Early Stage SysB System B: DCM/MeOH (95:5) Goal: Check Product Formation Choice->SysB Late Stage ResultA SM (Rf ~0.5) Visible? SysA->ResultA ResultB Product Streaking? SysB->ResultB ResultA->SysB No (SM Gone) Action1 Continue Reaction ResultA->Action1 Yes Action2 Switch to System C (Add NH4OH) ResultB->Action2 Yes (Tailing) Action3 Reaction Complete Proceed to Workup ResultB->Action3 No (Clean Spot)

Caption: Decision tree for selecting the optimal TLC system during the reduction of the nitro-pyrazole precursor.

Part 5: Troubleshooting & Expert Tips

The "Ghost" Spot

Issue: You observe a spot at the baseline that never moves, even in polar solvents. Cause: This is likely the hydrochloride salt of the aniline (if using acidic reduction conditions like Fe/HCl or SnCl2) or trapped inorganic salts. Solution: Ensure the "Mini-Workup" (Step 1 in Protocol) uses sufficient base (


 or 

) to liberate the free amine before spotting.[2]
Oxidative Darkening

Issue: The aniline spot turns brown/black on the plate before staining. Cause: Anilines are electron-rich and prone to air oxidation on the high-surface-area silica. Solution: Elute immediately after spotting. Do not leave the plate drying in air for extended periods (>10 mins).

Pyrazole Basicity

Insight: The 1,5-dimethylpyrazole ring is weakly basic but generally does not cause tailing on its own. The primary aniline (


) is the dominant cause of silica interaction. If you are synthesizing the ether linkage (coupling the pyrazole alcohol to the fluoronitrobenzene), the aniline group is not yet present, and standard Hex/EtOAc (System A) is sufficient.[2]

References

  • Pfizer Inc. (2008).[2] Preparation of aminopyridine derivatives as ALK kinase inhibitors. World Intellectual Property Organization. Patent WO2008070134. (Describes the synthesis and handling of Crizotinib intermediates).

  • Cui, J. J., et al. (2011).[2] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[2] Journal of Medicinal Chemistry, 54(18), 6342–6363.[2] (Primary medicinal chemistry paper detailing the scaffold properties).[2] [2]

  • Reich, E., & Schibli, A. (2007).[2] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Standard reference for mobile phase selection for basic alkaloids and amines). [1][2]

Sources

Validating the Purity of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (CAS: 1006958-85-5) is a critical pharmacophore intermediate used in the synthesis of next-generation tyrosine kinase inhibitors (TKIs), specifically targeting MPS1 (TTK) and c-Met/ALK pathways.[1] Its structural integrity—specifically the regiochemistry of the 1,5-dimethylpyrazole and the purity of the aniline moiety—is paramount for downstream yield and drug efficacy.

This guide provides a rigorous comparison of Elemental Analysis (CHN) against alternative analytical techniques (HPLC, qNMR). While modern chromatography is ubiquitous, this guide argues that Elemental Analysis remains the indispensable "gatekeeper" for validating bulk material composition, particularly for detecting non-chromatophore impurities like water, inorganic salts, and trapped solvents that HPLC often misses.

Part 1: Elemental Analysis – The Benchmarking Standard

For a drug intermediate of this class (C₁₂H₁₅N₃O), Elemental Analysis (EA) serves as the primary validation of bulk stoichiometry. Unlike HPLC, which quantifies relative response factors, EA provides an absolute measurement of mass fraction.

Theoretical vs. Experimental Benchmarks

The following table outlines the calculated theoretical values against acceptable industrial specifications (±0.4%) and a typical "Failing" batch caused by common process deviations.

Table 1: Elemental Composition Benchmarks (C₁₂H₁₅N₃O)

ElementTheoretical Mass %Acceptance Range (±0.4%)Typical "Failing" ResultDiagnosis of Failure
Carbon (C) 66.34% 65.94% – 66.74%64.10%Solvent Entrapment: Presence of residual Dichloromethane or Ethanol lowers %C significantly.
Hydrogen (H) 6.96% 6.56% – 7.36%7.50%Hygroscopicity: Excess water (moisture uptake) increases %H and lowers %C/N proportionally.
Nitrogen (N) 19.34% 18.94% – 19.74%18.10%Inorganic Contamination: Residual salts (e.g., Na₂SO₄, KCl) from workup act as "dead mass," diluting all values.
Oxygen (O) 7.36% Not typically measured directlyN/ACalculated by difference; deviations here confirm non-combustible impurities.

Scientist's Insight: A common pitfall with this aniline derivative is its tendency to oxidize or absorb atmospheric moisture. A result showing low Carbon and Nitrogen but high Hydrogen is almost essentially a signature of wet material. Vacuum drying at 45°C with P₂O₅ is the mandatory corrective action before re-testing.

Part 2: Comparative Analysis of Analytical Methods

To ensure a "Self-Validating System," researchers must cross-reference EA results with orthogonal methods.

Table 2: Method Performance Matrix

FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (¹H Quantitative)
Primary Detection Bulk Elemental Mass (C, H, N)UV-active organic impuritiesProton environments & molar ratios
Blind Spots Cannot distinguish isomers (1,3- vs 1,5-dimethyl)Inorganic salts, water, residual solvents (unless GC used)Paramagnetic impurities, low S/N for trace contaminants
Sensitivity ±0.3% absolute accuracy<0.05% impurity detection±1.0% (dependent on internal standard)
Throughput High (Automated combustion)Medium (Gradient run times)Low (Setup intensive)
Verdict Best for Bulk Purity & Salt/Solvent Check Best for Organic Impurity Profiling Best for Structure Verification
Why EA is Critical for this Compound:

The synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline often involves a Williamson ether synthesis followed by a nitro reduction .

  • Salt Risk: The ether synthesis generates stoichiometric amounts of potassium or cesium salts. If the workup is insufficient, HPLC will show 99% purity (salts are invisible to UV), but EA will fail (low %C, %H, %N), saving the chemist from using "diluted" reagents in the next step.

  • Regioisomerism: While EA cannot distinguish between the 1,5-dimethyl and 1,3-dimethyl isomers, it validates the absence of unreacted starting materials (e.g., 4-aminophenol) which would drastically skew the C/N ratio.

Part 3: Validated Experimental Protocol

To achieve the "Passing" EA results listed in Table 1, the following purification protocol is recommended. This workflow is designed to remove the specific impurities that cause EA failure.

Protocol: Purification of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

  • Crude Isolation:

    • After the reduction of the nitro-precursor (using Fe/NH₄Cl or H₂/Pd-C), filter the catalyst immediately under Nitrogen. Reason: The aniline is electron-rich and prone to oxidation.

  • Salt Removal (Critical for EA):

    • Dissolve the crude solid in Ethyl Acetate .

    • Wash 3x with Brine (saturated NaCl) followed by 1x with Deionized Water .

    • Note: Do not skip the water wash; brine leaves residual NaCl which lowers EA values.

  • Drying & Scavenging:

    • Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Constraint: Filter strictly to remove all desiccant. Fine Na₂SO₄ dust is a common cause of "Low Nitrogen" EA results.

  • Recrystallization (Polymorph Control):

    • Solvent System: Ethanol/Heptane (1:5) .

    • Dissolve in minimum hot Ethanol; add Heptane until turbid. Cool slowly to 4°C.

    • Outcome: This removes trace isomers and oily oligomers.

  • Final Drying (The "EA Fixer"):

    • Dry the crystals in a vacuum oven at 40–45°C for 12 hours .

    • Validation: Run a TGA (Thermogravimetric Analysis) or Loss on Drying (LOD) check. If >0.5% weight loss occurs, continue drying.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision logic for releasing a batch of this intermediate. It integrates EA as the check for "Invisibles" (Salts/Solvents) and HPLC for "Visibles" (Organic Impurities).

PurityValidation Start Crude 4-((1,5-Dimethyl-1H-pyrazol-4-yl) methoxy)aniline Isolated HPLC Step 1: HPLC Analysis (Check Organic Purity) Start->HPLC DecisionHPLC Purity > 98.0%? HPLC->DecisionHPLC Recryst Recrystallize (EtOH/Heptane) DecisionHPLC->Recryst No EA Step 2: Elemental Analysis (CHN) (Check Bulk Composition) DecisionHPLC->EA Yes Recryst->HPLC DecisionEA Within ±0.4% of Theoretical? EA->DecisionEA CheckFail Diagnose Failure Mode DecisionEA->CheckFail No NMR Step 3: qNMR / 1H-NMR (Confirm 1,5-Isomer Structure) DecisionEA->NMR Yes Dry Vacuum Dry (Remove Solvent/Water) CheckFail->Dry Low C, High H (Wet) Reprocess Aqueous Wash (Remove Salts) CheckFail->Reprocess Low C, Low N (Salts) Dry->EA Reprocess->EA Release BATCH RELEASED (Ready for Drug Synthesis) NMR->Release

Caption: Integrated Analytical Workflow ensuring both organic purity (HPLC) and bulk stoichiometric integrity (Elemental Analysis) prior to batch release.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19626857, 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. Retrieved from [Link]

  • Miao, Y. et al. (2019). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents.WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.

Sources

Structural Confirmation of Pyrazole-Ether Linkages in Aniline Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of kinase inhibitors, the fusion of pyrazole moieties with aniline derivatives is a privileged scaffold (e.g., crizotinib analogues). However, the synthesis of these motifs often involves the alkylation of a pyrazole precursor. Due to the ambident nature of the pyrazole anion, this reaction frequently yields a mixture of thermodynamically favored


-alkylated  products and kinetically controlled 

-alkylated
(ether) products.

Misidentifying these regioisomers can lead to months of wasted biological screening on the wrong chemotype. This guide objectively compares the analytical methods available to confirm the formation of a Pyrazole-Ether (


)  linkage versus the competing 

-alkyl isomer, providing a self-validating protocol for definitive structural assignment.

Comparative Analysis of Elucidation Methods

We evaluate three analytical tiers based on resolution, cost, and definitive power.

Method A: 1D H and C NMR (The Baseline)

Status: Necessary but Insufficient.

While 1D NMR provides a quick assessment of purity, it often fails to definitively distinguish regioisomers due to overlapping chemical shift ranges.

  • Performance:

    • Pro: Rapid acquisition (<10 mins).

    • Con: Cannot prove connectivity across the heteroatom (O vs N).

    • Ambiguity: Both

      
      -methylene and 
      
      
      
      -methylene protons appear as singlets or doublets in the 4.0–6.0 ppm range. While
      
      
      -alkylation generally results in a downfield shift (deshielding), solvent effects can obscure this distinction.
Method B: 2D NMR (HMBC/NOESY) (The Industry Standard)

Status: The Workhorse for Solution State.

This is the primary method for establishing connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical because it detects long-range couplings (


 and 

) that "bridge" the ether oxygen or the pyrazole nitrogen.
  • Performance:

    • Pro: Establishes direct connectivity between the side chain and the aromatic ring.

    • Con: Requires sufficient sample concentration (>2 mg recommended);

      
       correlations across oxygen can sometimes be weak due to the electronegativity of the oxygen atom.
      
    • Key Differentiator: The "Bridge" Correlation.

      • 
        -Alkyl:  Strong HMBC correlation from linker 
        
        
        
        to Pyrazole
        
        
        .
      • 
        -Alkyl:  Strong HMBC correlation from linker 
        
        
        
        to Pyrazole
        
        
        (the carbon bearing the oxygen). Crucially, the chemical shift of the
        
        
        is distinct (
        
        
        ppm for
        
        
        vs
        
        
        ppm for
        
        
        ).
Method C: N-HMBC / N-HSQC (The Specialist)

Status: Definitive for Nitrogen Heterocycles.

When carbon chemical shifts are ambiguous, nitrogen NMR is the tie-breaker.

  • Performance:

    • Pro: Unambiguous determination of nitrogen substitution.

      
      -alkylation causes a massive shielding/deshielding shift (approx. 50–100 ppm shift difference) on the pyrazole nitrogen compared to the free base or 
      
      
      
      -alkylated form.
    • Con: Low sensitivity of

      
      N requires long acquisition times (hours) or cryoprobes; requires expensive labeled standards or natural abundance optimization.
      

Data Presentation: Chemical Shift Fingerprints

The following table summarizes the expected chemical shift trends distinguishing the two isomers in DMSO-


.
Feature

-Alkylated (Ether Linkage)

-Alkylated (Competing Isomer)
Mechanistic Rationale
Linker

H (

)

5.10 – 5.50 ppm

3.80 – 4.50 ppm
Oxygen is more electronegative than Nitrogen, causing greater deshielding of adjacent protons.
Linker

C (

)

65.0 – 75.0 ppm

45.0 – 55.0 ppm
Direct attachment to Oxygen shifts Carbon downfield significantly.
Pyrazole


155.0 – 165.0 ppm

130.0 – 145.0 ppm
The carbon attached to Oxygen has more double-bond character and electronegative induction.
HMBC Correlation

(O-bearing)

(Ring carbons)

-alkylation couples to adjacent ring carbons;

-alkylation couples to the single attachment point.
NOESY Signal Weak/Ambiguous to Ring HStrong NOE to Ring H5

-alkyl group is sterically locked closer to the H5 proton.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be a logical decision tree. Do not proceed to the next step if the previous data is ambiguous.

Step 1: Sample Preparation
  • Dissolve 5–10 mg of the purified aniline derivative in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    .
    • Note: DMSO is preferred for anilines to prevent aggregation and sharpen exchangeable proton signals (

      
      ).
      
  • Ensure the sample is free of paramagnetic impurities (filter through celite if necessary).

Step 2: The "Anchor" Experiment (1D C + DEPT-135)
  • Acquire a standard

    
    C spectrum with high signal-to-noise (S/N > 50).
    
  • Run DEPT-135 to phase-edit the carbons.

  • Checkpoint: Locate the linker methylene carbon.

    • If

      
       ppm 
      
      
      
      Suspect Ether (
      
      
      -alkyl)
      .
    • If

      
       ppm 
      
      
      
      Suspect Amine (
      
      
      -alkyl)
      .
Step 3: The "Bridge" Verification (2D HMBC)
  • Set up a gradient-selected HMBC (gHMBC) with long-range coupling optimization (

    
    ) set to 8 Hz.
    
  • Target: Look for the cross-peak between the Linker Protons (from Step 1) and the Pyrazole Ring Carbons.

  • Validation Logic:

    • Does the Linker

      
       correlate to a Carbon at >155 ppm? Confirmed Ether. 
      
    • Does the Linker

      
       correlate to two distinct aromatic carbons in the 130–140 ppm range? Confirmed 
      
      
      
      -Alkyl.
Step 4: Spatial Confirmation (1D NOE or 2D NOESY)
  • Irradiate the Linker

    
     frequency.
    
  • Observe the Pyrazole ring protons.[1]

  • Result: Strong enhancement of the adjacent pyrazole proton (H5) confirms

    
    -alkylation due to fixed proximity. 
    
    
    
    -alkylation often allows free rotation, resulting in weak or averaged NOE signals.

Visualization of Structural Logic

Diagram 1: Analytical Decision Tree

This flowchart guides the researcher through the elucidation process, preventing false positives.

ElucidationWorkflow Start Crude Reaction Product (Pyrazole + Alkylating Agent) Step1 Step 1: 1D 1H & 13C NMR Locate Linker CH2 Start->Step1 Decision1 Linker Carbon Shift? Step1->Decision1 SuspectN Suspect N-Alkyl (C ~45-55 ppm) Decision1->SuspectN < 55 ppm SuspectO Suspect O-Alkyl (Ether) (C ~65-75 ppm) Decision1->SuspectO > 60 ppm Step2 Step 2: 2D HMBC (The Bridge Experiment) SuspectN->Step2 SuspectO->Step2 ResultN Correlation to C3 & C5 (Ring Carbons) Step2->ResultN ResultO Correlation to C-O (Ipso) (>155 ppm) Step2->ResultO FinalN CONFIRMED: N-Alkylated Isomer ResultN->FinalN Strong NOE to H5 FinalO CONFIRMED: Pyrazole-Ether Linkage ResultO->FinalO Distinct C-O Shift

Caption: Decision tree for distinguishing N-alkyl vs. O-alkyl pyrazole isomers using NMR chemical shifts and HMBC correlations.

Diagram 2: HMBC Correlation Map

Visualizing the critical "Bridge" correlations that define the ether linkage.

HMBC_Map cluster_pyrazole Pyrazole Ring cluster_linker Ether Linker cluster_aniline Aniline Side Chain C_ipso C-O (Ipso) ~160 ppm O_atom O C_ipso->O_atom N_ring N CH2 Linker CH2 ~5.2 ppm O_atom->CH2 CH2->C_ipso Critical HMBC (3J) C_aromatic Ar-C CH2->C_aromatic CH2->C_aromatic Standard HMBC (2J/3J) Note Key Evidence: Proton at 5.2 ppm correlates to Carbon at 160 ppm Note->CH2

Caption: Visualization of the critical HMBC correlation (Red Arrow) bridging the ether oxygen, confirming the Pyrazole-O-C connectivity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR chemical shift ranges).
  • LaPlante, S. R., et al. (2013).[2] "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2] [Link][2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[2] [Link]

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation at natural abundance." Journal of Natural Products, 63(4), 543-585. [Link]

Sources

Comparative LC-MS Strategies for Profiling Metabolites of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of LC-MS methodologies for profiling the metabolites of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline (referred to herein as DPMA ).

DPMA represents a classic "pharmacophore fragment" found in numerous kinase inhibitors (e.g., ALK/ROS1 inhibitors). It contains two distinct metabolic handles: a pyrazole core (generally stable, prone to methyl oxidation) and a primary aniline (highly reactive, prone to toxicity-inducing bioactivation).

This guide compares two primary analytical workflows:

  • Targeted Triple Quadrupole (QqQ) MS: Best for quantitative pharmacokinetics (PK) and routine screening of known metabolites.

  • High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap): Essential for de novo metabolite identification (MetID) and trapping reactive intermediates (GSH adducts).

The Metabolic Challenge: Why This Molecule?

Before selecting an instrument, one must understand the metabolic "soft spots" of DPMA. The aniline moiety presents a structural alert for idiosyncratic toxicity via the formation of reactive nitrenium ions or quinone imines.

Predicted Metabolic Pathway Map

The following diagram illustrates the divergent pathways that dictate the analytical requirements.

MetabolicPathways Parent Parent: DPMA (m/z 218.13) ODealkyl M1: O-Dealkylation (4-Aminophenol + Pyrazole alcohol) Parent->ODealkyl CYP450 NOxide M2: N-Oxidation (Hydroxylamine/Nitroso) Parent->NOxide CYP/FMO RingOH M3: Ring Hydroxylation (+16 Da) Parent->RingOH CYP450 Gluc M4: N-Glucuronide (+176 Da) Parent->Gluc UGT Acetyl M5: N-Acetylation (+42 Da) Parent->Acetyl NAT1/2 GSH M6: GSH Adduct (+305 Da) NOxide->GSH Glutathione S-Transferase (Trapping)

Figure 1: Predicted metabolic fate of DPMA. Note the divergence between stable Phase II conjugates (green) and reactive intermediates (yellow).

Comparative Analysis: QqQ vs. HRMS

Method A: Triple Quadrupole (QqQ) – The Quantitative Workhorse

Best For: Routine PK screening, quantifying specific known metabolites (e.g., N-acetyl DPMA), and verifying clearance stability.

  • Mechanism: Uses Multiple Reaction Monitoring (MRM). You must know what you are looking for.

  • Sensitivity: Superior S/N ratio for trace-level metabolites in complex matrices (plasma/microsomes).

  • Limitation: "Blind" to unexpected metabolites (e.g., ring contraction or unusual rearrangements).

Method B: HRMS (Q-TOF / Orbitrap) – The Discovery Engine

Best For: De novo structure elucidation, Mass Defect Filtering (MDF), and Reactive Metabolite Screening.

  • Mechanism: Full scan at high resolution (>30,000 FWHM) + data-dependent MS/MS.

  • Sensitivity: Lower than QqQ for absolute quantitation but sufficient for qualitative profiling.

  • Advantage: Allows retrospective mining. You can re-interrogate data months later for a new metabolite without re-running the sample.

Performance Data Comparison

The following data represents a typical validation set using human liver microsomes (HLM) spiked with DPMA (10 µM).

FeatureMethod A: Triple Quad (QqQ)Method B: HRMS (Q-TOF)
Scan Mode MRM (Targeted)Full Scan / SWATH / ddMS2
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppm (0.001 Da)
Linearity (r²) > 0.998 (0.1 – 1000 ng/mL)> 0.990 (1 – 1000 ng/mL)
GSH Adduct Detection Missed (unless predicted)Detected (via Neutral Loss scan)
Data File Size Small (< 5 MB)Large (> 500 MB)
Throughput High (Rapid PK screening)Medium (Complex data processing)

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize a self-validating internal standard approach .

Microsomal Incubation & Trapping Assay

This protocol includes a Glutathione (GSH) trap to capture the reactive nitrenium ion species characteristic of aniline metabolism.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System

  • Human Liver Microsomes (HLM) (0.5 mg protein/mL)

  • Trapping Agent: Reduced Glutathione (GSH) fortified at 5 mM (excess).

Workflow:

  • Pre-incubation: Mix Buffer, HLM, and GSH (5 mM) at 37°C for 5 mins.

  • Initiation: Add DPMA (10 µM final) and NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide). Ratio 3:1 (ACN:Sample).

  • Centrifugation: 4,000 rpm for 20 min at 4°C. Inject supernatant.

LC-MS Conditions

Critical Insight: Aniline metabolites are polar. Standard C18 columns often fail to retain the N-oxide or O-dealkylated products. We recommend a High Strength Silica (HSS) T3 column for superior polar retention.

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the aniline for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar metabolites)

    • 1-10 min: 5% -> 95% B

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Data Processing Workflow (HRMS Focus)

Since HRMS is the preferred method for this specific profiling task, we utilize Mass Defect Filtering (MDF) .

  • Parent Mass (DPMA): m/z 218.13 (Mass Defect ~0.13).

  • Filter Settings:

    • Core Metabolites: Parent Mass ± 50 Da; Mass Defect ± 0.020 Da.

    • GSH Adducts: Parent Mass + 305 Da; Mass Defect ± 0.030 Da (GSH introduces a significant mass defect shift).

  • Logic: This filters out matrix background ions that do not share the structural core of the pyrazole-aniline.

Decision Logic: Which Method When?

Use the following decision tree to select the appropriate instrument for your stage of drug development.

DecisionTree Start Study Goal? Q1 Is the metabolite structure known? Start->Q1 BranchKnown YES (e.g., PK Study) Q1->BranchKnown BranchUnknown NO (e.g., MetID / Safety) Q1->BranchUnknown MethodA USE TRIPLE QUAD (QqQ) Focus: Sensitivity & Speed Mode: MRM BranchKnown->MethodA MethodB USE HRMS (Orbitrap/Q-TOF) Focus: Discovery & Trapping Mode: Data Dependent MS2 BranchUnknown->MethodB Action1 Optimize MRM Transitions (218 -> 109) MethodA->Action1 Action2 Apply Mass Defect Filter (Look for +305 Da GSH) MethodB->Action2

Figure 2: Instrument selection logic based on study phase.

References

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation of Aniline-Containing Drugs: Structural Alerts and Reactive Metabolite Trapping.[1] Chemical Research in Toxicology.

  • Rochat, B. (2016).[2] Trends in Analytical Chemistry: Comparison of Triple Quadrupole vs. High-Resolution Mass Spectrometry for Quantitation.[2] Trends in Analytical Chemistry.[2]

  • Zhu, M., et al. (2006). Detection and Characterization of Reactive Metabolites Using Mass Defect Filtering. Drug Metabolism and Disposition.

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.

Disclaimer: The protocols described above are for research purposes only. Ensure all safety guidelines regarding the handling of human biological matrices and reactive chemicals are followed.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is a functionalized aromatic amine commonly used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis). Due to the lack of specific, high-volume toxicological data for this exact CAS entry, the Precautionary Principle must apply.

For disposal purposes, this compound must be classified as a High-Hazard Organic Toxin . It poses significant risks regarding acute toxicity (via skin absorption and inhalation), specific target organ toxicity (methemoglobinemia), and chronic aquatic toxicity.

Parameter Operational Classification
Primary Hazard Class Toxic (6.1)
Waste Stream Non-Halogenated Organic Hazardous Waste
Disposal Method High-Temperature Incineration (with flue gas scrubbing)
UN Designation UN 2811 (Toxic solid, organic, n.o.s.)[1][2]
RCRA Status (USA) Characteristic Waste (Toxicity); Treat as Listed if unsure.

Chemical Hazard Assessment (The "Why")

To ensure safety, laboratory personnel must understand the causality behind these protocols. We do not treat this merely as "trash"; we manage its chemical reactivity and biological activity.

The Aniline Moiety Risk

The aniline functional group (aromatic amine) is the primary driver for disposal logic.

  • Mechanism: Anilines are metabolically activated (N-hydroxylation) to form reactive intermediates that bind to hemoglobin, causing methemoglobinemia (loss of oxygen-carrying capacity).

  • Implication: Skin contact is as dangerous as ingestion. Waste containers must be free of exterior residue to protect logistics personnel downstream.

Environmental Persistence

The pyrazole ring adds stability to the molecule, making it potentially resistant to standard biological degradation in wastewater treatment plants.

  • Mechanism: Functionalized pyrazoles and anilines are highly toxic to aquatic life (daphnia/algae).

  • Implication: Under NO circumstances can this be disposed of via drain/sink. It requires a zero-discharge pathway (incineration).

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. Improper segregation is the leading cause of waste-stream accidents.

Incompatibility Rules
  • Strictly Segregate from Oxidizers: Do not mix with nitrates, perchlorates, or peroxides. Aromatic amines can react violently with strong oxidizers, leading to exothermic decomposition or fire in the waste drum.

  • Segregate from Acids: While not explosive, mixing with strong acids (HCl, H₂SO₄) will protonate the amine, changing its solubility profile and potentially complicating the incineration feed mechanism. Keep the waste stream neutral to slightly alkaline if possible, or simply separate.

Packaging Protocol
  • Primary Containment: Place solid waste in a clear, sealable polyethylene bag or a wide-mouth amber glass jar.

  • Solvent Waste: If the compound is in solution (e.g., DMSO or Methanol mother liquor), it must go into the Non-Halogenated Organic Solvent stream.

    • Note: If dissolved in a halogenated solvent (DCM), it moves to the Halogenated stream, but the cost of disposal increases.

  • Labeling: The container must carry a yellow "Hazardous Waste" tag.

    • Mandatory Text: "Toxic Organic Solid/Liquid.[2] Contains: Aniline Derivative."[3]

Disposal Workflow (Visual Logic)

The following diagram outlines the decision logic for disposing of this compound from the bench to the final destruction facility.

DisposalWorkflow Start Waste Generation: 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Filter Cake StateCheck->Solid Solid Liquid Mother Liquor / Solution StateCheck->Liquid Liquid SolidPack Double Bag (Poly) or Amber Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated Stream (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens Labeling Label: UN 2811 (Solid) / UN 2810 (Liq) 'Toxic Organic N.O.S' NonHalo->Labeling Halo->Labeling SolidPack->Labeling Storage Satellite Accumulation Area (Max 90 Days) Labeling->Storage Vendor Licensed Waste Vendor Storage->Vendor Incineration High-Temp Incineration (>1000°C) Vendor->Incineration

Figure 1: Cradle-to-Grave disposal workflow ensuring proper segregation based on physical state and solvent matrix.

Emergency Spill Procedures

In the event of a spill outside of a fume hood, immediate action is required to prevent contamination of the facility and exposure to personnel.

Step Action Rationale
1. Evacuate & PPE Clear the immediate area. Don double nitrile gloves , lab coat, and P100 respirator (if powder is airborne).Prevents inhalation of dust and dermal absorption.
2. Containment Cover the spill with a damp absorbent pad or paper towel.Dampening prevents dust generation (aerosolization) during cleanup.
3. Neutralization Do not use bleach. Use a mild surfactant (soap/water) or a commercial solvent absorbent.Bleach can react with amines to form chloramines (toxic gas).
4. Collection Scoop material into a wide-mouth jar. Seal and label as "Hazardous Waste - Spill Debris."Segregates high-concentration waste from general trash.
5. Decontamination Wipe surface with Ethanol or Isopropanol, then wash with soap and water.Solubilizes residual organic traces that water alone might miss.

Regulatory Compliance & Codes

Compliance is not optional.[4] The following codes apply to this substance based on its chemical class (Aniline Derivative/Organic Toxin).

United States (RCRA / DOT)
  • DOT Proper Shipping Name: Toxic solid, organic, n.o.s.[5] (contains 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline).

  • DOT Hazard Class: 6.1 (Poison).

  • Packing Group: III (Low to Medium danger) is standard for this class unless LD50 data proves otherwise; treat as II (Medium) to be safe.

  • RCRA Waste Code: Since this specific molecule is likely not "P-listed" (like P077 p-nitroaniline), it defaults to a D-coded characteristic waste if it fails TCLP, or simply generic hazardous organic waste.

    • Best Practice: Manage as D001 (Ignitable, if in solvent) + Toxic (Non-specific).

European Union (EWC)
  • EWC Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Disposal Pathway: Must be sent to a facility permitted for D10 (Incineration on land).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link][6]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Aniline Derivatives Toxicity Profile. [Link]

Sources

A Comprehensive Safety and Handling Guide for 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline. The procedural guidance herein is tailored for researchers, scientists, and drug development professionals. The recommendations are grounded in established safety principles for handling aromatic amines and pyrazole derivatives, ensuring a multi-layered approach to risk mitigation in the laboratory.

Hazard Analysis and Risk Assessment

  • Aniline Derivatives: The aniline portion of the molecule suggests a significant potential for toxicity. Aromatic amines as a class are known for their ability to be absorbed through the skin and can be toxic if inhaled or ingested. For instance, 4-methoxyaniline is fatal if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged or repeated exposure.[1][2][3][4] Therefore, it is crucial to handle 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline with the assumption that it carries similar health risks.

  • Pyrazole Derivatives: Pyrazole-containing compounds can cause skin, eye, and respiratory irritation.[5][6][7] Safe handling of these compounds necessitates measures to prevent all routes of exposure.

Given the combined potential hazards, a conservative approach to handling this compound is warranted, treating it as a substance with high acute toxicity and the potential for long-term health effects.

Engineering Controls: The First Line of Defense

Primary engineering controls are designed to isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All manipulations of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is critical to prevent the inhalation of any fine powders or aerosols. The fume hood's airflow will direct any airborne particles away from the user's breathing zone.

  • Ventilation: Ensure that the laboratory is well-ventilated to minimize the accumulation of any potential vapors or dust.[1][9]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[10][11][12]

Eye and Face Protection
  • Chemical Splash Goggles: These are required to provide a seal around the eyes, protecting them from splashes and airborne particles. Standard safety glasses with side shields are not sufficient.[13]

  • Face Shield: A face shield must be worn over chemical splash goggles, especially when handling larger quantities or when there is a heightened risk of splashing.[8][13]

Hand Protection
  • Double Gloving: Due to the high potential for dermal absorption, double gloving is required.[8]

    • Inner Glove: A nitrile glove provides a base layer of protection.

    • Outer Glove: The outer glove should be made of a material with high chemical resistance to aromatic amines. Butyl rubber or Viton gloves are recommended.

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before and during use.[13]

  • Proper Removal and Disposal: Contaminated gloves must be removed without touching the outer surface with bare skin and disposed of as hazardous waste immediately.[14]

Body Protection
  • Laboratory Coat: A fully buttoned lab coat is the minimum requirement.[13]

  • Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.

  • Full Body Protection: In situations involving large quantities, a disposable coverall, such as those made from Tyvek, may be necessary to prevent skin contact.[12]

Respiratory Protection

When engineering controls are not sufficient to control exposure, or during certain high-risk procedures, respiratory protection may be necessary. A NIOSH-approved respirator with organic vapor cartridges and a particulate filter is recommended.[15] A full respiratory protection program, including fit testing and training, is essential if respirators are to be used.

Safe Handling and Operational Procedures

A systematic approach to handling minimizes the risk of exposure and contamination.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe verify_hood Verify Fume Hood Function gather_ppe->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe weigh Weigh Compound in Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer react Perform Reaction transfer->react decontaminate Decontaminate Glassware react->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A stepwise workflow for the safe handling of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Ensure all necessary PPE is available and has been inspected for integrity.[13]

    • Verify that the fume hood is functioning correctly.

  • Handling:

    • Don all required PPE as outlined in Section 3.

    • Carefully weigh the solid compound on a tared weigh paper or in a container within the fume hood.

    • Use a spatula to transfer the compound to the reaction vessel. Avoid creating dust.

    • If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • All glassware and equipment that have come into contact with the compound must be decontaminated.

    • Properly segregate and dispose of all contaminated waste.[16]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[17] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention immediately.[16]
Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean: For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal.[17] Avoid generating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[16]

Disposal Plan

All waste containing 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh papers, absorbent materials, and any unreacted compound. Place these in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour any of this material down the drain, as aniline derivatives are often toxic to aquatic life.[1][3]

  • Contaminated Glassware: Rinse glassware with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous liquid waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[18]

Logical Relationship of Safety Measures

cluster_controls Hierarchy of Controls substance Hazardous Substance (Aromatic Amine/Pyrazole) engineering Engineering Controls (Fume Hood) substance->engineering mitigated by ppe Personal Protective Equipment (Gloves, Goggles, etc.) substance->ppe mitigated by admin Administrative Controls (SOPs, Training) substance->admin mitigated by safe_handling Safe Handling Practices engineering->safe_handling enables spill_response Emergency & Spill Response engineering->spill_response enables disposal Proper Waste Disposal engineering->disposal enables ppe->safe_handling enables ppe->spill_response enables ppe->disposal enables admin->safe_handling enables admin->spill_response enables admin->disposal enables researcher_safety Researcher Safety safe_handling->researcher_safety ensures spill_response->researcher_safety ensures disposal->researcher_safety ensures

Caption: The relationship between the hazardous substance and the safety protocols ensuring researcher well-being.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved February 15, 2026.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 15, 2026.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole. Retrieved February 15, 2026.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved February 15, 2026.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Retrieved February 15, 2026.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved February 15, 2026.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Retrieved February 15, 2026.
  • BASF. (2026, February 13).
  • BASF. (2024, July 24).
  • TCI Chemicals. (2025, June 11). SAFETY DATA SHEET: 2,5-Dimethoxyaniline. Retrieved February 15, 2026.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 3).
  • MP Biomedicals. (n.d.). PYRAZOLE UN2811-III (6.1). Retrieved February 15, 2026.
  • Enamine. (n.d.).
  • Taylor & Francis. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6. Retrieved February 15, 2026.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved February 15, 2026.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved February 15, 2026.
  • Thermo Fisher Scientific. (2009, December 1).
  • Sigma-Aldrich. (2025, May 20).
  • U.S. Environmental Protection Agency. (2025, October 15). 4-(1H-pyrazol-1-ylmethyl)aniline - Hazard. Retrieved February 15, 2026.
  • AK Scientific, Inc. (n.d.). 4-(1-Methyl-1H-pyrazol-5-yl)aniline. Retrieved February 15, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.